molecular formula C26H19F3N4O B2520347 TP-10

TP-10

Cat. No.: B2520347
M. Wt: 460.4 g/mol
InChI Key: NOIXNOMHHWGUTG-UHFFFAOYSA-N
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Description

TP-10 is a useful research compound. Its molecular formula is C26H19F3N4O and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXNOMHHWGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the TP-10 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan 10 (TP-10) is a synthetically designed, 21-amino acid cell-penetrating peptide (CPP) that has garnered significant interest within the scientific community for its potential as a vector for intracellular cargo delivery. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, mechanism of action, and relevant experimental data and protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug delivery, molecular biology, and pharmaceutical development.

Core Properties of this compound Peptide

This compound is a chimeric peptide, ingeniously constructed from two distinct biologically active peptides: the N-terminal fragment of the neuropeptide galanin and the C-terminal fragment of the wasp venom peptide mastoparan, linked by a lysine residue.[1][2] This unique composition imparts upon this compound its characteristic amphipathic nature and a net positive charge, which are crucial for its cell-penetrating capabilities.

PropertyDescriptionReference
Sequence H-AGYLLGKINLKALAALAKKIL-NH2[1]
Molecular Weight 2181.77 Da[1]
Structure Forms an amphipathic α-helix upon membrane interaction. The N-terminal region derived from galanin tends to be more disordered, while the C-terminal mastoparan-derived segment forms a well-defined α-helix.[3][4]
Net Charge (at neutral pH) +5 (due to four lysine residues and the N-terminus)[2][5]
Key Features Cationic and amphipathic nature facilitates interaction with and translocation across cell membranes.[2]
Primary Function Acts as a cell-penetrating peptide to deliver a variety of cargo molecules, including nucleic acids and other macromolecules, into cells.[1]
Potential Applications Drug delivery, gene therapy, and as an antimicrobial/antiparasitic agent.[1][6]

Mechanism of Action: Membrane Translocation

The primary mechanism by which this compound traverses the cell membrane is through direct interaction with the lipid bilayer, rather than by activating specific intracellular signaling pathways. This process can be conceptualized in the following stages:

  • Electrostatic Interaction: The positively charged residues of this compound are initially attracted to the negatively charged components of the cell membrane, such as phospholipids.[2]

  • Membrane Binding and Perturbation: Upon binding, this compound inserts into the lipid bilayer, inducing a localized disruption or perturbation of the membrane structure.[1][2] The amphipathic nature of the peptide, with its distinct hydrophobic and hydrophilic faces, is critical for this process.

  • Transient Pore Formation and Translocation: The membrane perturbation is thought to lead to the formation of transient, non-disruptive pores or channels through which the peptide and its associated cargo can pass into the cytoplasm.[2] This translocation is a dynamic process that does not permanently compromise the integrity of the cell membrane at effective concentrations.

TP10_Membrane_Translocation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TP10 This compound Peptide membrane Outer Leaflet Hydrophobic Core Inner Leaflet TP10->membrane:o 1. Electrostatic Interaction membrane:o->membrane:m 2. Membrane Insertion & Perturbation cytoplasm Cytoplasm membrane:m->cytoplasm 3. Translocation (Transient Pore)

Figure 1: Proposed mechanism of this compound membrane translocation.

Quantitative Data on this compound Efficacy and Toxicity

Cytotoxicity

The cytotoxic potential of this compound is a critical parameter for its therapeutic application. It is typically assessed using cell viability assays such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Cell LineAssayIC50 (µM)ObservationsReference
Jurkat (human T lymphocyte)MTT AssayData not explicitly quantified in the provided search results.A recent study indicates that this compound induces necrosis and necroptosis in Jurkat cells, particularly at high concentrations, through rapid membrane disruption.[3]
HeLa (human cervical cancer)Not specifiedData not explicitly quantified in the provided search results.Studies have used HeLa cells to demonstrate the cellular uptake of this compound.
Other Cancer Cell LinesMTT AssayData not explicitly quantified in the provided search results.The cytotoxic effects of this compound are being explored for their anticancer potential.

Note: Specific IC50 values for this compound across a range of cell lines were not found in the provided search results. Researchers should perform dose-response studies on their specific cell lines of interest.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a crucial indicator of a peptide's systemic toxicity. The HC50 value, the concentration of a peptide that causes 50% hemolysis, is a key parameter.

Blood SourceAssayHC50 (µM)Observations
Human Red Blood CellsHemolysis AssayData not explicitly quantified in the provided search results.The hemolytic potential of CPPs is an important consideration for in vivo applications.

Note: A specific HC50 value for this compound against human red blood cells was not found in the provided search results. It is recommended to perform a hemolysis assay to determine this value.

Cargo Delivery Efficiency

The primary function of this compound is to facilitate the intracellular delivery of various cargo molecules. The efficiency of this process can be quantified using different methods depending on the cargo.

Cargo TypeDelivery MethodCell LineEfficiencyReference
Plasmid DNA (pDNA)Complex formationVariousData not explicitly quantified in the provided search results. Stearyl-TP10, a modified version, has been shown to mediate efficient gene delivery in vitro and in vivo.
Small interfering RNA (siRNA)Complex formationVariousData not explicitly quantified in the provided search results.

Note: While studies demonstrate the capability of this compound to deliver nucleic acids, specific quantitative data on the percentage of transfected cells or the degree of gene knockdown were not consistently available in the initial search results.

Galanin Receptor Binding Inhibition

Given its origin from the neuropeptide galanin, this compound has the potential to interact with galanin receptors.

ReceptorAssayKi (nM)Observations
Galanin Receptor 1 (GALR1)Radioligand binding assayData not explicitly quantified in the provided search results.This compound is known to inhibit the binding of galanin to its receptor.

Note: A specific inhibitory constant (Ki) for this compound at the galanin receptor was not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the functionality and safety of this compound.

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at ~570 nm G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.

Hemolytic Activity Assay

This protocol assesses the lytic effect of this compound on red blood cells.

Methodology:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted this compound peptide in PBS to triplicate wells.

  • RBC Addition: Add 100 µL of the RBC suspension to each well.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Collection: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 540 nm (wavelength for hemoglobin).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Plasmid DNA Delivery Efficiency (GFP Reporter Assay)

This protocol quantifies the efficiency of this compound in delivering a plasmid encoding a reporter gene, such as Green Fluorescent Protein (GFP).

Workflow:

GFP_Assay_Workflow A 1. Prepare this compound/pGFP complexes B 2. Add complexes to seeded cells A->B C 3. Incubate for 24-48h B->C D 4. Analyze GFP expression C->D E 4a. Fluorescence Microscopy D->E F 4b. Flow Cytometry D->F

Figure 3: Workflow for plasmid DNA delivery efficiency assay.

Methodology:

  • Complex Formation: Prepare complexes of this compound and a GFP-expressing plasmid (pGFP) at various N/P ratios (the ratio of nitrogen atoms in the cationic peptide to phosphate groups in the DNA). Mix the peptide and plasmid in a suitable buffer (e.g., serum-free medium or HBS) and incubate at room temperature for 15-30 minutes to allow complex formation.

  • Cell Transfection: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection. Replace the medium with serum-free medium and add the this compound/pGFP complexes to the cells.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C. After incubation, replace the medium with complete culture medium.

  • Expression Analysis: After 24-48 hours, assess GFP expression using:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess the number of GFP-positive cells.

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

Conclusion

This compound stands out as a promising cell-penetrating peptide with significant potential for various biomedical applications, particularly in the realm of drug and gene delivery. Its ability to efficiently traverse cellular membranes through direct interaction with the lipid bilayer makes it an attractive tool for overcoming the challenge of intracellular delivery of therapeutic agents. While this guide provides a comprehensive overview of this compound, including its properties, mechanism of action, and standardized protocols for its evaluation, it is important to note the current limitations in the availability of specific quantitative data for cytotoxicity, hemolytic activity, and cargo delivery efficiency. Further research is warranted to establish a more complete and quantitative profile of this compound, which will be crucial for its translation into clinical applications. The methodologies and information presented here are intended to empower researchers to conduct rigorous and standardized evaluations of this compound and other cell-penetrating peptides, thereby advancing the field of targeted therapeutics.

References

TP-10: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-10, a recombinant soluble human complement receptor type 1 (sCR1), is a potent inhibitor of the complement system, a critical component of the innate immune response.[1] Overactivation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and ischemic conditions. This compound was developed to mitigate the deleterious effects of excessive complement activation, particularly in the context of reperfusion injury following surgical procedures such as cardiac surgery.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key clinical trials and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of C3 and C5 Convertases

This compound is a 240-kDa glycoprotein that mirrors the biological functions of endogenous membrane-bound complement receptor 1 (CR1).[2] Its primary mechanism of action is the potent inhibition of both the classical and alternative complement pathways at the level of the C3 and C5 convertases.[3] This inhibition is achieved through two distinct but complementary activities:

  • Decay-Accelerating Activity (DAA): this compound binds to C3b and C4b deposited on cell surfaces, which are essential components of the C3 and C5 convertases. This binding disrupts the convertase complexes, accelerating their decay and thereby preventing the cleavage of C3 and C5.

  • Cofactor Activity (CFA): this compound acts as a cofactor for the plasma serine protease Factor I. By binding to C3b and C4b, this compound facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg, and C4d).[4][5] This irreversible inactivation prevents the re-formation of the convertases.

By targeting these central amplification steps of the complement cascade, this compound effectively blocks the generation of downstream inflammatory mediators, including the anaphylatoxins C3a and C5a, and the formation of the lytic membrane attack complex (MAC), SC5b-9.

Signaling Pathway and Molecular Interactions

The inhibitory action of this compound on the complement cascade can be visualized as an intervention at the core of the three complement pathways.

TP10_Mechanism_of_Action cluster_pathways Complement Activation Pathways cluster_convertases Central Amplification Step cluster_downstream Downstream Effector Functions Classical Pathway Classical Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3 Convertase C5 Convertase C5 Convertase C3 Convertase->C5 Convertase This compound This compound C3 Convertase->this compound C3a & C5a (Inflammation) C3a & C5a (Inflammation) C5 Convertase->C3a & C5a (Inflammation) SC5b-9 (MAC - Cell Lysis) SC5b-9 (MAC - Cell Lysis) C5 Convertase->SC5b-9 (MAC - Cell Lysis) C5 Convertase->this compound This compound->C3 Convertase Decay Acceleration This compound->C5 Convertase Decay Acceleration Factor I Factor I This compound->Factor I enhances Factor I->C3 Convertase Cofactor Activity Factor I->C5 Convertase Cofactor Activity

This compound Mechanism of Action on the Complement Cascade

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in several clinical trials, primarily in high-risk patients undergoing cardiac surgery with cardiopulmonary bypass (CPB), a procedure known to trigger significant complement activation.

Table 1: Efficacy of this compound in High-Risk Male Patients Undergoing Cardiac Surgery
EndpointPlaceboThis compound (All Doses)P-value
Primary Composite Endpoint
(Death, MI, prolonged IABP, prolonged intubation)32%20%0.01
Secondary Endpoints
Death or Myocardial Infarction (MI)27%17%0.02
Death or MI in CABG patients--0.043
Prolonged IABP support in CABG and valve patients--0.019

Data from a multicenter, prospective, placebo-controlled, double-blind study in 564 high-risk patients. Note: The beneficial effects were observed in male patients. IABP: Intra-aortic balloon pump; CABG: Coronary artery bypass graft.

Table 2: Pharmacokinetics of this compound in Infants Undergoing Cardiopulmonary Bypass
ParameterValue
Dosage Regimen 10 mg/kg IV pre-CPB + 10 mg/100 mL in CPB circuit prime
Plasma Concentration at 12 hours post-CPB ≤60 µg/mL
Optimal Dosing Strategy (modeled) 10 mg/kg over 0.5 hours followed by 10 mg/kg over 23.5 hours
Target Plasma Concentration 100-160 µg/mL for 24 hours post-CPB

Data from a Phase I/II open-label prospective trial in 15 infants.

Table 3: Pharmacokinetics of this compound in Patients with Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)
ParameterMean Value (± SD)
Half-life of disposition 69.7 ± 39.7 hours
Plasma Clearance 2.39 ± 1.32 mL/hr/kg
Volume of Distribution 190.6 ± 135.0 mL/kg

Data from a Phase I open-label, ascending dosage trial in 24 patients. Doses ≥1 mg/kg significantly inhibited complement activity.[6]

Experimental Protocols

Detailed experimental protocols for the assays used in the this compound clinical trials were not fully available in the public domain. However, based on standard laboratory procedures for the cited assays, the following methodologies are representative.

Measurement of Complement Activation

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_assays Complement Activity Assays Patient Blood Sample Patient Blood Sample Centrifugation Centrifugation Patient Blood Sample->Centrifugation Serum/Plasma Isolation Serum/Plasma Isolation Centrifugation->Serum/Plasma Isolation CH50 Hemolytic Assay CH50 Hemolytic Assay Serum/Plasma Isolation->CH50 Hemolytic Assay SC5b-9 ELISA SC5b-9 ELISA Serum/Plasma Isolation->SC5b-9 ELISA Measure Hemolysis (OD540nm) Measure Hemolysis (OD540nm) CH50 Hemolytic Assay->Measure Hemolysis (OD540nm) Functional Classical Pathway Activity Measure Absorbance (OD450nm) Measure Absorbance (OD450nm) SC5b-9 ELISA->Measure Absorbance (OD450nm) Terminal Pathway Activation

General Workflow for Assessing Complement Activation

1. CH50 Hemolytic Assay (Classical Pathway Function)

  • Principle: This assay measures the functional integrity of the classical complement pathway. It determines the volume of patient serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes.

  • Methodology:

    • Sensitization of Erythrocytes: Sheep red blood cells (SRBCs) are washed and incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin).

    • Serial Dilution: Patient serum is serially diluted in a buffer containing calcium and magnesium ions.

    • Incubation: A standardized amount of sensitized SRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 60 minutes).

    • Lysis Quantification: The reaction is stopped, and intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 540 nm.

    • Calculation: The CH50 value is calculated as the reciprocal of the serum dilution that causes 50% lysis of the SRBCs.

2. SC5b-9 Enzyme-Linked Immunosorbent Assay (ELISA) (Terminal Pathway Activation)

  • Principle: This assay quantifies the concentration of the soluble terminal complement complex (SC5b-9), a marker of terminal pathway activation.

  • Methodology:

    • Plate Coating: A microtiter plate is coated with a monoclonal antibody specific for a neoantigen exposed on the SC5b-9 complex.

    • Sample Incubation: Patient plasma or serum samples, along with standards of known SC5b-9 concentration, are added to the wells and incubated.

    • Detection Antibody: After washing, a second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the SC5b-9 complex is added.

    • Substrate Addition: Following another wash step, a chromogenic substrate for the enzyme is added, leading to a color change.

    • Quantification: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm). The concentration of SC5b-9 in the samples is determined by comparison to the standard curve.

Conclusion

This compound is a well-characterized inhibitor of the complement system with a clear mechanism of action centered on the inhibition of C3 and C5 convertases. Clinical trial data, particularly in high-risk male patients undergoing cardiac surgery, have demonstrated its potential to reduce adverse postoperative outcomes. The ability to quantify its inhibitory effect through established assays like the CH50 and SC5b-9 ELISA provides a robust framework for its continued investigation and development. This technical guide summarizes the core scientific principles underlying the therapeutic potential of this compound for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Cellular Uptake of Transportan 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan 10 (TP10), a 21-amino acid amphipathic cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of a wide range of cargo molecules, including proteins and nucleic acids.[1] Derived from the wasp venom peptide mastoparan and the neuropeptide galanin, TP10's ability to traverse the plasma membrane of eukaryotic cells has garnered significant interest in the field of drug delivery.[2] Understanding the intricate mechanisms governing its cellular uptake is paramount for the rational design and optimization of TP10-based therapeutic strategies. This technical guide provides a comprehensive overview of the cellular uptake pathways of TP10, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Cellular Uptake Pathways

The cellular entry of Transportan 10 is a multifaceted process that does not rely on a single, universal mechanism. Instead, it employs a combination of pathways, the predominance of which is influenced by factors such as peptide concentration, cell type, and the nature of the conjugated cargo. The two primary modes of TP10 internalization are direct translocation across the plasma membrane and endocytosis.

Direct Translocation

At higher concentrations, TP10 is capable of direct penetration of the lipid bilayer, an energy-independent process.[3] This mechanism is driven by the peptide's amphipathic nature, allowing it to interact with and perturb the cell membrane. Molecular dynamics simulations suggest that TP10 can disturb the membrane, leading to its translocation.[1]

The process of direct translocation can be conceptualized through the following workflow:

G TP10 Transportan 10 Interaction Electrostatic Interaction with Membrane TP10->Interaction Initial Contact Membrane Plasma Membrane Insertion Peptide Insertion into the Lipid Bilayer Interaction->Insertion Hydrophobic Interactions Translocation Direct Translocation into Cytosol Insertion->Translocation Membrane Destabilization

Fig. 1: Workflow of TP10 direct translocation.
Endocytosis

At lower, more physiologically relevant concentrations, and particularly when conjugated to cargo, TP10 predominantly utilizes energy-dependent endocytic pathways for cellular entry. This involves the engulfment of the peptide and its cargo into vesicles. Several endocytic routes have been implicated in TP10 uptake.

  • Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the peptide itself.

The choice of endocytic pathway can be cell-type dependent and influenced by the cargo. For instance, studies have shown that TP10 can utilize different endocytic routes in different cell lines.

Quantitative Analysis of Cellular Uptake

Cell LinePeptide/CargoMethod of QuantificationKey FindingsReference(s)
HeLaFluorescently labeled TP10Flow Cytometry, Fluorescence MicroscopySimilar kinetic uptake profile to Tat and polyarginine. Multivalency of TP10 shows comparable uptake effects to Tat.[2][4]
CHOFluorescently labeled TP10Flow Cytometry, Fluorescence MicroscopySimilar kinetic uptake profile to Tat and polyarginine. Multivalency of TP10 shows comparable uptake effects to Tat.[2][4]
A549Fluorescently labeled TP10Flow CytometrySimilar kinetic uptake profile to Tat and polyarginine.[2]
JurkatDoxorubicinDose-response assaysGeneral dose-dependent effects of drugs observed, but no specific data for TP10 uptake.
NIH-3T3TP10 and analogsNot specifiedHigher membrane disturbance by TP10 analogs leads to higher cellular uptake.[1]

Experimental Protocols

A variety of experimental techniques are employed to elucidate the cellular uptake mechanisms of Transportan 10. Below are detailed methodologies for key experiments.

Fluorescence Microscopy for Visualizing Cellular Uptake

This method allows for the direct visualization of the intracellular localization of fluorescently labeled TP10.

Materials:

  • Fluorescently labeled TP10 (e.g., FITC-TP10)

  • HeLa or CHO cells

  • Glass-bottom culture dishes

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed HeLa or CHO cells onto glass-bottom culture dishes at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Peptide Incubation: Prepare a working solution of fluorescently labeled TP10 in complete culture medium at the desired concentration (e.g., 1-10 µM).

  • Remove the culture medium from the cells and replace it with the TP10-containing medium.

  • Incubate the cells for a specified time (e.g., 30 minutes to 2 hours) at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Add a drop of mounting medium with DAPI to the cells and cover with a coverslip.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescent label on TP10 and DAPI.

Flow Cytometry for Quantifying Cellular Uptake

Flow cytometry provides a quantitative measure of the amount of fluorescently labeled TP10 internalized by a population of cells.

Materials:

  • Fluorescently labeled TP10 (e.g., FITC-TP10)

  • HeLa or CHO cells in suspension

  • Complete culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Protocol:

  • Cell Preparation: For adherent cells, detach them using Trypsin-EDTA and resuspend in complete culture medium. For suspension cells, collect them by centrifugation.

  • Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

  • Peptide Incubation: Add the fluorescently labeled TP10 to the cell suspension at the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells for the desired time period (e.g., 1 hour) at 37°C with gentle agitation.

  • Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use untreated cells as a negative control to set the background fluorescence.

Endocytosis Inhibition Assay

This assay helps to identify the specific endocytic pathways involved in TP10 uptake by using pharmacological inhibitors.

Materials:

  • Transportan 10 (fluorescently labeled)

  • HeLa or CHO cells

  • Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis)

  • Complete culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates).

  • Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. (Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line).

    • Chlorpromazine: 5-10 µg/mL

    • Genistein: 50-200 µM

    • Amiloride: 50-100 µM

  • Peptide Incubation: Without removing the inhibitor, add fluorescently labeled TP10 to the cells at the desired concentration.

  • Incubate for the standard uptake time (e.g., 1 hour) at 37°C.

  • Analysis: Wash the cells as described in the previous protocols and quantify the uptake using either flow cytometry or fluorescence microscopy. A significant reduction in TP10 uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Signaling Pathways in Transportan 10 Uptake

The interaction of TP10 with the cell membrane can trigger intracellular signaling cascades that may facilitate its uptake. While direct and extensive research on TP10-induced signaling is still emerging, the involvement of certain pathways can be inferred from the general mechanisms of CPP uptake and membrane perturbation.

Potential Involvement of MAPK and PKC Pathways

The mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways are central to many cellular processes, including endocytosis and cytoskeletal rearrangements. It is plausible that the membrane perturbations caused by TP10 could lead to the activation of these pathways, which in turn could modulate the endocytic machinery and facilitate peptide internalization.

G TP10 Transportan 10 Membrane Plasma Membrane TP10->Membrane Perturbation Membrane Perturbation Membrane->Perturbation PKC PKC Activation Perturbation->PKC MAPK MAPK/ERK Pathway Activation Perturbation->MAPK Endocytosis Modulation of Endocytosis PKC->Endocytosis MAPK->Endocytosis Uptake Enhanced TP10 Uptake Endocytosis->Uptake

Fig. 2: Hypothetical signaling pathways in TP10 uptake.
Role of Lipid Rafts and Calcium Signaling

Lipid rafts, cholesterol- and sphingolipid-rich microdomains in the plasma membrane, serve as platforms for signaling molecules and can be involved in endocytosis. The interaction of TP10 with these domains could initiate localized signaling events. Furthermore, disruption of the plasma membrane integrity by TP10 could lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a variety of cellular responses, including those related to endocytosis and cytoskeletal dynamics. Further research is needed to fully elucidate the role of these signaling pathways in TP10-mediated cellular uptake.

Conclusion

The cellular uptake of Transportan 10 is a complex and dynamic process involving multiple pathways. While direct translocation and various forms of endocytosis are the primary mechanisms of entry, the specific route taken is highly dependent on the experimental context. A thorough understanding of these mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the continued development of TP10 as an effective and versatile drug delivery vehicle. Future investigations into the signaling cascades initiated by TP10 will provide deeper insights into its mode of action and pave the way for the design of next-generation CPPs with enhanced delivery capabilities.

References

The TP-10 Peptide: A Technical Guide to Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the TP-10 peptide, a well-characterized cell-penetrating peptide (CPP) with significant potential in drug delivery and therapeutic applications. This document details its amino acid sequence, structural properties, and mechanism of action. Furthermore, it presents a compilation of quantitative data from various studies and outlines key experimental methodologies for its synthesis, purification, and functional analysis. Visual diagrams of its proposed mechanism and experimental workflows are included to facilitate a deeper understanding of this versatile peptide.

Introduction

This compound, also known as Transportan 10, is a 21-residue chimeric peptide derived from the wasp venom peptide mastoparan and the neuropeptide galanin.[1][2] It is recognized for its ability to translocate across cellular membranes, a characteristic that makes it an attractive vector for the intracellular delivery of various cargo molecules, including nucleic acids and macromolecules.[2][3] This guide delves into the core technical aspects of this compound, providing a valuable resource for researchers engaged in the fields of drug delivery, peptide therapeutics, and membrane biophysics.

Peptide Sequence and Physicochemical Properties

The amino acid sequence of this compound is H-AGYLLGKINLKALAALAKKIL-NH2 .[2][4] The C-terminus is amidated.[3] This sequence gives this compound a molecular weight of approximately 2181.77 g/mol .[2][4]

This compound is an amphipathic peptide, a key feature for its membrane-penetrating capabilities.[4] It possesses a high proportion of positively charged amino acids, specifically four lysine (K) residues, and lacks any negatively charged residues.[1] This results in a net positive charge of +5 at neutral pH, contributing to its initial electrostatic interaction with the negatively charged components of cell membranes.[1][5]

Structural Characteristics

In solution, this compound can exist in a relatively unstructured conformation. However, upon interaction with a lipid bilayer, it undergoes a conformational change to form an α-helical structure.[4][6][7] Specifically, the C-terminal region of this compound robustly forms an α-helix, while the N-terminal region may remain more flexible or adopt a random coil structure when embedded in the membrane.[7] This amphipathic α-helix orients parallel to the membrane surface, with its hydrophobic residues interacting with the lipid core and its hydrophilic, positively charged residues facing the aqueous environment or the polar head groups of the lipids.[7]

Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of this compound in the presence of lipid vesicles.[6][8] Studies using 19F-NMR on labeled this compound analogs have provided detailed insights into its conformation and orientation when bound to membranes.[6][8]

Mechanism of Action and Cellular Uptake

The primary mechanism of this compound's cell-penetrating activity involves direct interaction with the lipid bilayer of the plasma membrane.[2][4] The process is thought to be receptor-independent.[3] The initial binding is driven by electrostatic interactions between the cationic peptide and anionic components of the cell membrane.[5]

Following binding, this compound perturbs the membrane.[1] This perturbation can lead to the formation of transient pores or other disruptions that facilitate the translocation of the peptide and any associated cargo across the membrane.[3][5] One proposed model suggests that the accumulation of this compound on the outer leaflet of the membrane creates a mass imbalance, which is relieved by the translocation of this compound monomers to the inner leaflet.[1] This translocation process is accompanied by the leakage of entrapped molecules, as observed in vesicle-based assays.[1][3] While endocytic pathways have been suggested as a possible route for uptake, evidence also points towards a non-endocytic mechanism, as various endocytosis inhibitors do not block its translocation.[3][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the this compound peptide from various experimental studies.

Activity Parameter Value Assay Conditions Reference
PDE10A InhibitionIC500.8 nMBiochemical assay[10]
Antioxidant ActivityIC50 (DPPH)31.72 µg/mlDPPH radical scavenging assay[10]
Antioxidant ActivityIC50 (CUPRAC)16.04 µg/mlCupric reducing antioxidant capacity assay[10]
Antiparasitic ActivityParasitemia Reduction~99%30 µM this compound on P. falciparum after 24h[9]

Table 1: Summary of Inhibitory and Antioxidant Activities of this compound.

Organism Parameter Value (µM) Reference
Plasmodium falciparumMICNot explicitly stated, but significant growth arrest at 30 µM[9]
Trypanosoma brucei bruceiMICNot explicitly stated, but active against blood-stage[9][11]

Table 2: Summary of Antimicrobial/Antiparasitic Activity of this compound.

Experimental Protocols

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][12]

Protocol Outline:

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[12]

  • Amino Acid Coupling: The C-terminal amino acid (Leucine in the case of this compound) is attached to the resin. The synthesis proceeds by sequential deprotection of the Fmoc group from the N-terminus of the growing peptide chain and coupling of the next Fmoc-protected amino acid.[13][14]

    • Deprotection: A solution of piperidine in DMF is used to remove the Fmoc group.[1][12]

    • Coupling: Activation of the incoming amino acid is achieved using reagents like HOBt (Hydroxybenzotriazole) and TBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (Dicyclohexylcarbodiimide) and HOBt.[1]

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, anisole, and thioanisole.[1]

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][14]

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).[1]

Vesicle Preparation and Leakage Assays

To study the interaction of this compound with lipid membranes, large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs) are commonly used model systems.[3][6]

LUV Preparation and Dye Leakage Assay Protocol:

  • Lipid Film Formation: A solution of lipids (e.g., POPC and POPS) in chloroform is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.[1]

  • Hydration: The lipid film is hydrated with a buffer containing a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX) to encapsulate the dye within the vesicles.[1]

  • Extrusion: The hydrated lipid suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

  • Purification: Untrapped dye is removed from the LUV suspension by size-exclusion chromatography.

  • Leakage Assay: The LUV suspension is placed in a fluorometer. This compound is added, and the increase in fluorescence intensity due to the leakage of the dye from the vesicles is monitored over time.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of this compound in different environments.[6][8]

Protocol Outline:

  • Sample Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline). For studying membrane-bound structure, small unilamellar vesicles (SUVs) are added to the peptide solution at a specific peptide-to-lipid molar ratio.[6][8]

  • CD Measurement: The CD spectrum of the sample is recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A characteristic α-helical spectrum shows negative bands around 208 and 222 nm and a positive band around 193 nm.

Visualizations

TP10_Mechanism cluster_membrane Cell Membrane Membrane Outer Leaflet Lipid Bilayer Inner Leaflet TP10_solution This compound (Cationic, Unstructured) TP10_bound This compound Binding (α-helical) TP10_solution->TP10_bound Electrostatic Interaction Membrane_perturbed Membrane Perturbation TP10_bound->Membrane_perturbed Amphipathic Helix Insertion TP10_translocated This compound Translocation Membrane_perturbed->TP10_translocated Pore Formation/ Translocation Cargo_delivery Intracellular Cargo Release TP10_translocated->Cargo_delivery

Caption: Proposed mechanism of this compound cell penetration.

Peptide_Synthesis_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Activated AA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Step (DMF) Amino_Acid_Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next AA Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final AA Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Conclusion

This compound stands out as a potent cell-penetrating peptide with a well-defined sequence and structural characteristics that underpin its function. Its ability to efficiently traverse cellular membranes makes it a valuable tool in drug delivery research. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and functional characterization of this compound. The compiled quantitative data offers a benchmark for its various biological activities. Further research into the detailed molecular interactions of this compound with different cell types and its potential for targeted delivery will undoubtedly expand its therapeutic applications.

References

The Discovery of TP-10: A Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of TP-10, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound, chemically known as 2-{4-[-pyridin-4-yl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline succinic acid, was identified as a promising therapeutic agent for central nervous system (CNS) disorders, particularly schizophrenia.[1] This document details the quantitative data, experimental methodologies, and the underlying biological pathways associated with this compound, aimed at researchers, scientists, and drug development professionals.

Core Data Presentation

The discovery of this compound was driven by a need for pharmacological tools with improved potency, selectivity, and pharmaceutical properties over existing PDE10A inhibitors like papaverine.[1] The following tables summarize the key quantitative data that established this compound as a lead candidate.

Table 1: In Vitro Potency of this compound
ParameterValueSpeciesAssay Type
IC500.8 nMHumanPDE10A Enzyme Inhibition
IC500.3 nMNot SpecifiedPDE10A Enzyme Inhibition

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3]

Table 2: In Vivo Effects of this compound in Mice
DosageEffectTime PointBrain Region
0.1-10 mg/kg (i.p.)Dose- and time-dependent increase in cAMP and cGMP levelsNot SpecifiedStriatum
3.2 mg/kg (i.p.)Increased pCREB-LI level, returning to basal levels after 3 hours0-3 hoursStriatum

cAMP (Cyclic adenosine monophosphate) and cGMP (Cyclic guanosine monophosphate) are second messengers important in many biological processes. pCREB-LI (Phosphorylated cAMP response element-binding protein-like immunoreactivity) is an indicator of neuronal activation.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This in vitro assay is used to determine the potency of compounds in inhibiting the enzymatic activity of PDE10A.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the smaller, fluorescently labeled monophosphate product rotates more freely in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high FP signal.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) or cGMP (FAM-cGMP) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM TCEP)

  • Test compound (this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer containing a final DMSO concentration of 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

  • Add 10 µL of diluted recombinant PDE10A enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP or FAM-cGMP substrate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Measurement of Striatal cAMP and cGMP Levels

This in vivo experiment assesses the ability of a PDE10A inhibitor to modulate cyclic nucleotide levels in the brain of a living animal.

Principle: Following administration of the test compound, the animal is euthanized, and the striatum is rapidly dissected and processed to measure the levels of cAMP and cGMP using a competitive enzyme immunoassay (EIA) or a similar quantitative method.

Materials:

  • Male C57BL/6 mice

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control solution

  • Dissection tools

  • Liquid nitrogen

  • Homogenization buffer (e.g., 0.1 M HCl)

  • Commercial cAMP and cGMP enzyme immunoassay kits

  • Microplate reader

Procedure:

  • Administer this compound or vehicle to mice via intraperitoneal injection at the desired doses.

  • At specified time points after administration, euthanize the mice by cervical dislocation.

  • Rapidly dissect the striatum on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Homogenize the frozen tissue in homogenization buffer.

  • Centrifuge the homogenate to pellet the protein.

  • Collect the supernatant containing the cyclic nucleotides.

  • Follow the manufacturer's instructions for the cAMP and cGMP enzyme immunoassay kits to quantify the levels of each cyclic nucleotide in the supernatant.

  • Normalize the cyclic nucleotide concentrations to the total protein content of the tissue pellet.

  • Analyze the data to determine the dose- and time-dependent effects of this compound on striatal cAMP and cGMP levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of this compound.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (PDE10A) HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (this compound) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND_Filing IND Filing Tox->IND_Filing IND-Enabling

Drug Discovery and Development Workflow for a CNS Target.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase (AC) D1R->AC Gs (activates) D2R->AC Gi (inhibits) mGluR->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates TP10 This compound TP10->PDE10A Inhibits

Simplified PDE10A Signaling Pathway in Striatal Medium Spiny Neurons.

References

TP-10 Inhibitor: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor, TP-10. The primary molecular target of this compound is phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of cyclic nucleotide signaling within the central nervous system. This compound exhibits potent and selective inhibition of PDE10A, leading to modulation of downstream signaling pathways critical for neuronal function. This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target and Mechanism of Action

The principal molecular target of the this compound inhibitor is Phosphodiesterase 10A (PDE10A) .[1][2] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a variety of intracellular signaling cascades.[3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward.

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular concentrations.[4] This elevation in cyclic nucleotides, in turn, enhances the activity of their downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). The subsequent phosphorylation of various substrate proteins, including the cAMP response element-binding protein (CREB), modulates gene expression and neuronal activity. This mechanism of action underlies the potential therapeutic effects of this compound in neurological and psychiatric disorders.

Quantitative Data

The inhibitory potency of this compound against its target, PDE10A, has been quantified, along with its effects in cellular and in vivo models. The following tables summarize the key quantitative data.

Parameter Value Target Reference
IC500.8 nMPDE10A[1]

Table 1: In Vitro Inhibitory Potency of this compound.

Assay Model System Treatment Outcome Reference
Antioxidant Activity (DPPH assay)Chemical AssayThis compoundIC50 = 31.72 µg/ml[1]
Antioxidant Activity (CUPRAC assay)Chemical AssayThis compoundIC50 = 16.04 µg/ml[1]
Reactive Oxygen Species (ROS)U-87 MG human brain cells10 µg/mL this compound for 24hDecrease in total ROS-positive cells[1]
Cyclic Nucleotide LevelsStriatum of mice0.1-10 mg/kg this compound (i.h.)Dose- and time-dependent increase in cGMP and cAMP[1]
pCREB LevelsStriatum of mice3.2 mg/kg this compoundIncreased pCREB-LI, returning to basal levels after 3 hours[1]

Table 2: Cellular and In Vivo Activity of this compound.

Experimental Protocols

PDE10A Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of this compound against PDE10A using a fluorescence polarization-based assay.

Materials:

  • Purified recombinant human PDE10A enzyme

  • FAM-labeled cAMP substrate

  • Binding Agent (e.g., anti-cAMP antibody or other proprietary binding agent)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound inhibitor (serial dilutions)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in PDE Assay Buffer.

  • In a 384-well plate, add PDE Assay Buffer, this compound dilutions, and purified PDE10A enzyme.

  • Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.

  • Stop the reaction by adding the Binding Agent. The Binding Agent will bind to the remaining, unhydrolyzed FAM-cAMP.

  • Measure the fluorescence polarization of each well. A low polarization signal indicates high enzyme activity (more hydrolyzed substrate), while a high polarization signal indicates low enzyme activity (less hydrolyzed substrate).

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare this compound Serial Dilutions C Add this compound and Reagent Mix to Plate A->C B Prepare Reagent Mix (PDE10A, Buffer) B->C D Initiate with FAM-cAMP Substrate C->D E Incubate at Room Temperature D->E F Stop Reaction with Binding Agent E->F G Measure Fluorescence Polarization F->G H Calculate IC50 G->H

Workflow for PDE10A Inhibition Assay.
Cellular Reactive Oxygen Species (ROS) Assay

This protocol outlines the measurement of intracellular ROS levels in U-87 MG cells treated with this compound.

Materials:

  • U-87 MG cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed U-87 MG cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader. Alternatively, detach the cells and analyze them by flow cytometry.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

G A Seed U-87 MG Cells B Treat with this compound A->B C Load with DCFH-DA B->C D Incubate C->D E Wash D->E F Measure Fluorescence E->F

Workflow for Cellular ROS Measurement.
In Vivo Measurement of Striatal cAMP and cGMP

This protocol describes the administration of this compound to mice and the subsequent measurement of cyclic nucleotide levels in striatal tissue.

Materials:

  • Mice (e.g., C57BL/6J)

  • This compound solution for injection

  • Vehicle control solution

  • Dissection tools

  • Liquid nitrogen

  • Tissue homogenizer

  • cAMP and cGMP enzyme immunoassay (EIA) kits

Procedure:

  • Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

  • At specified time points after administration, euthanize the mice.

  • Rapidly dissect the striatum from the brain on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Homogenize the frozen tissue in an appropriate buffer provided by the EIA kit.

  • Centrifuge the homogenate to pellet cellular debris.

  • Perform the cAMP and cGMP EIA on the supernatant according to the manufacturer's instructions.

  • Determine the concentrations of cAMP and cGMP by comparison to a standard curve.

G A Administer this compound to Mice B Euthanize and Dissect Striatum A->B C Flash Freeze Tissue B->C D Homogenize Tissue C->D E Perform cAMP/cGMP EIA D->E F Analyze Data E->F

Workflow for In Vivo Cyclic Nucleotide Measurement.

Signaling Pathways

PDE10A-Mediated cAMP/cGMP Signaling Pathway

The diagram below illustrates the central role of PDE10A in the degradation of cAMP and cGMP and the effect of this compound inhibition.

G cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde Phosphodiesterase cluster_downstream Downstream Effectors AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP synthesizes GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE10A degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates TP10 This compound TP10->PDE10A inhibits CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene regulates G TP10 This compound PDE10A_inhibition Inhibition of PDE10A TP10->PDE10A_inhibition Cyclic_nucleotide_increase Increase in cAMP and cGMP PDE10A_inhibition->Cyclic_nucleotide_increase PKA_PKG_activation Activation of PKA and PKG Cyclic_nucleotide_increase->PKA_PKG_activation ROS_decrease Decreased Reactive Oxygen Species Cyclic_nucleotide_increase->ROS_decrease CREB_phosphorylation Phosphorylation of CREB PKA_PKG_activation->CREB_phosphorylation Gene_expression_changes Altered Gene Expression CREB_phosphorylation->Gene_expression_changes Neuronal_activity_modulation Modulation of Neuronal Activity Gene_expression_changes->Neuronal_activity_modulation Therapeutic_potential Potential Therapeutic Effects Neuronal_activity_modulation->Therapeutic_potential ROS_decrease->Therapeutic_potential

References

Unraveling the Selectivity of Kinase Inhibitors: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for a specific molecule designated "TP-10," no publicly available data on its inhibitor selectivity profile, associated signaling pathways, or specific experimental protocols could be located. The designation "this compound" does not correspond to a known or published kinase inhibitor at this time. Therefore, this guide will provide a broader, in-depth technical overview of the common methodologies and conceptual frameworks used to characterize the selectivity profile of kinase inhibitors, which would be applicable to a hypothetical "this compound" or any novel kinase inhibitor.

The Critical Importance of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. A non-selective inhibitor can lead to off-target effects, resulting in toxicity and a narrow therapeutic window. Conversely, a highly selective inhibitor promises a more targeted therapeutic effect with potentially fewer side effects. Therefore, the rigorous characterization of an inhibitor's selectivity is a cornerstone of modern drug discovery.

Quantitative Assessment of Inhibitor Selectivity: Data Presentation

A comprehensive selectivity profile is typically generated by screening a new inhibitor against a large panel of kinases. The results of these screens are best presented in a structured tabular format to allow for clear comparison of potency and selectivity.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Inhibitor

Kinase TargetIC₅₀ (nM)Kᵢ (nM)Percent Inhibition @ 1µM
Primary Target
Kinase A10595%
Off-Targets
Kinase B50025040%
Kinase C>10,000>5,000<5%
Kinase D1,20060025%
............
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the kinase.

  • Percent Inhibition: The percentage reduction in kinase activity at a fixed inhibitor concentration.

Key Experimental Protocols for Determining Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile relies on a variety of robust biochemical and cellular assays. The choice of assay depends on the specific research question, throughput requirements, and the nature of the inhibitor.

Biochemical Assays

These assays directly measure the effect of an inhibitor on the enzymatic activity of purified kinases.

  • Principle: This traditional method measures the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate peptide or protein by the kinase.

  • Methodology:

    • A reaction mixture containing the kinase, substrate, ATP (spiked with radiolabeled ATP), and varying concentrations of the inhibitor is prepared.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., via filtration or chromatography).

    • The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

  • Principle: These assays utilize changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to monitor kinase activity.

  • Common Formats:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[1]

    • LanthaScreen™ Eu Kinase Binding Assay: A FRET-based assay that measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. The test inhibitor competes with the tracer for binding.

  • Methodology (General):

    • Kinase, substrate, ATP, and inhibitor are incubated together.

    • A detection reagent that generates a fluorescent or luminescent signal proportional to kinase activity or inhibitor binding is added.

    • The signal is measured using a plate reader.

Biophysical Assays

These methods measure the direct binding of an inhibitor to a kinase, providing information on binding affinity and thermodynamics.

  • Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase.

  • Methodology:

    • The kinase is placed in the sample cell of the calorimeter.

    • The inhibitor is incrementally injected into the sample cell.

    • The heat change associated with each injection is measured, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (kinase).

  • Methodology:

    • The kinase is immobilized on a sensor chip.

    • A solution containing the inhibitor is flowed over the chip surface.

    • The binding and dissociation of the inhibitor are monitored in real-time, providing kinetic data (kₐ and kₑ) and the dissociation constant (K₋).

Cellular Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect.

  • Principle: These assays determine if the inhibitor binds to its intended kinase target within living cells.

  • Example: Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Methodology:

    • Cells are treated with the inhibitor.

    • The cells are heated to a specific temperature.

    • The amount of soluble (non-denatured) target kinase is quantified by methods such as Western blotting or mass spectrometry. An increase in the soluble fraction in the presence of the inhibitor indicates target engagement.

  • Principle: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.

  • Methodology:

    • Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest.

    • Cell lysates are prepared, and the levels of the phosphorylated substrate are detected using a phospho-specific antibody via Western blotting, ELISA, or flow cytometry. A decrease in phosphorylation indicates inhibition of the upstream kinase.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Generic Kinase Signaling Pathway

This diagram illustrates a simplified, generic signaling cascade initiated by an external signal and leading to a cellular response, with the point of inhibition highlighted.

Signaling_Pathway cluster_input Input cluster_transduction Signal Transduction cluster_output Output External_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase External_Signal->Receptor Kinase_A Kinase A (e.g., this compound Target) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Effector_Protein Effector Protein Kinase_B->Effector_Protein Cellular_Response Cellular Response (e.g., Proliferation, Survival) Effector_Protein->Cellular_Response Inhibitor This compound Inhibitor Inhibitor->Kinase_A

Caption: A generic kinase signaling cascade showing the point of action for a hypothetical inhibitor.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the typical steps involved in assessing the selectivity of a novel kinase inhibitor.

Experimental_Workflow Start Start: Novel Inhibitor Synthesis Primary_Screen Primary Screen: Single High-Dose Against Kinase Panel Start->Primary_Screen Dose_Response Dose-Response Assay: Determine IC₅₀ for Hits Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay: (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Assays: Target Engagement & Functional Response Orthogonal_Assay->Cellular_Assay Data_Analysis Data Analysis: Selectivity Profile Generation Cellular_Assay->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: A streamlined workflow for determining the selectivity profile of a new kinase inhibitor.

Conclusion

The characterization of a kinase inhibitor's selectivity profile is a multi-faceted process that requires a combination of biochemical, biophysical, and cellular assays. While no specific information is available for a "this compound" inhibitor, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel kinase inhibitor. A thorough and well-documented selectivity profile is essential for advancing a compound through the drug discovery and development pipeline, ultimately leading to safer and more effective targeted therapies.

References

TP-10 Inhibitor: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of TP-10, a selective inhibitor of phosphodiesterase 10A (PDE10A). The content herein summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the core signaling pathways associated with this compound's mechanism of action.

Core Concepts: Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia that regulates motor control, cognition, and emotional processes.[2][3] By inhibiting PDE10A, this compound elevates the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[4] This mechanism of action underlies the therapeutic potential of this compound in various neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant PDE10A inhibitors. This data is crucial for understanding the potency, selectivity, and preclinical efficacy of these compounds.

CompoundTargetIC50In Vitro AssayAnimal ModelKey FindingsReference
This compound PDE10A0.8 nMPhosphodiesterase inhibition assayMouseDose-dependently increased striatal cGMP and cAMP levels.[5]
This compound Antioxidant Activity (DPPH)31.72 µg/mlDPPH radical scavenging assay-Demonstrates antioxidant properties.[5]
This compound Antioxidant Activity (CUPRAC)16.04 µg/mlCupric reducing antioxidant capacity assay-Confirms antioxidant capacity.[5]
PapaverinePDE10AModeratePhosphodiesterase inhibition assayRat, MouseAntagonized amphetamine-induced hyperlocomotion.[6]
MP-10 (PF-2545920)PDE10AHighPhosphodiesterase inhibition assayRat, MouseDose-dependent increases in striatal cAMP and cGMP.[6]
TAK-063PDE10AHighPhosphodiesterase inhibition assayHumanAchieved ~30% PDE10A enzyme occupancy in clinical trials for schizophrenia.[7]

Signaling Pathway

The therapeutic effects of this compound are mediated through the modulation of the PDE10A signaling pathway within striatal medium spiny neurons. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates PKA and PKG, respectively. This activation influences the phosphorylation state of key downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and CREB (cAMP response element-binding protein), ultimately modulating neuronal excitability and gene expression. This pathway is intricately linked with dopamine signaling, as it can potentiate D1 receptor-mediated signaling and attenuate D2 receptor-mediated signaling.[8]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP + ATP ATP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes TP10 This compound TP10->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates pDARPP32 p-DARPP-32 Neuronal_Excitability Neuronal Excitability pDARPP32->Neuronal_Excitability pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

PDE10A Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PDE10A activity.

Methodology:

  • Enzyme Source: Recombinant human PDE10A enzyme.

  • Substrate: Radiolabeled cAMP or cGMP (e.g., [3H]-cAMP or [3H]-cGMP).

  • Procedure:

    • The PDE10A enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the product (e.g., [3H]-AMP or [3H]-GMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay.

    • The amount of product formed is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PDE10A activity (IC50) is calculated by fitting the data to a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant potential of this compound.

Methodology:

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Varying concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control (without the test compound) is also run.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9][10]

Intracellular Reactive Oxygen Species (ROS) Assay in U-87 MG Cells

Objective: To measure the effect of this compound on intracellular ROS levels in a human glioblastoma cell line.

Methodology:

  • Cell Line: U-87 MG human glioblastoma cells.

  • Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable, non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.

  • Procedure:

    • U-87 MG cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are treated with this compound at various concentrations for a specified duration.

    • The cells are then loaded with DCFH-DA and incubated.

    • An optional step is to induce oxidative stress using an agent like H2O2.

    • The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The fluorescence intensity in this compound-treated cells is compared to that of untreated control cells to determine the effect on intracellular ROS levels.[11]

In Vivo Measurement of Striatal Cyclic Nucleotides in Mice

Objective: To assess the in vivo target engagement of this compound by measuring its effect on cAMP and cGMP levels in the striatum of mice.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are administered this compound via an appropriate route (e.g., intraperitoneal or oral).

    • At a specified time point after administration, the animals are euthanized.

    • The striatum is rapidly dissected and frozen to prevent degradation of cyclic nucleotides.

    • The tissue is homogenized, and cAMP and cGMP levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The levels of cAMP and cGMP in the striatum of this compound-treated mice are compared to those in vehicle-treated control mice.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies PDE_Assay PDE10A Inhibition Assay (Determine IC50) ROS_Assay Intracellular ROS Assay (U-87 MG cells) PDE_Assay->ROS_Assay Potency & Selectivity Antioxidant_Assay Antioxidant Assays (DPPH, CUPRAC) Antioxidant_Assay->ROS_Assay Antioxidant Properties Cyclic_Nucleotide Striatal cAMP/cGMP Measurement (Mouse Model) ROS_Assay->Cyclic_Nucleotide Cellular Effects Behavioral_Models Behavioral Models (e.g., Locomotor Activity) Cyclic_Nucleotide->Behavioral_Models Target Engagement & Efficacy

Caption: A logical workflow for the preclinical evaluation of this compound.

Therapeutic Potential

The unique mechanism of action and preclinical profile of this compound suggest its therapeutic potential in a range of disorders.

  • Schizophrenia: By modulating striatal neuronal activity, PDE10A inhibitors like this compound have been investigated for their potential to treat the positive, negative, and cognitive symptoms of schizophrenia.[12][13] The ability to enhance signaling downstream of D1 receptors and dampen D2 receptor signaling provides a novel, non-dopamine-receptor-antagonist approach to antipsychotic therapy.[8]

  • Neuropathic Pain: The antioxidant properties of this compound, as demonstrated in preclinical assays, suggest a potential role in conditions associated with oxidative stress, such as neuropathy.[5]

  • Huntington's Disease: Given the profound dysfunction of the striatum in Huntington's disease, PDE10A inhibitors are being explored as a potential therapeutic strategy to improve motor and cognitive deficits.

  • Other Neurological and Psychiatric Disorders: The role of the basal ganglia in various other conditions, including Parkinson's disease, obsessive-compulsive disorder, and substance use disorders, suggests that this compound may have broader therapeutic applications that warrant further investigation.[14]

Conclusion

This compound, as a selective PDE10A inhibitor, represents a promising therapeutic agent with a novel mechanism of action for the treatment of various central nervous system disorders. Its ability to modulate cyclic nucleotide signaling in the striatum, coupled with its antioxidant properties, provides a strong rationale for its continued investigation and development. This technical guide has provided a comprehensive overview of the current understanding of this compound's therapeutic potential, supported by quantitative data, detailed experimental methodologies, and a clear visualization of its underlying signaling pathway. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound in its target indications.

References

Unraveling the Multifaceted Identity of "TP-10" in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the term "TP-10" reveals a complex landscape of distinct molecular entities and methodologies across various fields of biomedical research. This technical guide addresses the ambiguity of the term by presenting a comprehensive overview of the most prominent research applications associated with "this compound," with a primary focus on the cell-penetrating peptide, Transportan 10. The potential for "this compound" to be a reference to Interleukin-10 (IL-10) or other therapeutic agents is also explored, providing clarity for researchers, scientists, and drug development professionals.

The designation "this compound" appears in scientific literature in several contexts, each referring to a unique subject of investigation. To provide a clear and actionable resource, this guide disambiguates the term and focuses on the most substantially documented research application: the cell-penetrating peptide Transportan 10 (TP10).

Transportan 10 (TP10): A Versatile Peptide for Intracellular Delivery

Transportan 10 (TP10) is a 21-amino-acid chimeric cell-penetrating peptide (CPP) that has garnered significant interest for its ability to transport a variety of cargo molecules across the cell membrane. Its unique composition, derived from the neuropeptide galanin and the wasp venom peptide mastoparan, allows it to efficiently deliver therapeutic and experimental payloads into cells.

Molecular Profile of Transportan 10
PropertyDescriptionReference
Sequence H-AGYLLGKINLKALAALAKKIL-NH2
Molecular Weight 2181.77 Da
Type Chimeric Cell-Penetrating Peptide
Origin N-terminus derived from galanin, C-terminus from mastoparan
Mechanism of Cellular Uptake

The cellular entry of TP10 is a multifaceted process that is understood to occur through two primary mechanisms: direct translocation across the plasma membrane and endocytosis. At lower concentrations, TP10 is believed to directly penetrate the lipid bilayer. However, at higher concentrations, it can induce pore formation. The choice of uptake pathway can also be influenced by the nature and size of the cargo being transported.

The interaction of TP10 with the cell membrane is a critical aspect of its function. It is proposed that TP10 binds to the membrane surface, creating an imbalance that facilitates the transient insertion of the peptide into the hydrophobic core of the bilayer, allowing it to cross into the cytoplasm.

Experimental Protocols

The synthesis of TP10 is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard SPPS procedures.

  • Resin Preparation: A Rink amide resin is swelled in a suitable solvent such as N,N-Dimethylformamide (DMF) in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (in this case, Leucine) is activated with a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) and added to the resin. The reaction is allowed to proceed to completion, followed by washing with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the TP10 sequence (I, K, K, A, L, A, A, L, A, K, L, N, I, K, G, L, L, Y, G, A).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.

This protocol outlines a general procedure to quantify the cellular uptake of a TP10-cargo conjugate.

  • Cell Culture: Adherent cells (e.g., HeLa) are seeded in 24-well plates and cultured to approximately 80% confluency.

  • Preparation of TP10-Cargo Conjugate: The cargo molecule (e.g., a fluorescently labeled protein) is conjugated to TP10.

  • Incubation: The cultured cells are washed with phosphate-buffered saline (PBS) and then incubated with the TP10-cargo conjugate at a predetermined concentration in serum-free media for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting: After incubation, the cells are washed with PBS to remove any non-internalized conjugate. The cells are then detached from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: The harvested cells are resuspended in FACS buffer. The fluorescence intensity of the cells is then analyzed using a flow cytometer to quantify the percentage of cells that have taken up the fluorescent cargo and the mean fluorescence intensity, which corresponds to the amount of cargo internalized.

Quantitative Data on Delivery Efficiency

The efficiency of TP10-mediated delivery can vary depending on the cargo, cell type, and experimental conditions. Comparative studies have shown that TP10 is a highly efficient CPP, often outperforming other well-known peptides like Tat and penetratin, especially for the delivery of proteins when co-incubated. However, it is also noted that at higher concentrations, TP10 can exhibit greater cytotoxicity compared to Tat or penetratin.

When biotinylated CPPs are used to form stable complexes with streptavidin, the uptake efficiency is observed to be TP10 ≥ Tat > penetratin. This highlights the importance of the cargo and linkage strategy in determining the overall delivery efficiency.

Visualizing the Cellular Uptake Pathway of TP10

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of TP10 cellular entry.

TP10_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TP10-Cargo TP10-Cargo Complex Membrane TP10-Cargo->Membrane Binding Translocated_Cargo Free Cargo Membrane->Translocated_Cargo Direct Translocation Endosome Endosome Membrane->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Translocated_Cargo

Caption: Cellular uptake mechanisms of TP10-cargo complexes.

TP10_Galanin_Interaction TP10 Transportan 10 GALR1 Galanin Receptor 1 (GALR1) TP10->GALR1 Inhibits Binding Galanin Galanin Galanin->GALR1 Binds and Activates G-protein G-protein GALR1->G-protein Activates Signaling_Cascade Downstream Signaling G-protein->Signaling_Cascade

Caption: TP10's inhibitory effect on Galanin receptor signaling.

Potential for Ambiguity: Interleukin-10 (IL-10)

It is plausible that "this compound" could be a typographical error for "IL-10," a well-characterized anti-inflammatory cytokine. Interleukin-10 plays a crucial role in regulating immune responses, and its signaling pathway is a subject of intense research in immunology and oncology. The IL-10 receptor is a member of the class II cytokine receptor family and signals through the JAK-STAT pathway. Given the depth of research on IL-10, a separate, detailed technical guide would be required to adequately cover its applications and signaling mechanisms.

Other Mentions of "this compound"

The term "this compound" has also been associated with a preclinical anti-inflammatory antibody from Tillotts Pharma for the treatment of inflammatory bowel disease. However, publically available information on its specific mechanism of action is limited, precluding a detailed technical analysis at this time.

Conclusion

While the term "this compound" can refer to multiple entities, the most prominent and well-documented in a research context is the cell-penetrating peptide, Transportan 10. This guide provides a foundational overview of TP10, including its properties, mechanisms, and experimental applications, to serve as a valuable resource for the scientific community. Researchers encountering the term "this compound" are encouraged to consider the context to ensure the correct identification of the molecule or methodology . Should a more detailed guide on a specific "this compound" entity be required, further clarification of the subject is necessary.

Methodological & Application

Application Notes and Protocols for Protein Delivery Using TP-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-penetrating peptide (CPP) TP-10 for the intracellular delivery of protein cargo. The information compiled herein is intended to facilitate the successful application of this compound in various research and drug development settings.

Introduction to this compound

This compound is a synthetic, 21-amino acid chimeric peptide known for its ability to traverse cellular membranes and deliver a variety of molecular cargo, including proteins, into the cytoplasm.[1] It is characterized by its amphipathic and cationic nature, which is crucial for its interaction with the cell membrane.[2][3] this compound is a valuable tool for researchers needing to introduce functional proteins into living cells for applications such as studying cellular processes, developing protein-based therapeutics, and cellular imaging.

Mechanism of Action

The precise mechanism of this compound-mediated protein delivery is understood to be a multi-faceted process that can be influenced by the nature and size of the cargo. The primary pathways of entry into the cell are believed to be:

  • Direct Membrane Translocation: this compound is thought to directly perturb the lipid bilayer, creating transient pores that allow the peptide and its cargo to enter the cytoplasm.[2][4][5] This process is proposed to be energy-independent.

  • Endocytosis: Particularly for larger cargo such as proteins, this compound and its associated protein are internalized through various endocytic pathways.[1] Evidence suggests that conjugating the protein to this compound enhances uptake via endocytosis.[1] The specific endocytic routes, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis, may be cell-type and cargo dependent.

Data Presentation: Quantitative Overview of this compound Performance

The following tables summarize key quantitative data regarding the use of this compound for protein delivery, compiled from various studies. These values should be considered as a starting point for optimization in your specific experimental system.

ParameterCell LineConcentration of this compoundIncubation TimeObservation
Cellular Uptake HeLa10 µM30 minutesSuccessful internalization of this compound.[6]
Cytotoxicity (LDH Leakage) HeLa10 µM (free peptide)Not SpecifiedApproximately 20% LDH leakage, indicating some membrane disturbance.[1]
Cytotoxicity (WST-1 Assay) HeLa10 µM (free peptide)Not SpecifiedApproximately 11% decrease in mitochondrial activity, suggesting a mild impact on cell proliferation.[1]
Cytotoxicity (LDH Leakage) CHO10 µM (free peptide)Not SpecifiedData not available.
Cytotoxicity (WST-1 Assay) CHO10 µM (free peptide)Not SpecifiedData not available.

Note: The cytotoxicity of this compound can be influenced by the conjugated cargo. In some cases, the presence of a cargo molecule has been shown to decrease the toxic side effects of this compound.[1]

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to a Protein Cargo

Covalent conjugation of this compound to the protein of interest is generally more effective than co-incubation.[1] The following is a general protocol using a biotin-streptavidin linkage as a model. For direct chemical ligation, appropriate cross-linking chemistry should be selected based on the functional groups available on the protein and peptide.

Materials:

  • Biotinylated this compound (custom synthesis)

  • Streptavidin-conjugated protein of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 50 kDa molecular weight cutoff (MWCO) spin column

Procedure:

  • Preparation of Biotinylated this compound:

    • Dissolve lyophilized biotinylated this compound in sterile PBS to a stock concentration of 1 mM.

    • Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Streptavidin-Conjugated Protein:

    • Prepare the streptavidin-conjugated protein according to the manufacturer's instructions or established protocols. The protein should be in a buffer compatible with the conjugation reaction (e.g., PBS).

  • Conjugation Reaction:

    • Mix the biotinylated this compound and the streptavidin-conjugated protein at a desired molar ratio (e.g., 4:1 to 8:1 ratio of biotinylated peptide to streptavidin to saturate the biotin-binding sites).

    • Incubate the mixture for 1 hour at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and other small molecules using a 50 kDa MWCO spin column.

    • Add the reaction mixture to the spin column and centrifuge according to the manufacturer's instructions.

    • Wash the retained conjugate with sterile PBS.

    • Recover the purified this compound-protein conjugate.

  • Characterization:

    • Confirm the successful conjugation and purity of the conjugate using SDS-PAGE and/or Western blotting. The conjugated protein should show a higher molecular weight compared to the unconjugated protein.

Protocol 2: Delivery of this compound-Protein Conjugate into Mammalian Cells

This protocol provides a general guideline for the delivery of a this compound-protein conjugate into adherent mammalian cells. Optimization of concentration and incubation time is recommended for each cell line and protein cargo.

Materials:

  • This compound-protein conjugate (from Protocol 1)

  • Mammalian cell line of interest (e.g., HeLa, CHO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 96-well or 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the cells in a tissue culture plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Delivery Solution:

    • On the day of the experiment, dilute the this compound-protein conjugate in serum-free cell culture medium to the desired final concentration (a starting concentration of 1-10 µM is recommended).

  • Cell Treatment:

    • Gently wash the cells once with sterile PBS.

    • Remove the PBS and add the delivery solution containing the this compound-protein conjugate to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a specified period (a starting time of 30 minutes to 4 hours is recommended).[6]

  • Post-Incubation Wash:

    • After the incubation period, remove the delivery solution.

    • Wash the cells three times with sterile PBS to remove any conjugate that has not been internalized.

    • Add fresh complete cell culture medium to the cells.

  • Analysis of Protein Delivery:

    • Allow the cells to incubate for a further period (e.g., 24-48 hours) to allow for the biological activity of the delivered protein.

    • Analyze the intracellular delivery of the protein using appropriate methods such as:

      • Fluorescence Microscopy: If the protein is fluorescently labeled.

      • Immunofluorescence Staining: Using an antibody specific to the delivered protein.

      • Western Blotting: Of cell lysates to detect the internalized protein.

      • Flow Cytometry: To quantify the percentage of cells that have taken up the protein.

      • Functional Assays: To measure the biological activity of the delivered protein.

Protocol 3: Assessment of Cytotoxicity

It is essential to evaluate the cytotoxicity of the this compound-protein conjugate on the target cells. The MTT assay is a common method for assessing cell viability.

Materials:

  • Cells treated with the this compound-protein conjugate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Following the protein delivery protocol, seed cells in a 96-well plate and treat with a range of concentrations of the this compound-protein conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition:

    • After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

Mandatory Visualizations

G Experimental Workflow for this compound Mediated Protein Delivery cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis p1 Biotinylated this compound p3 Conjugation (1 hr, RT) p1->p3 p2 Streptavidin-Protein p2->p3 p4 Purification (Spin Column) p3->p4 d2 Prepare Delivery Solution (1-10 µM in serum-free medium) p4->d2 d1 Seed Cells (50-70% confluency) d3 Treat Cells (30 min - 4 hr, 37°C) d1->d3 d2->d3 d4 Wash Cells (3x with PBS) d3->d4 a1 Incubate (24-48 hr) d4->a1 a2 Assess Protein Delivery (Microscopy, WB, Flow Cytometry, Functional Assay) a1->a2 a3 Assess Cytotoxicity (MTT Assay) a1->a3

Caption: Workflow for this compound protein delivery.

G Proposed Signaling Pathways for this compound Uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tp10_protein This compound-Protein Conjugate membrane Plasma Membrane tp10_protein->membrane Interaction direct Direct Translocation (Transient Pore Formation) membrane->direct endocytosis Endocytosis membrane->endocytosis cytosolic_protein Functional Protein in Cytosol direct->cytosolic_protein endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape escape->cytosolic_protein

Caption: this compound cellular uptake pathways.

References

Application Note: High-Purity Synthesis and Purification of TP-10 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TP-10 is a 21-residue, cell-penetrating peptide (CPP) derived from the chimeric peptide transportan.[1][2] It is known for its ability to traverse cellular membranes and exhibits broad-spectrum antimicrobial and antiviral properties.[2][3] this compound is a truncated analog of transportan, composed of a sequence from the neuropeptide galanin linked to mastoparan, a peptide from wasp venom.[1] Its mechanism of action is believed to involve direct interaction with and perturbation of the lipid bilayer of target cells, making it a promising candidate for therapeutic development.[1][4] This application note provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, ensuring high purity and yield for research and preclinical applications.

Experimental Protocols

This section details the methodologies for the complete workflow, from synthesis to characterization, of the this compound peptide. The primary method described is the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS allows for the stepwise assembly of amino acids on a solid resin support, which simplifies the removal of excess reagents and byproducts through simple filtration and washing steps.[5][6]

Objective: To assemble the 21-amino acid sequence of this compound on a solid support resin using Fmoc chemistry.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-protected amino acids

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Kaiser test kit or other ninhydrin-based test to monitor coupling completion.[7]

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel for 30-60 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3.9 equivalents) and DIPEA (8 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling reaction is complete, as there are no free primary amines.[8] If the test is positive (blue/purple beads), extend the coupling time or repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence until the full peptide is assembled.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step (Step 2) to remove the N-terminal Fmoc group.

  • Final Wash and Drying: Wash the completed peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under a high vacuum for several hours.

spss_cycle start Start with Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Incomplete (Positive) repeat_cycle Repeat for next Amino Acid kaiser->repeat_cycle Coupling Complete (Negative) repeat_cycle->deprotection

Protocol 2: Cleavage and Deprotection of this compound

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove all side-chain protecting groups.

Materials and Reagents:

  • Dried this compound peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin to collect the cleavage solution containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (e.g., 50 mL of ether for every 5 mL of TFA solution).

  • A white precipitate (the crude peptide) should form. Allow it to precipitate fully at -20°C for at least 1 hour.

  • Centrifuge the mixture to pellet the peptide. Decant and discard the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a vacuum to obtain a powder.

Protocol 3: Purification by Preparative RP-HPLC

Objective: To purify the crude this compound peptide to >95% purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

  • Crude, dried this compound peptide

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small percentage of Mobile Phase B if necessary to aid solubility. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the dissolved peptide onto the column. Run a linear gradient to separate the target peptide from impurities. A typical gradient might be 5% to 65% B over 60 minutes.

  • Fraction Collection: Monitor the column eluent at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which should be the target this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the pooled solution and lyophilize to obtain the final purified this compound peptide as a white, fluffy powder.

Protocol 4: Characterization by LC-MS

Objective: To confirm the identity (molecular weight) and purity of the final this compound product.

Materials and Equipment:

  • LC-MS system (e.g., ESI-TOF or ESI-Q-TOF)

  • Analytical C18 column

  • Mobile phases (as in Protocol 3)

  • Purified this compound sample

Procedure:

  • Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

  • Inject the sample into the LC-MS system.

  • Run an analytical gradient to separate any minor impurities and obtain a purity chromatogram (from the UV detector).

  • The eluent is directed into the mass spectrometer to obtain the mass spectrum of the main peak.

  • Compare the experimental molecular weight from the mass spectrum with the theoretical (calculated) molecular weight of this compound.

Data Presentation

The following tables summarize typical parameters and expected results for the synthesis and purification of this compound.

Table 1: this compound Peptide Sequence and Properties

PropertyValue
Sequence AGYLLGKINLKALAALAKKIL
Length 21 Amino Acids
Molecular Formula C₁₀₉H₁₉₁N₃₁O₂₄
Theoretical MW 2279.78 Da (Monoisotopic) / 2281.55 Da (Average)
Charge at pH 7 +5

Table 2: RP-HPLC Purification Parameters

ParameterCondition
System Preparative HPLC
Column C18, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Gradient Example: 5% to 65% B over 60 minutes
Detection UV at 214 nm and 280 nm

Table 3: Expected Synthesis and Purification Outcomes

ParameterExpected ResultMethod of Verification
Crude Purity 60-80%Analytical HPLC
Final Purity >95% (or as desired)Analytical HPLC
Identity Confirmation Experimental MW matches Theoretical MW (± 1 Da)LC-MS
Overall Yield 15-30% (based on initial resin loading)Gravimetric
Final Form White, lyophilized powderVisual Inspection

Visualized Workflow and Mechanism

synthesis_purification_workflow

membrane_interaction cluster_membrane Cell Membrane (Lipid Bilayer) Extracellular Space Extracellular Space Intracellular Space Intracellular Space membrane_line tp10 This compound Peptide binding Initial binding to membrane surface tp10->binding Electrostatic Interaction perturbation Membrane Perturbation & Destabilization binding->perturbation translocation Peptide Translocation (Uptake) perturbation->translocation

References

Application Notes and Protocols: Transportan 10 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transportan 10 (TP10) is a well-characterized, cell-penetrating peptide (CPP) that facilitates the intracellular delivery of a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles. Its ability to traverse cellular membranes makes it a valuable tool in drug delivery research, gene therapy, and various cell biology applications. This document provides detailed application notes and protocols for the effective use of TP10 in cell culture.

Mechanism of Action

Transportan 10 is a chimeric peptide derived from the N-terminus of the neuropeptide galanin and the C-terminus of the wasp venom peptide mastoparan. Its primary mechanism of cellular uptake involves a direct interaction with the plasma membrane. TP10, being an amphipathic and cationic peptide, binds to the cell surface and induces a transient, non-lytic perturbation of the lipid bilayer. This disturbance creates temporary pores or channels through which TP10 and its associated cargo can translocate into the cytoplasm. While direct membrane translocation is a key mechanism, endocytosis can also play a role in the uptake of TP10-cargo complexes, particularly for larger cargos.[1][2][3]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TP10_Cargo TP10-Cargo Complex Membrane Lipid Bilayer TP10_Cargo->Membrane 1. Binding & Perturbation Endosome Endosome TP10_Cargo->Endosome 2b. Endocytosis Cargo_Released Released Cargo Membrane->Cargo_Released 2a. Direct Translocation Endosome->Cargo_Released 3. Endosomal Escape Endosomal_Escape Endosomal Escape

Mechanism of Transportan 10 cellular uptake.

Applications in Cell Culture

Transportan 10 has been successfully employed for the intracellular delivery of various macromolecules. Key applications include:

  • Protein Delivery: TP10 can efficiently transport bioactive proteins, such as enzymes and antibodies, into living cells, enabling the study of their intracellular function.

  • Nucleic Acid Delivery: It serves as a vector for the delivery of plasmid DNA (pDNA) for gene expression and small interfering RNA (siRNA) for gene silencing studies.

  • Drug Delivery: TP10 can be conjugated to therapeutic compounds to enhance their cellular uptake and efficacy.

Quantitative Data Summary

The efficiency of Transportan 10-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. The following tables summarize representative quantitative data from published studies.

Table 1: TP10-mediated siRNA Delivery Efficiency

Cell LineCargoTP10 DerivativeMolar Ratio (Peptide:siRNA)Delivery Efficiency (% of positive cells)Gene Silencing EfficiencyReference
A549siGFP (Cy3-labeled)T9(dR)4:1~80%Not specified[1]
293TsiGFP (Cy3-labeled)T9(dR)4:1~75%Not specified[1]
MDCKsiGFP (Cy3-labeled)T9(dR)4:1~60%Not specified[1]
HT29SASH1 siRNATP10-biot1Not specifiedNot specifiedDecreased SASH1 mRNA[2]
HCT116SASH1 siRNATP10-biot1Not specifiedNot specifiedDecreased SASH1 mRNA[2]

Table 2: TP10-mediated Protein Delivery Efficiency

Cell LineCargoTP10 DerivativeConcentrationDelivery Efficiency (% of positive cells)Reference
HT29Streptavidin-FITCTP10-biot15 µMHigh (qualitative)[2]
HCT116Streptavidin-FITCTP10-biot15 µMHigh (qualitative)[2]

Experimental Protocols

The following are detailed protocols for the delivery of siRNA and proteins into cultured cells using Transportan 10.

Protocol: siRNA Delivery using a TP10 Derivative

This protocol is adapted from a study using a Transportan-derived peptide, T9(dR), for siRNA delivery.

Materials:

  • TP10 or its derivative (e.g., T9(dR))

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Mammalian cell line of interest (e.g., A549, 293T, MDCK)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • 6-well cell culture plates

  • Reagents for assessing gene knockdown (e.g., for qPCR or Western blotting)

  • Fluorescence microscope or flow cytometer (for fluorescently labeled siRNA)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 5 x 10^5 cells/well for A549 cells).

  • Complex Formation: a. On the day of transfection, dilute the TP10 derivative and siRNA separately in serum-free medium. For a single well of a 6-well plate, a final concentration of 80 nM T9(dR) and 20 nM siRNA is a good starting point. b. Combine the diluted TP10 derivative and siRNA solutions. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of peptide-siRNA complexes.

  • Transfection: a. Gently wash the cells with serum-free medium. b. Add the TP10-siRNA complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. b. Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis: a. Assess gene knockdown by measuring mRNA levels (qPCR) or protein levels (Western blotting). b. If using a fluorescently labeled siRNA, visualize cellular uptake using fluorescence microscopy or quantify the percentage of transfected cells by flow cytometry.

siRNA_Delivery_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate (60-80% confluency) Start->Seed_Cells Prepare_Reagents Prepare TP10 and siRNA in Serum-Free Medium Seed_Cells->Prepare_Reagents Form_Complexes Mix and Incubate (15-30 min at RT) Prepare_Reagents->Form_Complexes Transfect_Cells Add Complexes to Cells (Incubate 4-6h) Form_Complexes->Transfect_Cells Change_Medium Replace with Complete Medium Transfect_Cells->Change_Medium Incubate Incubate for 24-72h Change_Medium->Incubate Analyze Analyze Gene Knockdown (qPCR / Western Blot) Incubate->Analyze End End Analyze->End

Workflow for siRNA delivery using Transportan 10.
Protocol: Protein Delivery using a Biotinylated TP10 Derivative

This protocol is a general guideline based on the delivery of streptavidin-FITC using a biotinylated TP10 derivative. This can be adapted for other proteins by either biotinylating the protein of interest or using a fusion protein with a biotin acceptor domain.

Materials:

  • Biotinylated TP10 derivative (e.g., TP10-biot1)

  • Biotinylated protein of interest (e.g., streptavidin-FITC or a custom biotinylated protein)

  • Cell line of interest (e.g., HT29, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Chambered cover glasses or multi-well imaging plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on chambered cover glasses or in imaging plates to allow for microscopic observation. Aim for 50-70% confluency on the day of the experiment.

  • Complex Formation: a. Prepare a stock solution of the biotinylated TP10 derivative and the biotinylated protein in a suitable buffer (e.g., PBS or serum-free medium). b. For a starting concentration, aim for a final concentration of 0.5-5 µM of the TP10 derivative. The optimal protein concentration will need to be determined empirically. c. Mix the biotinylated TP10 and the biotinylated protein and incubate at room temperature for 20-30 minutes to allow for the formation of avidin-biotin complexes.

  • Treatment: a. Wash the cells once with PBS. b. Add the TP10-protein complexes to the cells in serum-free medium. c. Incubate for 1-4 hours at 37°C.

  • Imaging: a. After incubation, wash the cells three times with PBS to remove extracellular complexes. b. Add fresh complete medium or a suitable imaging buffer to the cells. c. Visualize the intracellular localization of the fluorescently labeled protein using a fluorescence microscope.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of TP10 and its complexes on the target cells. A standard MTT or LDH assay can be used for this purpose.

Table 3: Cytotoxicity of Transportan Peptides

Cell LinePeptideConcentrationCytotoxicityAssayReference
HT29TP10Up to 10 µMNo significant effectMTT, Annexin V[2]
HCT116TP10Up to 10 µMNo significant effectMTT, Annexin V[2]
HEK 293TT9(dR)Up to 20 µMLowMTT[1]

Protocol: MTT Cytotoxicity Assay

  • Seed cells in a 96-well plate at an appropriate density.

  • The next day, treat the cells with a range of concentrations of TP10 or TP10-cargo complexes. Include untreated cells as a control.

  • Incubate for 24 hours (or the duration of your delivery experiment).

  • Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with TP10/Complexes (Varying Concentrations) Seed_Cells->Treat_Cells Incubate_24h Incubate for 24h Treat_Cells->Incubate_24h Add_MTT Add MTT Solution (Incubate 2-4h) Incubate_24h->Add_MTT Add_DMSO Add DMSO to Dissolve Formazan Add_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for MTT cytotoxicity assay.

Troubleshooting

  • Low Delivery Efficiency:

    • Optimize the molar ratio of TP10 to cargo.

    • Increase the incubation time with the complexes.

    • Ensure the quality and purity of the TP10 peptide.

    • Test different cell seeding densities.

  • High Cytotoxicity:

    • Decrease the concentration of the TP10-cargo complex.

    • Reduce the incubation time.

    • Ensure that the cells are healthy and not overgrown before treatment.

    • Perform experiments in the presence of serum after the initial complex incubation, as serum can sometimes mitigate toxicity.

These application notes and protocols provide a comprehensive guide for utilizing Transportan 10 in cell culture for the intracellular delivery of various macromolecules. By following these guidelines and optimizing conditions for specific cell types and cargo, researchers can effectively employ TP10 as a powerful tool in their studies.

References

Application Notes and Protocols: TP-10 PDE10A Inhibitor In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. Primarily expressed in the medium spiny neurons of the striatum, PDE10A plays a crucial role in regulating intracellular signaling cascades that are vital for cognitive and motor functions. Dysregulation of PDE10A activity has been implicated in several neurological and psychiatric disorders, including schizophrenia and Huntington's disease, making it a promising therapeutic target.

TP-10 is a potent and selective inhibitor of PDE10A. This document provides a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound and other compounds against PDE10A. Additionally, it presents comparative data for this compound and other known PDE10A inhibitors and illustrates the key signaling pathways involved.

Data Presentation

The inhibitory activity of this compound and other reference compounds against PDE10A is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with lower values indicating higher potency.

CompoundIC50 (nM)Assay TypeReference
This compound 0.3Not Specified[1]
This compound 0.8Not Specified
MP-100.18Not Specified[1]
TAK-0630.3Not Specified[1]
Papaverine~30Not Specified

Signaling Pathway

The following diagram illustrates the central role of PDE10A in the hydrolysis of cAMP and cGMP. Inhibition of PDE10A by compounds like this compound leads to an accumulation of these second messengers, thereby modulating downstream signaling pathways.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effectors ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE10A hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG TP_10 This compound TP_10->PDE10A inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Function) PKA->Cellular_Response PKG->Cellular_Response

PDE10A Signaling Pathway

Experimental Protocols

In Vitro PDE10A Inhibition Assay using Fluorescence Polarization

This protocol is adapted from commercially available PDE10A inhibitor screening assay kits and is designed to be performed in a 96-well format. The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate (FAM-cAMP) upon hydrolysis by PDE10A.

Materials and Reagents:

  • Purified recombinant human PDE10A enzyme

  • FAM-Cyclic-3',5'-AMP (FAM-cAMP) substrate

  • PDE Assay Buffer

  • Binding Agent

  • This compound (or other test compounds)

  • Papaverine (as a positive control inhibitor)

  • DMSO (for compound dilution)

  • Black, low-binding 96-well microplate

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

Experimental_Workflow A Prepare Reagents (Assay Buffer, Substrate, Enzyme, Inhibitors) B Add Reagents to 96-well Plate (Substrate, Buffer, Inhibitor/Vehicle) A->B C Initiate Reaction (Add PDE10A Enzyme) B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Stop Reaction & Develop Signal (Add Binding Agent) D->E F Incubate at Room Temperature (e.g., 30 minutes) E->F G Read Fluorescence Polarization F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

In Vitro Assay Workflow

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and control compounds (e.g., Papaverine) in DMSO. A typical starting concentration for this compound would be 1 µM, followed by 1:3 or 1:10 serial dilutions. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the FAM-cAMP stock solution to the desired working concentration (e.g., 20 nM) in PDE Assay Buffer.

    • Dilute the PDE10A enzyme to the appropriate concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a significant signal window.

  • Assay Plate Setup:

    • Add 25 µL of the diluted FAM-cAMP solution to all wells except the "Blank" wells.

    • Add 5 µL of the diluted test compounds (including this compound and Papaverine) to the respective "Test Inhibitor" wells.

    • Add 5 µL of DMSO (or the vehicle used for compound dilution) to the "Positive Control" (enzyme activity without inhibitor) and "Substrate Control" (no enzyme) wells.

    • Add 50 µL of PDE Assay Buffer to the "Blank" wells.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted PDE10A enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of PDE Assay Buffer to the "Substrate Control" and "Blank" wells.

    • Mix the plate gently by tapping.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Development:

    • Stop the reaction and develop the signal by adding 50 µL of the Binding Agent to all wells.

    • Mix the plate gently.

    • Incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Read the fluorescence polarization of the plate using a microplate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~528 nm.

Data Analysis:

  • Calculate the Percent Inhibition:

    • The fluorescence polarization values are used to calculate the percentage of PDE10A activity inhibited by the test compound.

    • % Inhibition = 100 * [1 - (FP_inhibitor - FP_substrate_control) / (FP_positive_control - FP_substrate_control)]

      • FP_inhibitor: Fluorescence polarization in the presence of the test inhibitor.

      • FP_substrate_control: Fluorescence polarization of the substrate without enzyme.

      • FP_positive_control: Fluorescence polarization with the enzyme but without inhibitor (maximal activity).

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Conclusion

The described fluorescence polarization assay provides a robust and high-throughput method for determining the in vitro potency of PDE10A inhibitors like this compound. This protocol, along with the provided comparative data and pathway information, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the PDE10A enzyme. Careful optimization of enzyme and substrate concentrations is recommended to ensure optimal assay performance.

References

Measuring the Activity of Factor Xa Inhibitors in Cellular and Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot. Due to its central role, FXa has emerged as a key target for the development of anticoagulant therapies. Direct oral anticoagulants (DOACs) that specifically inhibit FXa, such as rivaroxaban, apixaban, and edoxaban, have become widely used for the prevention and treatment of thromboembolic disorders.

The development and characterization of novel FXa inhibitors require robust and reliable methods to measure their activity. This document provides detailed application notes and protocols for two common assays used to determine the inhibitory activity of compounds against Factor Xa: the chromogenic anti-Xa assay and the prothrombin time (PT) assay. These assays are essential tools for researchers in drug discovery and development to assess the potency and efficacy of potential FXa inhibitors.

Signaling Pathway of the Coagulation Cascade and Factor Xa Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. The pathway is traditionally divided into the intrinsic and extrinsic pathways, both of which lead to the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex with Factor Va, which proteolytically cleaves prothrombin to generate thrombin. Thrombin is the final effector enzyme of the cascade, promoting clot formation. Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of Factor Xa, thereby blocking its enzymatic activity and interrupting the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X activates VIIIa Factor VIIIa VIIIa->X cofactor Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa activates TF_VIIa->X activates Thrombin Thrombin Xa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Fibrinogen Fibrinogen Va Factor Va Va->Thrombin cofactor FXa_Inhibitor Factor Xa Inhibitor FXa_Inhibitor->Xa inhibits

Figure 1: Coagulation cascade and the mechanism of Factor Xa inhibitors.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay provides a quantitative measure of the inhibitor's activity by assessing the amount of residual Factor Xa in a sample after incubation with the inhibitor. The remaining Factor Xa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the inhibitor's concentration.

Principle: A known amount of Factor Xa is incubated with the test sample (containing the inhibitor). The inhibitor binds to Factor Xa, neutralizing a portion of its activity. A chromogenic substrate specific for Factor Xa is then added. The residual, unbound Factor Xa cleaves the substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

Materials:

  • Microplate reader

  • 96-well microplates

  • Factor Xa (bovine or human)

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

  • Test inhibitor compounds

  • Control inhibitor (e.g., Rivaroxaban)

  • Platelet-poor plasma (optional, for matrix effect studies)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Factor Xa in Tris-HCl buffer. The final concentration should be optimized for the specific assay conditions but is typically in the low nanomolar range.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare serial dilutions of the test inhibitor and control inhibitor in Tris-HCl buffer or the desired assay matrix (e.g., plasma).

  • Assay Procedure:

    • Add 25 µL of the inhibitor dilutions (or buffer for control) to the wells of a 96-well plate.

    • Add 25 µL of the Factor Xa solution to each well and mix gently.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to Factor Xa.

    • Add 50 µL of the chromogenic substrate solution to each well to initiate the reaction.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode for 5-10 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 5 minutes) by adding 25 µL of 2% acetic acid and then read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) from the kinetic reads or use the endpoint absorbance values.

    • Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Factor Xa activity) by fitting the data to a four-parameter logistic equation.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It primarily evaluates the extrinsic and common pathways of the coagulation cascade. While less sensitive than the chromogenic assay for quantifying specific Factor Xa inhibitors, it is a useful functional assay to assess the overall anticoagulant effect of an inhibitor in a plasma environment.

Principle: Tissue factor is added to a citrated plasma sample containing the test inhibitor. The tissue factor activates the extrinsic pathway, leading to the activation of Factor X. The subsequent steps of the common pathway, including the generation of thrombin and the formation of a fibrin clot, are timed. Factor Xa inhibitors prolong the PT by directly inhibiting the activity of Factor Xa, thus delaying clot formation. The degree of prolongation of the clotting time is dependent on the concentration of the inhibitor.

Materials:

  • Coagulometer

  • Citrated platelet-poor plasma (human)

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution (often included in the PT reagent)

  • Test inhibitor compounds

  • Control inhibitor (e.g., Apixaban)

Protocol:

  • Sample Preparation:

    • Prepare serial dilutions of the test inhibitor and control inhibitor in platelet-poor plasma.

  • Assay Procedure (using an automated coagulometer):

    • Pre-warm the plasma samples containing the inhibitor dilutions to 37°C.

    • Pre-warm the PT reagent to 37°C.

    • Pipette a defined volume of the plasma sample (e.g., 50 µL) into the coagulometer cuvette.

    • Initiate the measurement by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the concentration of the inhibitor.

    • The results can be expressed as the concentration of inhibitor required to double the baseline clotting time or as a concentration-response curve.

Data Presentation

The following tables summarize representative quantitative data for the activity of common Factor Xa inhibitors in the described assays.

Table 1: Inhibition of Factor Xa Activity (Chromogenic Assay)

InhibitorIC50 (nM)Assay Conditions
Rivaroxaban0.7 - 2.1Purified human Factor Xa, chromogenic substrate S-2765, Tris-HCl buffer
Apixaban0.8 - 2.5Purified human Factor Xa, chromogenic substrate S-2765, Tris-HCl buffer
Edoxaban0.5 - 1.5Purified human Factor Xa, chromogenic substrate S-2765, Tris-HCl buffer
Test Cmpd X [Insert Data][Specify Conditions]

Table 2: Effect of Factor Xa Inhibitors on Prothrombin Time (PT)

InhibitorConcentration for 2x PT Prolongation (ng/mL)PT Reagent
Rivaroxaban150 - 300Neoplastin CI Plus
Apixaban300 - 500Neoplastin CI Plus
Edoxaban200 - 400Neoplastin CI Plus
Test Cmpd Y [Insert Data][Specify Reagent]

Experimental Workflow

The following diagram illustrates the general workflow for measuring Factor Xa inhibitor activity using a chromogenic assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Factor Xa - Chromogenic Substrate - Buffer add_fxa Add Factor Xa reagent_prep->add_fxa add_substrate Add Chromogenic Substrate reagent_prep->add_substrate inhibitor_prep Prepare Inhibitor Dilutions: - Test Compounds - Control Inhibitor add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor add_inhibitor->add_fxa incubate Incubate at 37°C add_fxa->incubate incubate->add_substrate read_plate Read Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2: Workflow for a chromogenic anti-Factor Xa assay.

Conclusion

The chromogenic anti-Xa assay and the prothrombin time assay are valuable tools for the characterization of Factor Xa inhibitors. The chromogenic assay offers high sensitivity and specificity for quantifying the direct inhibitory effect on the enzyme, making it ideal for determining inhibitor potency (IC50). The PT assay, while less specific, provides a measure of the overall functional anticoagulant effect in a more physiologically relevant plasma matrix. The choice of assay depends on the specific research question, with the chromogenic assay being more suited for initial screening and potency determination, and the PT assay being useful for evaluating the broader impact on coagulation. By employing these detailed protocols, researchers can effectively and accurately measure the activity of novel Factor Xa inhibitors, facilitating the development of new anticoagulant therapies.

Application Notes and Protocols for Testing TP-10 Inhibitor Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of TP-10, a novel inhibitor targeting a key kinase in an oncogenic signaling pathway. The following protocols are designed for researchers in oncology and drug development to assess the in vivo efficacy, establish a dose-response relationship, and understand the mechanism of action of this compound in relevant animal models. The protocols described herein are based on established methodologies for testing small molecule kinase inhibitors in preclinical cancer models.[1][2][3]

Target Pathway: A Hypothetical this compound Kinase in Cancer Signaling

For the purpose of these application notes, we will hypothesize that this compound is a selective inhibitor of a critical kinase downstream of an oncogenic receptor tyrosine kinase (RTK). Activation of this RTK leads to the phosphorylation and activation of the this compound kinase, which in turn phosphorylates downstream effectors, promoting cell proliferation, survival, and tumor progression.

Below is a diagram illustrating the hypothetical signaling pathway targeted by the this compound inhibitor.

TP10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) TP10_kinase This compound Kinase (Target Protein) RTK->TP10_kinase P Ligand Growth Factor Ligand->RTK Downstream_Effector Downstream Effector (e.g., Transcription Factor) TP10_kinase->Downstream_Effector P Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Effector->Gene_Expression TP10_Inhibitor This compound Inhibitor TP10_Inhibitor->TP10_kinase Inhibition

Caption: Hypothetical signaling pathway targeted by the this compound inhibitor.

In Vivo Efficacy Studies in Xenograft Mouse Models

The most common method to evaluate the anti-tumor efficacy of a novel compound is to use a xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To determine the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line with an activated this compound signaling pathway.

  • 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).

  • This compound inhibitor, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Positive control (a standard-of-care chemotherapy agent for the chosen cell line).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound inhibitor, vehicle control, and positive control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be based on prior pharmacokinetic studies.

    • Record the body weight of each mouse twice a week as a measure of toxicity.

  • Monitoring and Endpoint:

    • Measure tumor volumes twice a week.

    • The study endpoint is typically reached when the mean tumor volume in the vehicle control group reaches approximately 1500-2000 mm³ or after a predetermined treatment duration (e.g., 21-28 days).

    • Euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).

Data Presentation

Summarize the tumor growth inhibition data in a table as follows:

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 1500-2.5 ± 1.0
This compound Inhibitor10 mg/kg, QD980 ± 12047-1.8 ± 0.8
This compound Inhibitor30 mg/kg, QD450 ± 9576-3.1 ± 1.2
Positive Control[Dose]620 ± 11066-8.5 ± 2.1

% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100

Below is a diagram illustrating the experimental workflow for the in vivo efficacy study.

InVivo_Workflow Start Start Cell_Implantation Implant Human Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound Inhibitor, Vehicle, or Positive Control Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Analysis Analyze Data and Collect Tumors Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to confirm that the this compound inhibitor is engaging its target in the tumor tissue and modulating the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Tumor Lysates

Objective: To measure the levels of phosphorylated and total target proteins in tumor tissues following this compound treatment.

Materials:

  • Tumors collected from the in vivo efficacy study.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibodies against p-TP-10 Kinase, Total this compound Kinase, p-Downstream Effector, Total Downstream Effector, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Tumor Lysate Preparation:

    • Homogenize tumor tissues in lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Present the quantitative data from the Western blot analysis in a table.

Treatment GroupDose (mg/kg)p-TP-10 Kinase / Total this compound Kinase (Relative to Vehicle)p-Downstream Effector / Total Downstream Effector (Relative to Vehicle)
Vehicle Control-1.001.00
This compound Inhibitor100.450.55
This compound Inhibitor300.120.21

Orthotopic and Metastatic Models

For a more clinically relevant assessment, orthotopic or metastatic models can be utilized.

Experimental Protocol: Orthotopic Implantation Model

Objective: To evaluate the efficacy of this compound in a tumor microenvironment that more closely mimics human disease.

Procedure:

  • Cell Implantation: Surgically implant tumor cells into the organ of origin (e.g., pancreas, lung, mammary fat pad).

  • Tumor Monitoring: Use non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound to monitor tumor growth.

  • Treatment and Endpoint: Follow the treatment and monitoring schedule as described for the subcutaneous model. The endpoint may be based on tumor burden, clinical signs of disease, or survival.

Experimental Protocol: Experimental Metastasis Model

Objective: To assess the effect of this compound on the formation of metastatic lesions.

Procedure:

  • Cell Injection: Inject tumor cells intravenously (e.g., via the tail vein) to induce metastasis, typically to the lungs.

  • Treatment: Begin treatment with this compound either prophylactically (before or at the time of cell injection) or therapeutically (after metastases have formed).

  • Endpoint and Analysis: The primary endpoint is often survival. At the end of the study, harvest organs (e.g., lungs) and quantify the number and size of metastatic nodules.

Evaluation in Syngeneic Models with an Intact Immune System

To investigate the interplay between the this compound inhibitor and the immune system, syngeneic mouse models are employed.[3]

Experimental Protocol: Syngeneic Tumor Model

Objective: To determine the efficacy of this compound in an immunocompetent host and to assess its effects on the tumor immune microenvironment.

Materials:

  • Mouse cancer cell line (syngeneic to the mouse strain, e.g., CT26 in BALB/c mice).

  • 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • This compound inhibitor and controls.

Procedure:

  • Implantation and Treatment: Follow the same procedures for tumor implantation and treatment as in the xenograft model.

  • Immune Cell Analysis: At the study endpoint, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry. This can include quantifying tumor-infiltrating lymphocytes (TILs) such as CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[3]

Data Presentation

Present the immune cell population data in a table.

Treatment GroupDose (mg/kg)% CD8+ T cells in Tumor (of CD45+ cells)% Regulatory T cells in Tumor (of CD4+ cells)
Vehicle Control-5.2 ± 1.125.8 ± 3.4
This compound Inhibitor3015.6 ± 2.512.1 ± 2.0

Below is a diagram illustrating the logical relationship between the different animal models.

Animal_Models Initial_Efficacy Initial Efficacy Screening Subcutaneous_Xenograft Subcutaneous Xenograft Model (Immunodeficient) Initial_Efficacy->Subcutaneous_Xenograft Advanced_Efficacy Advanced Efficacy and Mechanism of Action Subcutaneous_Xenograft->Advanced_Efficacy Immune_Interaction Immune System Interaction Subcutaneous_Xenograft->Immune_Interaction Orthotopic_Model Orthotopic Model (More Clinically Relevant) Advanced_Efficacy->Orthotopic_Model Metastasis_Model Metastasis Model (Anti-metastatic Potential) Advanced_Efficacy->Metastasis_Model Syngeneic_Model Syngeneic Model (Immunocompetent) Immune_Interaction->Syngeneic_Model

References

Application Notes and Protocols for Formulating a TP-10 Inhibitor for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the formulation of a novel TP-10 inhibitor for in vivo studies. The successful delivery of a therapeutic agent to its target site in a living organism is critically dependent on its formulation. This is particularly crucial for small molecule inhibitors, which often exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and therapeutic efficacy in preclinical animal models.

This document outlines the essential pre-formulation studies, provides detailed protocols for common formulation strategies, and offers guidance on the characterization and selection of a suitable formulation for in vivo evaluation of a this compound inhibitor.

Pre-formulation Studies

Prior to developing a formulation, a thorough understanding of the physicochemical properties of the this compound inhibitor is essential. These properties will dictate the choice of formulation strategy.

Key Physicochemical Properties to Evaluate:

  • Aqueous Solubility: Determine the solubility of the this compound inhibitor in aqueous media at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

  • pKa Determination: Identify the ionization constant(s) of the compound to understand its charge state at different pH values.

  • LogP/LogD: Measure the lipophilicity of the inhibitor, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Solid-State Characterization: Analyze the solid form of the inhibitor (crystalline or amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Chemical Stability: Assess the stability of the inhibitor in solution and as a solid under various conditions (e.g., temperature, light, pH) to identify potential degradation pathways.

Table 1: Summary of Pre-formulation Data for a Hypothetical this compound Inhibitor
ParameterValueMethod
Molecular Weight 450.5 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4) < 1 µg/mLHPLC
pKa 3.5 (acidic), 8.2 (basic)Potentiometric Titration
LogP 4.2Shake-flask method
Melting Point 185°CDSC
Solid Form CrystallineXRPD

Signaling Pathway Involving this compound

A hypothetical signaling pathway involving this compound is depicted below. In this representation, this compound is a kinase that, upon activation by an upstream signal, phosphorylates a downstream effector protein. This phosphorylation event triggers a cellular response, such as proliferation or inflammation. The this compound inhibitor is designed to block this phosphorylation step.

TP10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binds Upstream_Signal Upstream Signal Receptor->Upstream_Signal Activates TP10 TP10 Upstream_Signal->TP10 Activates Downstream_Effector Downstream Effector TP10->Downstream_Effector Phosphorylates TP10_Inhibitor This compound Inhibitor TP10_Inhibitor->TP10 Inhibits Phosphorylated_Effector Phosphorylated Effector Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Effector->Cellular_Response Triggers Formulation_Workflow Start Start: This compound Inhibitor API Preformulation Pre-formulation Studies (Solubility, Stability, etc.) Start->Preformulation Strategy_Selection Formulation Strategy Selection Preformulation->Strategy_Selection Solution Aqueous/Co-solvent Solution Strategy_Selection->Solution Soluble? Suspension Aqueous Suspension Strategy_Selection->Suspension Insoluble, stable? Enabling Enabling Formulation (e.g., Cyclodextrin, Lipid-based) Strategy_Selection->Enabling Poorly soluble & unstable? Formulation_Optimization Formulation Optimization (Excipient Screening) Solution->Formulation_Optimization Suspension->Formulation_Optimization Enabling->Formulation_Optimization Characterization Formulation Characterization (Particle Size, Stability) Formulation_Optimization->Characterization In_Vivo_Study In Vivo Pharmacokinetic and Efficacy Studies Characterization->In_Vivo_Study

Troubleshooting & Optimization

Technical Support Center: TP-10 Cargo Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP-10 cargo conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating various cargo molecules to the cell-penetrating peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate cargo delivery?

This compound is a synthetic cell-penetrating peptide (CPP) derived from the sequences of galanin and mastoparan. It is known for its ability to translocate across cellular membranes and deliver a variety of cargo molecules, such as small molecules, peptides, and nucleic acids, into the cytoplasm.[1][2] The mechanism of entry is believed to involve direct interaction with the lipid bilayer of the cell membrane, causing a temporary disruption that allows the peptide and its cargo to enter the cell.[3] At higher concentrations, this compound can form pores in the membrane.[1]

Q2: What are the most common chemical strategies for conjugating cargo to this compound?

The most common strategies for covalent conjugation to peptides like this compound involve targeting specific amino acid residues. These include:

  • Amine-reactive conjugation: This method targets the N-terminal amine or the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters are frequently used reagents for this type of conjugation.

  • Thiol-reactive conjugation: This approach targets the side chain of cysteine residues. Maleimide chemistry is a popular choice for thiol-reactive conjugation due to its high specificity.

  • Click Chemistry: This refers to a class of reactions that are rapid, specific, and high-yielding. A common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method requires the incorporation of an azide or alkyne group into either the this compound peptide or the cargo molecule.

Q3: Which terminus of this compound (N- or C-terminus) is better for cargo conjugation?

The choice of conjugation site can impact the biological activity and cellular uptake of the this compound conjugate. While there is no universal rule, it is important to consider that the N-terminal region of this compound is derived from galanin and the C-terminal region from mastoparan, both of which contribute to its cell-penetrating properties.[4] Modifying either end could potentially interfere with its function. It is recommended to empirically test conjugation at both the N-terminus and C-terminus, or at an internal lysine residue, to determine the optimal site for a specific cargo.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cargo conjugation.

Issue 1: Low or No Conjugation Efficiency

Symptoms:

  • Analysis by RP-HPLC, SDS-PAGE, or mass spectrometry shows a low yield of the desired conjugate and a high abundance of unconjugated this compound and/or cargo.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction pH The optimal pH for conjugation depends on the chosen chemistry. For NHS-ester reactions, a pH of 7-9 is generally recommended to ensure the primary amines are deprotonated and reactive. For maleimide reactions with thiols, a pH of 6.5-7.5 is ideal to favor the reaction with the thiol group over hydrolysis of the maleimide.[4]
Incorrect Molar Ratio of Reactants The molar ratio of this compound to cargo and the coupling reagent can significantly impact conjugation efficiency. It is advisable to perform a titration experiment to determine the optimal molar ratio. A common starting point is a 1:1 to 1:5 molar ratio of this compound to cargo, with a 2- to 10-fold molar excess of the coupling reagent.
Inactivated Reagents NHS esters and maleimides are susceptible to hydrolysis. Ensure that all reagents are fresh and have been stored under the recommended conditions (typically dry and at a low temperature). Reconstitute reagents in an anhydrous solvent like DMSO or DMF immediately before use.
Presence of Interfering Substances in Buffers Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with NHS esters. Buffers containing thiols (e.g., DTT) will react with maleimides. Use buffers that are free of these interfering substances, such as phosphate-buffered saline (PBS) or HEPES.
Aggregation of this compound This compound has a tendency to aggregate, which can mask the reactive sites for conjugation. To mitigate this, consider performing the conjugation in the presence of organic solvents (e.g., DMSO, DMF) or denaturants (e.g., guanidinium chloride), or immobilizing the peptide on a solid support during the reaction.[5]
Issue 2: Poor Yield of Purified Conjugate

Symptom:

  • Although the initial reaction appears successful, the final yield after purification is low.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Precipitation of the Conjugate This compound and some cargo molecules can be hydrophobic, and the resulting conjugate may have poor solubility in aqueous buffers, leading to precipitation during purification. Try to perform purification in buffers containing organic solvents (e.g., acetonitrile) or detergents.
Inappropriate Purification Method The choice of purification method is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying peptide conjugates. Size-exclusion chromatography (SEC) can also be used to separate the conjugate from smaller, unconjugated molecules.
Loss of Conjugate During Purification Steps Ensure that the chosen purification columns and membranes are compatible with the conjugate and that the elution conditions are optimized to maximize recovery.
Issue 3: Instability of the this compound Cargo Conjugate

Symptom:

  • The purified conjugate degrades over time, as observed by the appearance of new peaks in RP-HPLC or changes in mass spectra.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis of the Linker The stability of the linker connecting this compound and the cargo is crucial. Some linkers are designed to be cleavable under specific conditions (e.g., acidic pH in endosomes), while others are intended to be stable. Ensure the chosen linker is appropriate for the intended application and storage conditions.[6][7][8][9]
Oxidation or Deamidation of the Peptide Peptides are susceptible to oxidation (especially at methionine and cysteine residues) and deamidation (at asparagine and glutamine residues). Store the conjugate in a buffer with an appropriate pH, at a low temperature, and consider adding antioxidants if oxidation is a concern.
Proteolytic Degradation If the conjugate is to be used in a biological system, it may be susceptible to degradation by proteases. The stability of the conjugate in serum can be assessed by incubating it in a serum-containing medium and analyzing its integrity over time.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester Conjugation to this compound

This protocol describes a general method for conjugating a cargo molecule containing a primary amine to this compound using an NHS-ester crosslinker.

Materials:

  • This compound peptide

  • Cargo molecule with a primary amine

  • NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide if a subsequent thiol reaction is planned, or a simple NHS ester of the cargo)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate buffer, pH 7.2

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve this compound: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve Cargo and NHS-Ester: Immediately before use, dissolve the cargo molecule and the NHS-ester crosslinker in DMSO or DMF.

  • Reaction: Add the dissolved cargo/NHS-ester solution to the this compound solution. The molar ratio of this compound to the NHS ester should be optimized, but a starting point of 1:3 is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the this compound-cargo conjugate from the reaction mixture using RP-HPLC.

Protocol 2: Characterization of this compound Conjugates by RP-HPLC and Mass Spectrometry

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the conjugate and to separate it from unconjugated reactants.

Typical Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Detection: UV detection at 220 nm (for the peptide backbone) and a wavelength appropriate for the cargo molecule if it has a chromophore.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and mass of the this compound-cargo conjugate.

Typical Method: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight)

  • Sample Preparation: Mix the purified conjugate solution with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Analysis: Analyze the sample in the MALDI-TOF mass spectrometer. The resulting spectrum should show a peak corresponding to the molecular weight of the this compound-cargo conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis dissolve_tp10 Dissolve this compound in Reaction Buffer mix Mix this compound and Reagents dissolve_tp10->mix dissolve_reagents Dissolve Cargo & NHS-Ester in DMSO/DMF dissolve_reagents->mix incubate Incubate (1-2h RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purify by RP-HPLC quench->purify characterize Characterize by Mass Spectrometry purify->characterize

Caption: Workflow for a typical NHS-ester conjugation of a cargo molecule to this compound.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH optimal? (7-9 for NHS, 6.5-7.5 for maleimide) start->check_ph Yes check_ratio Is molar ratio optimized? check_ph->check_ratio Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are reagents fresh? check_ratio->check_reagents Yes optimize_ratio Titrate molar ratios check_ratio->optimize_ratio No check_buffer Is buffer free of interfering substances? check_reagents->check_buffer Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_aggregation Is this compound aggregating? check_buffer->check_aggregation Yes change_buffer Use non-interfering buffer check_buffer->change_buffer No mitigate_aggregation Add organic solvent or use solid-phase synthesis check_aggregation->mitigate_aggregation Yes success Successful Conjugation check_aggregation->success No adjust_ph->start optimize_ratio->start use_fresh_reagents->start change_buffer->start mitigate_aggregation->start

Caption: A logical flowchart for troubleshooting low conjugation yield in this compound experiments.

References

Optimizing TP-10 Delivery in Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the delivery of the cell-penetrating peptide TP-10 into primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for delivery into primary cells?

This compound is a cell-penetrating peptide (CPP) known for its ability to traverse cellular membranes and deliver a variety of cargo molecules, such as proteins and nucleic acids, into the cytoplasm.[1] Primary cells are notoriously difficult to transfect using traditional methods, making CPPs like this compound a valuable tool for intracellular delivery in these more physiologically relevant cell models.[2]

Q2: How do I prepare and store my this compound peptide?

Proper handling and storage of this compound are critical for maintaining its activity. Lyophilized (freeze-dried) this compound powder is stable at room temperature for several weeks but should be stored at -20°C or lower for long-term stability.[3] Before reconstitution, allow the vial to reach room temperature to prevent condensation.[3] Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS).[3] For reconstitution, slowly inject the solvent down the side of the vial to gently dissolve the peptide powder.[4][5] Avoid vigorous shaking.[6] Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Reconstituted peptides are generally stable for at least 3-4 months at -20°C.[3]

Q3: What is the general mechanism of this compound uptake in primary cells?

The uptake of this compound into cells is thought to occur through two primary, energy-dependent mechanisms: direct penetration of the cell membrane and endocytosis.[7] The predominant pathway is often concentration-dependent. At higher concentrations, direct penetration may be more prevalent, while at lower concentrations, endocytosis is the primary route of entry.[1] Endocytosis involves the engulfment of the peptide by the cell membrane, forming vesicles that are then internalized.[7]

Q4: How can I assess the delivery efficiency of this compound into my primary cells?

Several methods can be used to quantify this compound uptake:

  • Fluorescence Microscopy: If this compound is fluorescently labeled (e.g., with FITC), you can visualize its internalization and subcellular localization.[8][9]

  • Flow Cytometry: This technique provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled peptide and the mean fluorescence intensity, which correlates with the amount of internalized peptide.[7]

  • Western Blot: If this compound is conjugated to a protein cargo, you can measure the intracellular concentration of the cargo protein.

  • Functional Assays: The most definitive measure of successful delivery is the observation of a biological effect of the delivered cargo.

Troubleshooting Guides

Problem 1: Low Delivery Efficiency of this compound
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. Start with a range of 1-20 µM.
Inadequate Incubation Time Optimize the incubation time. Test a time course from 30 minutes to 4 hours.
Poor Cell Health Ensure primary cells are healthy and in the exponential growth phase before treatment. Cell confluency should ideally be between 60-80%.[2]
Incorrect Peptide Handling Verify that the peptide was reconstituted and stored correctly to maintain its activity.[3] Avoid multiple freeze-thaw cycles.[3]
Cell Type-Specific Resistance Some primary cells, like neurons and hematopoietic cells, are inherently more difficult to transfect.[2] Consider co-incubation with endocytosis enhancers, though their use should be optimized to avoid toxicity.
Peptide Aggregation Ensure the peptide is fully dissolved in a compatible buffer. Aggregates can reduce delivery efficiency.
Problem 2: High Cytotoxicity or Cell Death
Possible Cause Troubleshooting Steps
This compound Concentration is Too High Reduce the concentration of this compound. High concentrations can disrupt the cell membrane and lead to cell death.
Prolonged Incubation Time Decrease the incubation time. Continuous exposure to the peptide can be toxic.
Contaminants in Peptide Solution Ensure the peptide solution is sterile and free of endotoxins.
Sensitive Primary Cell Type Some primary cells are more sensitive to CPPs. Perform a thorough toxicity assay (e.g., MTT or LDH assay) to determine the maximum tolerable concentration.
Serum in the Medium Components in serum can sometimes interact with the peptide and increase toxicity. Try performing the incubation in serum-free medium, but be mindful that this can also affect cell health.

Experimental Protocols

Protocol 1: General Protocol for this compound Delivery into Adherent Primary Cells

This protocol provides a starting point for optimizing this compound delivery. Specific parameters should be empirically determined for each primary cell type.

Materials:

  • Primary cells (e.g., primary neurons, cardiomyocytes)

  • Culture medium (appropriate for the cell type)

  • This compound peptide (lyophilized)

  • Sterile, nuclease-free water or PBS for reconstitution

  • Fluorescently labeled cargo (optional, for visualization)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for passaging, if needed)

Procedure:

  • Cell Seeding: Seed primary cells in a multi-well plate at a density that will result in 60-80% confluency on the day of the experiment.[2]

  • Peptide Preparation:

    • On the day of the experiment, prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water or PBS to a concentration of 1 mM.[3]

    • Further dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). If using a cargo, co-incubate the this compound and cargo at the desired molar ratio for 15-30 minutes at room temperature to allow for complex formation.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the this compound (or this compound/cargo complex) to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours).

  • Washing:

    • Aspirate the treatment medium.

    • Wash the cells three times with PBS to remove extracellular peptide.[7]

    • For flow cytometry, it is recommended to briefly treat the cells with trypsin to remove any membrane-bound peptide that has not been internalized.[7]

  • Analysis: Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry, or functional assay).

Protocol 2: Quantification of this compound Uptake using Fluorescence Microscopy

Materials:

  • Cells treated with fluorescently labeled this compound (from Protocol 1)

  • Hoechst 33342 or DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Staining: After the washing step in Protocol 1, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's instructions to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[9]

  • Imaging:

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound and the nuclear stain.[10]

    • Capture images from multiple random fields of view for each condition.[10]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell.[10]

    • Outline individual cells and measure the mean fluorescence intensity within each cell.

    • Subtract the background fluorescence from a region with no cells.

Data Presentation

The following tables provide a starting point for optimizing this compound delivery parameters. These are general recommendations and should be adapted for your specific primary cell type and experimental goals.

Table 1: Recommended Starting Concentrations for this compound Delivery

Primary Cell TypeRecommended Concentration Range (µM)Notes
Primary Neurons1 - 10Neurons are sensitive; start with lower concentrations and shorter incubation times.
Primary Cardiomyocytes5 - 15Optimization is crucial to balance efficiency and cardiotoxicity.
Primary T Cells5 - 20T cells can be challenging; higher concentrations may be needed, but monitor viability.
Primary Endothelial Cells1 - 10Generally more robust, but optimization is still recommended.

Table 2: Recommended Incubation Times for this compound Delivery

Incubation TimeExpected OutcomeConsiderations
30 - 60 minutesSufficient for initial uptake studies and for cargo that acts quickly.May result in lower overall delivery compared to longer times.
1 - 4 hoursGenerally provides a good balance between delivery efficiency and cell viability.Monitor for signs of cytotoxicity with longer incubation.
> 4 hoursMay be necessary for certain cargo or cell types, but increases the risk of cytotoxicity.Only recommended if shorter times are ineffective and cytotoxicity is manageable.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Complex Complex this compound with Cargo (optional) Reconstitute->Complex Treat Treat Cells with this compound/Cargo Complex->Treat Cells Seed Primary Cells Cells->Treat Incubate Incubate (37°C, 30 min - 4h) Treat->Incubate Wash Wash to Remove Extracellular Peptide Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow Flow Cytometry Wash->Flow Functional Functional Assay Wash->Functional

Caption: Experimental workflow for this compound delivery into primary cells.

G cluster_membrane Extracellular Space cluster_cell Intracellular Space (Cytoplasm) TP10 This compound Peptide Endosome Endosome TP10->Endosome Endocytosis (Low Concentration) Cytosol Cytosol TP10->Cytosol Direct Penetration (High Concentration) Endosome->Cytosol Endosomal Escape

Caption: this compound cellular uptake mechanisms.

G cluster_pathway Hypothetical Downstream Signaling TP10 This compound Internalization MAPK MAPK Pathway (e.g., ERK, JNK, p38) TP10->MAPK ? PI3K PI3K/Akt Pathway TP10->PI3K ? NFkB NF-κB Pathway TP10->NFkB ? Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothetical signaling pathways activated by this compound.

References

Technical Support Center: Overcoming TP-10 Instability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the cell-penetrating peptide TP-10, ensuring its stability in serum is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on troubleshooting common instability issues, offering detailed experimental protocols and frequently asked questions to support your research.

Introduction to this compound Instability

This compound, a 21-residue cell-penetrating peptide, is a powerful tool for intracellular delivery. However, like many peptides, its efficacy can be compromised by instability in serum. The primary challenges researchers face are proteolytic degradation by serum proteases and aggregation, both of which lead to a loss of functional peptide. Understanding and mitigating these issues is critical for the successful application of this compound in experimental and therapeutic contexts.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be rapidly degrading in my serum-containing cell culture medium. How can I confirm this and what is the likely cause?

A1: Rapid degradation of this compound in the presence of serum is most likely due to proteolysis by serum endo- and exopeptidases. To confirm degradation, you can perform a serum stability assay. This involves incubating this compound in serum over a time course, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact peptide remaining. A significant decrease in the main peptide peak over time confirms degradation.

Q2: I am observing precipitate formation after adding this compound to my serum-based solution. What is happening and how can I prevent it?

A2: Precipitate formation is likely due to peptide aggregation. Hydrophobic and electrostatic interactions between peptide molecules can cause them to self-associate and form insoluble aggregates, reducing the concentration of active, monomeric this compound.[1] To mitigate aggregation, consider optimizing the formulation by adjusting the pH and ionic strength of the solution. Additionally, incorporating stabilizing excipients or modifying the peptide sequence to reduce hydrophobicity can be effective strategies.

Q3: What are the most common proteases in serum that I should be concerned about for this compound degradation?

A3: Serum contains a complex mixture of proteases, including serine proteases (like thrombin and plasmin), cysteine proteases, and metalloproteases.[2] Peptides rich in basic residues, such as the lysine residues in this compound, can be particularly susceptible to cleavage by trypsin-like serine proteases which cleave C-terminal to lysine and arginine residues.

Q4: How can I increase the serum half-life of my this compound peptide?

A4: Several strategies can be employed to enhance the serum half-life of this compound:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic radius, which can protect it from proteolytic enzymes and reduce renal clearance.

  • Amino Acid Substitution: Replacing natural L-amino acids at cleavage-susceptible sites with D-amino acids or other non-natural amino acids can render the peptide resistant to proteolysis.

  • Formulation with Protease Inhibitors: Including a cocktail of protease inhibitors in your experimental setup can prevent enzymatic degradation.

  • Lipidation: Attaching a lipid moiety can promote binding to serum albumin, effectively increasing the peptide's circulating half-life.

Q5: Are there any formulation strategies I can use to prevent this compound aggregation?

A5: Yes, several formulation strategies can help prevent aggregation. These include:

  • pH Optimization: Determine the isoelectric point (pI) of this compound and formulate it at a pH away from its pI to increase electrostatic repulsion between peptide molecules.

  • Use of Excipients: Sugars (like sucrose), polyols, and certain amino acids can act as stabilizers.

  • Control of Concentration: Working with lower concentrations of the peptide can reduce the likelihood of aggregation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in serum.

Issue Possible Cause(s) Troubleshooting Steps
Low cellular uptake of this compound-cargo conjugate in serum-containing media. 1. Degradation of this compound: The peptide is being cleaved by serum proteases before it can efficiently enter the cells.2. Aggregation: The peptide is forming inactive aggregates.3. Interaction with serum proteins: this compound may be non-specifically binding to abundant serum proteins like albumin, reducing its effective concentration.1. Perform a serum stability assay (see protocol below) to assess degradation. If degradation is confirmed, consider using protease inhibitors or a more stable this compound analog.2. Visually inspect the solution for precipitation. Use dynamic light scattering (DLS) to check for aggregates. If aggregation is present, refer to the aggregation prevention strategies in the FAQ.3. Perform a binding assay (e.g., equilibrium dialysis) to assess interaction with serum proteins. If significant binding occurs, a higher concentration of the peptide may be needed, or modifications to reduce non-specific binding can be explored.
Inconsistent results between experimental replicates. 1. Variability in serum batches: Different lots of serum can have varying levels of protease activity.2. Inconsistent handling and storage: Freeze-thaw cycles or prolonged storage at room temperature can alter serum components and peptide stability.3. Pipetting errors or inaccurate concentrations. 1. Use the same lot of serum for a set of experiments. If changing lots, re-validate the stability of this compound in the new lot.2. Aliquot serum to avoid multiple freeze-thaw cycles. Keep serum and peptide solutions on ice during experiments.3. Ensure accurate pipetting and verify the concentration of your stock solutions.
Loss of this compound during sample preparation for analysis (e.g., HPLC, MS). Adsorption to surfaces: Peptides can non-specifically bind to plasticware and vials, especially at low concentrations.1. Use low-binding microcentrifuge tubes and pipette tips.2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your buffers to reduce non-specific binding.

Key Experimental Protocols

Protocol 1: Serum Stability Assay of this compound

This protocol allows for the quantitative assessment of this compound stability in serum over time.

Materials:

  • This compound peptide

  • Human or other species-specific serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (ACN)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Methodology:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.

  • Incubation: a. In a microcentrifuge tube, mix the this compound stock solution with serum to a final peptide concentration of 100 µg/mL. b. As a control, prepare a similar sample with PBS instead of serum. c. Incubate the tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 50 µL) from each tube.

  • Protein Precipitation: a. To stop the enzymatic reaction and precipitate serum proteins, add an equal volume of 10% TCA or 2 volumes of cold ACN to the aliquot. b. Vortex briefly and incubate on ice for 10-15 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: a. Carefully collect the supernatant containing the peptide. b. Analyze the supernatant by reverse-phase HPLC on a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). c. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Integrate the peak area corresponding to the intact this compound at each time point. b. Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. c. Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Protocol 2: Enhancing this compound Stability with Protease Inhibitors

This protocol describes how to incorporate protease inhibitors to protect this compound from degradation in serum.

Materials:

  • This compound peptide

  • Serum

  • Broad-spectrum protease inhibitor cocktail (e.g., containing inhibitors for serine, cysteine, and metalloproteases)

  • PBS, pH 7.4

Methodology:

  • Prepare Protease Inhibitor Stock: Reconstitute the protease inhibitor cocktail according to the manufacturer's instructions to create a concentrated stock solution.

  • Incubation with Inhibitors: a. In a microcentrifuge tube, add the protease inhibitor cocktail to the serum at the recommended final concentration. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitors to act on the proteases. b. Add the this compound peptide to the inhibitor-treated serum to the desired final concentration. c. As a control, prepare a sample with this compound in serum without the protease inhibitor cocktail.

  • Follow Serum Stability Assay: Proceed with the incubation, time-point sampling, protein precipitation, and analysis steps as described in Protocol 1.

  • Data Analysis: Compare the degradation kinetics and half-life of this compound in the presence and absence of protease inhibitors to evaluate their protective effect.

Data Presentation

Table 1: Hypothetical Serum Stability Data for this compound

ConditionHalf-life (t½) in hours
This compound in PBS> 48
This compound in Human Serum1.5
This compound in Human Serum + Protease Inhibitor Cocktail18
PEGylated this compound in Human Serum24

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

This compound Degradation and Stabilization Workflow

This diagram illustrates the experimental workflow for assessing this compound stability and the effect of stabilization strategies.

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_results Results TP10 This compound Stock Inc_Serum This compound in Serum TP10->Inc_Serum Inc_PBS This compound in PBS TP10->Inc_PBS Inc_Inhib This compound in Serum + Inhibitors TP10->Inc_Inhib Serum Serum Serum->Inc_Serum Serum->Inc_Inhib PBS PBS (Control) PBS->Inc_PBS Inhibitors Protease Inhibitors Inhibitors->Inc_Inhib Sampling Time-Point Sampling Inc_Serum->Sampling Inc_PBS->Sampling Inc_Inhib->Sampling Precipitation Protein Precipitation Sampling->Precipitation HPLC_MS HPLC / MS Analysis Precipitation->HPLC_MS Kinetics Degradation Kinetics HPLC_MS->Kinetics HalfLife Half-life (t½) Kinetics->HalfLife

Caption: Workflow for assessing this compound stability in serum.

Conceptual Signaling and Degradation Pathway of this compound

This diagram provides a conceptual overview of this compound's interaction with the cell membrane and its potential degradation pathways in a biological environment.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TP10 Monomeric this compound Proteases Serum Proteases TP10->Proteases Binding Aggregates This compound Aggregates (Inactive) TP10->Aggregates Aggregation LipidRaft Lipid Raft TP10->LipidRaft Binds to Degraded Degraded Fragments Proteases->Degraded Proteolysis Direct Direct Translocation LipidRaft->Direct Endocytosis Endocytosis LipidRaft->Endocytosis Cargo This compound + Cargo Direct->Cargo Lysosome Lysosome Endocytosis->Lysosome CargoRelease Cargo Release Cargo->CargoRelease Lysosome->Cargo

Caption: Conceptual pathway of this compound cell entry and degradation.

By understanding the mechanisms of this compound instability and implementing the appropriate strategies outlined in this guide, researchers can significantly improve the reliability and success of their experiments.

References

TP-10 inhibitor solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with the TP-10 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: Currently, there is limited publicly available data specifically detailing the aqueous solubility of the this compound inhibitor. As a selective PDE10A inhibitor with a complex chemical structure, it is plausible that this compound exhibits low aqueous solubility, a common challenge for many small molecule inhibitors. Researchers should experimentally determine the solubility of their specific batch of this compound in relevant biological buffers and media.

Q2: My this compound inhibitor is not dissolving in my aqueous buffer. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Start with an organic co-solvent: Initially, dissolve the this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). Subsequently, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

  • pH adjustment: The solubility of a compound can be highly dependent on the pH of the solution, especially if the compound has ionizable groups. Experiment with adjusting the pH of your buffer to see if it improves solubility.

  • Use of excipients: Consider the use of solubilizing agents such as surfactants (e.g., Tween® 80, Pluronic® F68) or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to enhance aqueous solubility.[1][2]

Q3: What are the potential consequences of poor this compound solubility in my experiments?

A3: Poor solubility can lead to several experimental issues, including:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an inaccurate determination of its biological activity (e.g., IC50).

  • Poor reproducibility: Inconsistent solubility between experiments can lead to high variability in your results.

  • Compound precipitation: The inhibitor may precipitate out of solution during the experiment, especially during long incubation times or temperature changes.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to address solubility issues with the this compound inhibitor.

Problem: this compound precipitates out of solution during my cell-based assay.

Possible Causes and Solutions:

CauseRecommended Solution
Low Aqueous Solubility Pre-dissolve this compound in 100% DMSO to make a high-concentration stock solution. Then, dilute the stock solution into the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
Buffer Incompatibility The components of your cell culture medium (e.g., proteins in fetal bovine serum) may be causing the compound to precipitate. Test the solubility of this compound in a simpler buffer (e.g., PBS) first. Consider using a serum-free medium for the initial compound treatment.
Temperature Effects Solubility can be temperature-dependent. Ensure that all solutions are equilibrated to the experimental temperature (e.g., 37°C) before and during the assay.
Concentration Exceeds Solubility Limit Determine the maximum solubility of this compound in your final assay medium. If the desired concentration exceeds this limit, you may need to explore formulation strategies.
Problem: Inconsistent results in my enzyme inhibition assays.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Dissolution Ensure the this compound stock solution is fully dissolved before further dilution. Gentle heating or sonication can sometimes aid dissolution, but be cautious of compound degradation.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant in your buffer can also help prevent adsorption.
Time-dependent Precipitation Monitor your assay solution for any signs of precipitation over the course of the experiment. If precipitation is observed, consider reducing the incubation time or exploring formulation approaches to maintain solubility.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[3][4][5]

Materials:

  • This compound inhibitor

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersion is a technique used to improve the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier.[6][7]

Materials:

  • This compound inhibitor

  • Hydrophilic polymer (e.g., PVP/VA, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve both the this compound inhibitor and the hydrophilic polymer in a suitable organic solvent.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid can be collected and used for dissolution studies to assess the improvement in solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents
SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
DMSO> 50
10% HP-β-CD in Water0.1
1% Tween® 80 in PBS0.05

Note: This data is hypothetical and should be experimentally determined.

Table 2: Example of Formulation Impact on Apparent Solubility
FormulationApparent Solubility in PBS (mg/mL)Fold Increase
Unformulated this compound< 0.01-
This compound/PVP K30 Solid Dispersion (1:5 ratio)0.2> 20
This compound in 20% Solutol® HS 150.5> 50

Note: This data is hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway

PDE10A_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PDE10A PDE10A cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates cGMP->PDE10A Substrate PKG PKG cGMP->PKG Activates AMP AMP PDE10A->AMP Hydrolyzes to GMP GMP PDE10A->GMP Hydrolyzes to Downstream Downstream Signaling PKA->Downstream PKG->Downstream TP10 This compound TP10->PDE10A Inhibits

Caption: Hypothetical signaling pathway of PDE10A and its inhibition by this compound.

Experimental Workflow

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckPurity Verify Compound Purity and Identity Start->CheckPurity InitialSolubility Determine Solubility in Organic Solvents (e.g., DMSO) CheckPurity->InitialSolubility AqueousSolubility Determine Aqueous Solubility (Shake-Flask Method) InitialSolubility->AqueousSolubility SolubilityLow Is Aqueous Solubility Sufficient? AqueousSolubility->SolubilityLow Proceed Proceed with Experiment SolubilityLow->Proceed Yes Optimize Optimize Formulation SolubilityLow->Optimize No CoSolvent Co-solvent System Optimize->CoSolvent pH_Adjustment pH Adjustment Optimize->pH_Adjustment Excipients Use of Excipients (Cyclodextrins, Surfactants) Optimize->Excipients SolidDispersion Solid Dispersion Optimize->SolidDispersion Nanoparticles Nanoparticle Formulation Optimize->Nanoparticles ReEvaluate Re-evaluate Solubility CoSolvent->ReEvaluate pH_Adjustment->ReEvaluate Excipients->ReEvaluate SolidDispersion->ReEvaluate Nanoparticles->ReEvaluate End End: Optimized Formulation ReEvaluate->End

Caption: Workflow for troubleshooting this compound inhibitor solubility problems.

References

Technical Support Center: Enhancing Brain Penetrance of TP-10 and Other PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetrance of TP-10, a phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are working with a this compound analog and observing low brain penetrance in our initial in vivo screens. What are the common reasons for this?

A1: Low brain penetrance of small molecule inhibitors like this compound is a frequent challenge. The primary obstacles are the blood-brain barrier (BBB), a highly selective border of endothelial cells, and active efflux by transporter proteins. Key factors include:

  • Physicochemical Properties: The molecule's size, lipophilicity, polar surface area, and number of hydrogen bond donors/acceptors are critical. Properties outside the optimal range for CNS drugs can significantly limit passive diffusion across the BBB.

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.

  • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.

  • Metabolism: Rapid metabolism in the periphery or at the BBB can decrease the concentration of the active compound that reaches the brain.

Q2: Our in vitro PAMPA-BBB assay shows good passive permeability, but in vivo brain levels are still low. What could be the disconnect?

A2: This is a common scenario and often points towards biological factors not captured by the artificial membrane in the PAMPA assay.

  • Active Efflux: The most likely reason is that your compound is a substrate for efflux transporters (e.g., P-gp), which are not present in the PAMPA model. An MDCK-MDR1 assay should be performed to investigate this.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes in the liver or at the BBB, which is not accounted for in the PAMPA assay.

  • High Plasma Protein Binding: As mentioned, high plasma protein binding can limit the unbound drug concentration available for brain penetration.

Q3: We've confirmed our compound is a P-gp efflux substrate in the MDCK-MDR1 assay (high efflux ratio). What are our options to overcome this?

A3: Addressing P-gp efflux is a key challenge in CNS drug development. Several strategies can be employed:

  • Medicinal Chemistry Approaches:

    • Reduce P-gp Recognition: Modify the chemical structure to reduce its affinity for P-gp. This can involve altering lipophilicity, reducing hydrogen bond donors, or introducing specific functional groups.

    • Increase Passive Permeability: Enhancing the intrinsic permeability of the compound can sometimes help it to "outrun" the efflux transporters.

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating the inhibitor in nanoparticles can shield it from efflux transporters and facilitate its transport across the BBB.

  • Prodrug Approach: A prodrug strategy can be employed where the inhibitor is chemically modified to be more lipophilic and less of an efflux substrate. Once in the brain, the prodrug is cleaved to release the active inhibitor.

Q4: How can we improve the aqueous solubility of our this compound analog without negatively impacting its brain penetrance?

A4: Balancing solubility and brain penetrance is a delicate act. Here are some approaches:

  • Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve aqueous solubility.

  • Formulation with Excipients: Using solubilizing agents, such as cyclodextrins, can enhance the solubility of the compound in the formulation.

  • Prodrugs: A hydrophilic moiety can be attached to the parent drug to improve solubility, which is then cleaved in vivo.

Quantitative Data on PDE10A Inhibitor Brain Penetrance

The following table summarizes brain penetrance data for several PDE10A inhibitors from preclinical studies. This data can serve as a benchmark for your own experimental compounds.

CompoundSpeciesBrain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu,brain)Reference
This compound RatData not publicly availableData not publicly available(Schmidt et al., 2008)[1]
CPL500036 Rat0.49Not Reported(Frontiers in Pharmacology, 2022)
MP-10 Mouse~1Not Reported(Neuropharmacology, 2015)[2]
TAK-063 Rat0.8Not Reported(Journal of Pharmacology and Exp. Ther., 2015)
PF-02545920 Rat0.6Not Reported(Journal of Pharmacology and Exp. Ther., 2019)

Experimental Protocols

In Vitro Assessment of Brain Penetrance

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

  • Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS), test compound, and a plate reader.

  • Method:

    • Prepare a solution of porcine brain lipid in dodecane.

    • Coat the filter membrane of the 96-well filter plate with the lipid solution.

    • Add the test compound solution in PBS to the wells of the filter (donor) plate.

    • Add fresh PBS to the wells of the acceptor plate.

    • Place the filter plate on top of the acceptor plate and incubate.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

    • Calculate the permeability coefficient (Pe).

2. Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 (MDCK-MDR1) Cell Permeability Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter.

  • Materials: MDCK cells overexpressing the human MDR1 gene, Transwell inserts, cell culture medium, test compound, and an analytical method for quantification (e.g., LC-MS/MS).

  • Method:

    • Seed the MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.

    • Perform a bidirectional transport study by adding the test compound to either the apical (top) or basolateral (bottom) chamber.

    • Incubate the plates.

    • At specified time points, take samples from the opposite chamber.

    • Quantify the concentration of the compound in the samples.

    • Calculate the apparent permeability coefficients in both directions (Papp A-to-B and Papp B-to-A).

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for P-gp.

In Vivo Assessment of Brain Penetrance

3. In Situ Brain Perfusion in Rodents

This technique allows for the direct measurement of drug transport across the BBB in a live, anesthetized animal.

  • Materials: Anesthetized rat, perfusion buffer (e.g., Krebs-Ringer), test compound, infusion pump, and surgical instruments.

  • Method:

    • Anesthetize the rat and expose the common carotid artery.

    • Ligate the external carotid artery and insert a cannula into the common carotid artery.

    • Begin perfusing the brain with the perfusion buffer containing the test compound at a constant rate.

    • After a short perfusion period (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.

    • Collect the brain and a blood sample.

    • Homogenize the brain tissue and analyze the concentration of the compound in the brain homogenate and plasma.

    • Calculate the brain uptake clearance or the brain-to-plasma concentration ratio.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC D2R->AC mGluR->AC +/- cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Gene Expression DARPP32->Gene_Expression Regulates TP10 This compound Inhibitor TP10->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Brain_Penetrance_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Optimization Loop PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (P-gp Efflux) PAMPA->MDCK If good permeability MedChem Medicinal Chemistry (SAR) PAMPA->MedChem If poor permeability Perfusion In Situ Brain Perfusion (BBB Transport Rate) MDCK->Perfusion If low efflux MDCK->MedChem If high efflux PK Pharmacokinetic Study (Brain-to-Plasma Ratio) Perfusion->PK PK->MedChem If low B/P ratio Formulation Formulation Strategies (e.g., Nanoparticles) PK->Formulation If low B/P ratio Start This compound Analog Synthesis MedChem->Start Formulation->Start Start->PAMPA

Caption: Experimental workflow for assessing and improving brain penetrance.

References

troubleshooting off-target effects of TP-10 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with the TP-10 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target. With kinase inhibitors such as this compound, which are often designed to bind to the highly conserved ATP-binding pocket, there is a risk of inhibiting other kinases with similar structural features.[1][2] These unintended inhibitions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, complicating the interpretation of the inhibitor's efficacy and safety profile.[3][4]

Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of the intended target of this compound. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a common indicator of potential off-target effects. If the observed cellular response cannot be rationalized by the inhibition of the primary target's signaling pathway, it is crucial to investigate the possibility that this compound is modulating the activity of other cellular proteins.

Q3: How can I determine if the effects I'm seeing are due to off-target binding of this compound?

A3: A multi-pronged approach is recommended. This includes performing comprehensive kinase selectivity profiling to identify other kinases inhibited by this compound.[5][6] Additionally, using a structurally unrelated inhibitor of the same target or employing genetic techniques like siRNA/shRNA or CRISPR-Cas9 to knock down the intended target can help validate that the observed phenotype is indeed target-specific.[7]

Q4: What are the first experimental steps I should take to troubleshoot suspected off-target effects?

A4: Initially, it is advisable to perform a dose-response experiment to confirm the potency of this compound in your assay. Subsequently, conducting a kinase selectivity screen against a broad panel of kinases is a critical step to identify potential off-target interactions.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity

You are observing a cellular effect (e.g., apoptosis, cell cycle arrest, morphological changes) that is not consistent with the known signaling pathway of the intended target of this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Off-Target Investigation cluster_3 Phenotype Correlation cluster_4 Confirmation & Resolution A Unexpected cellular phenotype or toxicity observed with this compound B Confirm phenotype with a structurally distinct inhibitor for the same target A->B C Perform dose-response curve to establish EC50/IC50 A->C D Conduct broad kinase selectivity profiling B->D Phenotype persists C->D E Identify potential off-target kinases inhibited by this compound D->E F Research the function of identified off-target kinases E->F G Correlate off-target kinase function with the observed phenotype F->G H Use genetic methods (siRNA, CRISPR) to validate the role of the off-target G->H I Consider chemical modification of this compound to improve selectivity H->I Off-target confirmed

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocols:

  • Dose-Response Curve:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare a serial dilution of the this compound inhibitor.

    • Treat the cells with the different concentrations of this compound for a specified time.

    • Use a relevant assay (e.g., MTT for viability, caspase-3/7 for apoptosis) to measure the cellular response.

    • Plot the response against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

  • Kinase Selectivity Profiling:

    • Provide a sample of the this compound inhibitor to a commercial kinase profiling service or perform in-house screening.

    • Screening is typically performed at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

    • The percent inhibition for each kinase is determined.

    • For kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination is recommended.[5]

Data Presentation:

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM)

Kinase FamilyKinasePercent Inhibition
Intended Target Target Kinase X 95%
Tyrosine KinaseSRC78%
Tyrosine KinaseABL165%
Ser/Thr KinaseROCK152%
Ser/Thr KinasePKA15%

Table 2: IC50 Values for this compound Against Intended and Off-Target Kinases

KinaseIC50 (nM)
Target Kinase X 10
SRC150
ABL1300
ROCK1800
Issue 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 of this compound in a biochemical assay is significantly lower (e.g., >10-fold) than the EC50 observed in a cell-based assay.

Logical Relationship Diagram:

G cluster_0 Potential Causes cluster_1 Troubleshooting Steps A Discrepancy Observed: Biochemical IC50 << Cellular EC50 B Poor Cell Permeability A->B C High Protein Binding A->C D Cellular Efflux A->D E Off-target with opposing effect A->E F Assess cell permeability (e.g., PAMPA assay) B->F G Measure plasma protein binding C->G H Use efflux pump inhibitors (e.g., verapamil) D->H I Review kinase selectivity profile for pathway-opposing off-targets E->I

Caption: Investigating discrepancies in inhibitor potency.

Experimental Protocols:

  • Cellular Target Engagement Assay:

    • Treat cells with varying concentrations of this compound.

    • Lyse the cells and perform a Western blot to measure the phosphorylation of a direct downstream substrate of the target kinase.

    • A decrease in substrate phosphorylation with increasing inhibitor concentration indicates target engagement.

    • Quantify the band intensities to determine the concentration of this compound required to inhibit the target in a cellular context.

  • Thermal Shift Assay (Cellular):

    • Treat intact cells with different concentrations of this compound.

    • Lyse the cells and heat the lysates across a temperature gradient.

    • Monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • Binding of this compound to its target will stabilize the protein, resulting in a higher melting temperature (Tm).

    • The shift in Tm can be used to quantify target engagement.

Signaling Pathway Diagrams

Hypothetical Signaling Pathway of the Intended Target of this compound:

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor This compound Target This compound Target Receptor->this compound Target Activates Downstream Effector 1 Downstream Effector 1 This compound Target->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Activates Cellular Response Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->this compound Target Inhibits

Caption: On-target signaling pathway of this compound.

Potential Off-Target Signaling Pathway Interference:

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A This compound Target B Desired Cellular Response A->B C Off-Target Kinase (e.g., SRC) D Undesired Cellular Response C->D This compound This compound This compound->A Inhibits (intended) This compound->C Inhibits (unintended)

Caption: On-target vs. potential off-target effects of this compound.

References

dealing with TP-10 inhibitor metabolic instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel kinase inhibitor, TP-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges related to the metabolic instability of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound sample shows unexpectedly high metabolic instability in human liver microsomes (HLM). What are the potential causes and how can I troubleshoot this?

High metabolic instability in HLM assays can stem from several factors. Firstly, ensure the quality of your HLM preparation, as variability between batches can impact results[1]. It's crucial to use consistent liver microsome batches for comparative studies[1]. Secondly, confirm the proper functioning of your NADPH regenerating system, as this is essential for the activity of cytochrome P450 enzymes, the primary drivers of phase I metabolism[2].

Troubleshooting Steps:

  • Confirm HLM Activity: Run a positive control compound with a known metabolic profile alongside your this compound sample to verify that the microsomal enzymes are active.

  • Check Cofactor Preparation: Prepare fresh NADPH regenerating solutions for each experiment and ensure they are stored correctly.

  • Evaluate Compound Purity: Impurities in your this compound sample could be highly metabolized, giving a false impression of this compound instability. Confirm the purity of your compound using analytical techniques like HPLC.

  • Assess Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the microsomal proteins, leading to an overestimation of metabolism. Incorporating a pre-incubation step without NADPH can help assess this.

FAQ 2: I am observing significant variability in the calculated intrinsic clearance (CLint) of this compound between different experimental runs. What could be causing this?

Inter-assay variability is a common challenge in metabolic stability studies and can be attributed to several factors, including inconsistencies in experimental conditions and reagents[3][4]. Published studies have shown substantial variation (up to 100-fold) in reported in vitro intrinsic clearance values for the same compounds across different laboratories[3].

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, protein concentrations, and substrate concentrations, are kept consistent across all runs.

  • Consistent Reagent Lots: Use the same batch of liver microsomes or hepatocytes and other key reagents for a set of comparative experiments to minimize batch-to-batch variability[1].

  • Automate Liquid Handling: Manual pipetting can introduce significant variability. Utilizing automated liquid handling systems can improve precision and reproducibility[5].

  • Quality Control of Biological Matrix: The source and handling of liver microsomes can introduce variability. It is recommended to carefully control for these factors[5].

FAQ 3: My this compound inhibitor appears stable in liver microsomes but shows high clearance in hepatocytes. What does this suggest?

This discrepancy suggests that this compound is likely metabolized by enzymes that are present and active in intact hepatocytes but are absent or less active in microsomes. Liver microsomes primarily contain phase I metabolic enzymes like cytochrome P450s[6]. Hepatocytes, being whole liver cells, contain both phase I and phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as active uptake and efflux transporters[6][7].

Possible Explanations:

  • Phase II Metabolism: this compound may be primarily cleared through conjugation reactions (e.g., glucuronidation or sulfation) catalyzed by phase II enzymes.

  • Transporter-Mediated Uptake: The compound may require active transport into the hepatocytes to access the metabolic enzymes, a process not present in microsomal preparations.

  • Contribution from Non-CYP Enzymes: Other enzyme systems present in the cytosolic fraction of hepatocytes, such as aldehyde oxidase (AO), could be responsible for the metabolism of this compound.

To investigate this further, you can perform incubations with hepatocytes in the presence of specific inhibitors of phase II enzymes or uptake transporters.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly Low Metabolism of this compound

If this compound shows lower than expected metabolism in your in vitro assays, consider the following troubleshooting workflow:

G A Unexpectedly Low Metabolism Observed B Verify Assay Components A->B C Assess Compound Properties A->C D Consider Alternative Metabolic Pathways A->D E Check Microsome/Hepatocyte Viability (Use Positive Control) B->E F Confirm Cofactor Activity (Fresh NADPH/UDPGA) B->F G Evaluate Compound Solubility in Assay Buffer C->G H Assess Non-Specific Binding C->H I Investigate Phase II Metabolism (Hepatocytes vs. Microsomes) D->I J Consider Extrahepatic Metabolism (e.g., S9 fractions from other tissues) D->J

Figure 1: Troubleshooting workflow for unexpectedly low metabolism.
Guide 2: Strategies to Improve the Metabolic Stability of this compound

If this compound has been confirmed to have high metabolic clearance, the following medicinal chemistry strategies can be employed to improve its stability. The first step is to identify the "metabolic soft spot," the part of the molecule that is most susceptible to metabolism.

G A High Metabolic Clearance of this compound Confirmed B Identify Metabolic Soft Spot(s) (Metabolite ID studies) A->B C Employ Medicinal Chemistry Strategies B->C D Block Metabolism at Soft Spot C->D E Alter Electronic Properties C->E F Introduce Steric Hindrance C->F G Deuteration D->G Isotope effect slows C-H bond cleavage H Fluorination D->H I Replace Labile Group with a More Stable Bioisostere D->I K Scaffold Hopping to a More Stable Core E->K e.g., Replace electron-rich ring with an electron-poor heterocycle J Introduce Bulky Groups Near Soft Spot F->J

Figure 2: Strategies to enhance the metabolic stability of this compound.

One common strategy is deuteration , where hydrogen atoms at a metabolic soft spot are replaced with deuterium. The stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect[8][9][10][11]. Another approach is scaffold hopping , which involves replacing a metabolically labile part of the molecule with a more stable chemical group that retains the desired biological activity[12]. For example, replacing an electron-rich aromatic ring with an electron-poor heterocycle can reduce susceptibility to oxidative metabolism[12].

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

2. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

3. Procedure:

  • Prepare a working solution of this compound and positive controls by diluting the stock solution in buffer.

  • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Add the microsomal solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the negative control (time point 0), add quenching solution before the NADPH system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Protocol 2: Hepatocyte Stability Assay

1. Objective: To assess the metabolic stability of this compound in a more physiologically relevant system using intact hepatocytes.

2. Materials:

  • This compound stock solution

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (ACN) with an internal standard (IS)

  • Coated 96-well plates

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

  • Determine cell viability and concentration using a method like trypan blue exclusion.

  • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Add the hepatocyte suspension to the wells of a coated 96-well plate.

  • Add the working solution of this compound and positive controls to the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation by adding cold acetonitrile with an internal standard.

  • Lyse the cells and precipitate proteins. Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant for LC-MS/MS analysis.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the half-life (t1/2) from the disappearance curve.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells per well)

Quantitative Data Summary

The following tables provide example data for the metabolic stability of three hypothetical kinase inhibitors, including this compound, in different in vitro systems.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound15.291.2
Compound A45.830.3
Compound B> 120< 11.5

Table 2: Comparative Metabolic Stability in Human and Rat Hepatocytes

CompoundSpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
This compound Human 25.6 54.1
Rat 18.3 75.9
Compound A Human 72.1 19.2
Rat 65.4 21.2
Compound B Human > 180 < 7.6
Rat > 180 < 7.6

Signaling Pathway

This compound is a potent inhibitor of a key tyrosine kinase in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[13][14]. Understanding this pathway is essential for interpreting the cellular effects of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits

Figure 3: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Guide to TP-10 and TAT Peptides for Cellular Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. This guide provides an objective comparison of two widely studied CPPs: TP-10 and TAT peptide, focusing on their performance in cell penetration, cargo delivery, and associated cytotoxicity, supported by experimental data and detailed protocols.

Overview of this compound and TAT Peptides

This compound is a synthetic, chimeric peptide derived from the sequences of the neuropeptide galanin and the wasp venom peptide mastoparan. It is known for its high efficacy in traversing cell membranes.

The TAT (Trans-Activator of Transcription) peptide is derived from the TAT protein of the Human Immunodeficiency Virus Type 1 (HIV-1). It is a cationic peptide rich in arginine and lysine residues, enabling it to efficiently enter cells.

Mechanisms of Cell Penetration

The ways in which this compound and TAT peptides enter cells differ, which can influence their efficiency and suitability for delivering various cargos.

This compound: Membrane Perturbation and Direct Translocation

This compound is believed to enter cells primarily through a mechanism involving direct interaction with and perturbation of the cell membrane. It initially binds to the cell surface and, as its concentration increases, it disrupts the lipid bilayer, creating transient pores or destabilized regions that allow the peptide and its cargo to translocate directly into the cytoplasm. This process is often described as a "carpet-like" mechanism.

TP10_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TP10_Cargo This compound + Cargo Membrane_Binding Initial binding to membrane surface TP10_Cargo->Membrane_Binding Electrostatic interaction Membrane_Perturbation Membrane destabilization and pore formation Membrane_Binding->Membrane_Perturbation Increased local concentration Cargo_Release Cargo Release Membrane_Perturbation->Cargo_Release Direct translocation Cytosol Cytosol Cargo_Release->Cytosol Therapeutic effect

Caption: Proposed cell penetration mechanism of this compound.
TAT: Endocytosis and Direct Translocation

The cellular uptake of the TAT peptide is understood to occur through two primary pathways: direct translocation and endocytosis. The highly cationic nature of TAT facilitates its initial electrostatic interaction with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. Following this, it can either directly penetrate the membrane or be internalized via endocytic pathways, most notably macropinocytosis.

TAT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Cargo TAT + Cargo Membrane_Interaction Electrostatic interaction with proteoglycans TAT_Cargo->Membrane_Interaction Endosome Endosome Membrane_Interaction->Endosome Macropinocytosis Cytosol Cytosol Membrane_Interaction->Cytosol Direct Translocation Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal escape Cargo_Release->Cytosol

Caption: Proposed cell penetration mechanisms of TAT peptide.

Performance Comparison: Experimental Data

The efficacy of this compound and TAT peptides has been evaluated in various studies, with key performance indicators being cellular uptake, cargo delivery efficiency, and cytotoxicity.

Cellular Uptake of Fluorescently Labeled Peptides

A comparative study by Lundin et al. (2008) assessed the uptake of fluorescein-labeled this compound and TAT in Chinese Hamster Ovary (CHO) and HeLa cells. The results indicated that this compound is internalized in a dose-dependent manner, while the uptake of fluorescein-labeled TAT was negligible under the tested conditions.[1]

Peptide (5 µM)CHO Cells (pmol/mg protein)HeLa Cells (pmol/mg protein)
This compound ~1.5~2.5
TAT NegligibleNegligible

Data summarized from Lundin et al., 2008.[1]

Cargo Delivery Efficiency

The ability of CPPs to deliver cargo is highly dependent on the nature of the cargo itself.

  • Proteins: When co-incubated with proteins, this compound can facilitate their uptake. In contrast, TAT is generally inefficient at delivering proteins through co-incubation but becomes a potent vector when covalently conjugated to the protein.[1]

  • Double-Stranded DNA (dsDNA): Both this compound and TAT can promote the uptake of dsDNA in a dose-dependent manner.[1]

Cytotoxicity

A critical aspect of any delivery vector is its safety profile. The cytotoxicity of this compound and TAT has been compared using assays that measure membrane integrity (LDH assay) and cell proliferation (WST-1 assay).

This compound has been shown to induce lactate dehydrogenase (LDH) leakage, indicating membrane perturbation, and to reduce cell proliferation at higher concentrations.[1] In contrast, TAT generally exhibits negligible effects on cell proliferation and membrane integrity at similar concentrations.[1]

PeptideHeLa Cells (Cell Viability at 20 µM)CHO Cells (Cell Viability at 20 µM)
This compound ~60%~80%
TAT ~100%~100%

Data summarized from Lundin et al., 2008.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate CPP performance.

Quantitative Cellular Uptake Assay (Flow Cytometry)

This protocol allows for the quantification of fluorescently labeled CPP uptake in a cell population.

Flow_Cytometry_Workflow Cell_Seeding Seed cells in a multi-well plate and culture overnight Peptide_Incubation Incubate cells with fluorescently labeled CPP at desired concentrations Cell_Seeding->Peptide_Incubation Washing Wash cells with PBS to remove non-internalized peptide Peptide_Incubation->Washing Trypsinization Trypsinize cells to detach them from the plate Washing->Trypsinization Centrifugation Centrifuge and resuspend cells in flow cytometry buffer Trypsinization->Centrifugation Analysis Analyze fluorescence intensity using a flow cytometer Centrifugation->Analysis

Caption: Workflow for quantitative cellular uptake assay.

Protocol:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.

  • Peptide Incubation: The following day, replace the medium with serum-free medium containing the desired concentration of fluorescently labeled this compound or TAT peptide. Incubate for 1 hour at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS).

  • Cell Detachment: Add trypsin to each well and incubate until the cells detach.

  • Sample Preparation: Neutralize the trypsin with complete medium, transfer the cell suspension to a microcentrifuge tube, and centrifuge.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).

  • Flow Cytometry: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity of the cell population.

WST-1 Cell Proliferation Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and culture for 48 hours.

  • Peptide Treatment: Treat the cells with various concentrations of this compound or TAT peptide in serum-free medium for 24 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The amount of color change is proportional to the amount of LDH released.

Conclusion

Both this compound and TAT are effective cell-penetrating peptides, but their performance characteristics suggest they are suited for different applications.

  • This compound demonstrates superior cellular uptake of the peptide itself and can be highly effective for delivering various cargos. However, its utility may be limited by its higher cytotoxicity at increased concentrations.

  • TAT peptide shows lower intrinsic uptake when fluorescently labeled but can be a very efficient cargo transporter, particularly for proteins, when covalently attached. A significant advantage of TAT is its lower cytotoxicity profile compared to this compound.

The choice between this compound and TAT will ultimately depend on the specific requirements of the application, including the nature of the cargo, the target cell type, and the acceptable level of cytotoxicity. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and make informed decisions for their drug delivery strategies.

References

A Comparative Guide to Cargo Delivery: TP-10 vs. Penetratin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular cargo delivery, cell-penetrating peptides (CPPs) have emerged as powerful tools for transporting a variety of molecules across the cell membrane. Among the numerous CPPs developed, TP-10 and penetratin are two prominent examples that have been extensively studied. This guide provides a detailed comparison of their performance in cargo delivery, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate vector for their specific needs.

At a Glance: this compound vs. Penetratin

FeatureThis compoundPenetratin
Origin Chimeric peptide (derived from mastoparan and galanin)Derived from the Antennapedia homeodomain
Amphipathicity Primary amphipathicSecondary amphipathic
Primary Uptake Mechanism Direct translocation and endocytosisDirect translocation and endocytosis
Cargo Preference Broad, including proteins and nucleic acidsParticularly effective for proteins

Performance in Cargo Delivery: A Quantitative Comparison

The efficiency of cargo delivery by this compound and penetratin is highly dependent on the nature of the cargo, the cell type, and the experimental conditions. Below is a summary of quantitative data from a comparative study evaluating their ability to deliver various molecules.

Fluorescent Cargo Delivery

The uptake of fluorescein-labeled this compound and penetratin was quantified in Chinese Hamster Ovary (CHO) and HeLa cells.

Table 1: Uptake of Fluorescein-Labeled CPPs in CHO and HeLa Cells

CPPConcentration (µM)CHO Cells (pmol/mg protein)HeLa Cells (pmol/mg protein)
This compound 1~150~250
5~600~900
Penetratin 1~100~150
5~400~500

Data extracted from a comparative study by Lundin et al.[1]

Protein Cargo Delivery

The capacity of this compound and penetratin to deliver proteins was assessed by co-incubating the peptides with fluorescently labeled streptavidin.

Table 2: Protein (Streptavidin) Delivery via Co-incubation

CPPConcentration (µM)Cellular Uptake (Relative Fluorescence Units)
This compound 5~500
Penetratin 5~600

Data extracted from a comparative study by Lundin et al.[1]

A study on protein transduction efficiency also found that transportan (the parent peptide of this compound) had a higher protein transduction efficiency than penetratin.[2]

Nucleic Acid Cargo Delivery

Both this compound and penetratin have been utilized for the delivery of nucleic acids, such as plasmid DNA and splice-correcting oligonucleotides (SCOs). While direct quantitative comparisons in a single study are limited, various reports suggest that modifications, such as N-terminal stearylation of this compound, can significantly enhance the delivery of nucleic acid-based cargo.[3][4]

Cytotoxicity Profile

An essential aspect of any delivery vector is its safety profile. The cytotoxic effects of this compound and penetratin have been evaluated through membrane integrity and cell viability assays.

Table 3: Cytotoxicity of this compound and Penetratin

AssayPeptideConcentration (µM)Cell LineEffect
Membrane Integrity (LDH release) This compound10HeLa~20% leakage
Penetratinup to 50HeLaNegligible leakage
Cell Viability (WST-1) This compound20HeLa & CHOSignificant reduction in proliferation
Penetratinup to 50HeLa & CHONegligible effect on proliferation

Data extracted from a comparative study by Lundin et al.[1]

These findings suggest that while this compound can be a highly efficient transporter, it may exhibit greater toxicity at higher concentrations compared to penetratin.[1]

Mechanisms of Cellular Uptake

Both this compound and penetratin are understood to enter cells through a combination of direct translocation across the plasma membrane and various endocytic pathways. The specific pathway utilized can be influenced by the peptide concentration, the nature of the cargo, and the cell type.

This compound Uptake Pathway

This compound, being a primary amphipathic peptide, is thought to directly interact with and perturb the lipid bilayer, facilitating its translocation.[5] Additionally, studies have indicated the involvement of endocytosis in its uptake.[5]

TP10_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TP10 This compound TP10_Cargo This compound:Cargo Complex TP10->TP10_Cargo Cargo Cargo Cargo->TP10_Cargo DirectTranslocation Direct Translocation TP10_Cargo->DirectTranslocation Endocytosis Endocytosis TP10_Cargo->Endocytosis Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Lysosome Lysosome Endosome->Lysosome EndosomalEscape->Cytosol

This compound Cellular Uptake Pathways
Penetratin Uptake Pathway

Penetratin, a secondary amphipathic peptide, also utilizes both direct translocation and endocytosis. The contribution of each pathway can vary, with some studies suggesting a greater reliance on endocytosis, particularly clathrin-mediated endocytosis and macropinocytosis.

Penetratin_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Penetratin Penetratin Penetratin_Cargo Penetratin:Cargo Complex Penetratin->Penetratin_Cargo Cargo Cargo Cargo->Penetratin_Cargo DirectTranslocation Direct Translocation Penetratin_Cargo->DirectTranslocation Clathrin Clathrin-mediated Endocytosis Penetratin_Cargo->Clathrin Macropinocytosis Macropinocytosis Penetratin_Cargo->Macropinocytosis Cytosol Cytosol DirectTranslocation->Cytosol ClathrinVesicle Clathrin-coated Vesicle Clathrin->ClathrinVesicle Macropinosome Macropinosome Macropinocytosis->Macropinosome EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome LateEndosome Late Endosome Macropinosome->LateEndosome EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Lysosome Lysosome LateEndosome->Lysosome LateEndosome->EndosomalEscape EndosomalEscape->Cytosol

Penetratin Cellular Uptake Pathways

Experimental Protocols

The following section outlines the general methodologies employed in the comparative studies cited.

Cell Culture and Peptide Synthesis
  • Cell Lines: CHO-K1 and HeLa cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography.

Quantitative Uptake Assays

Flow Cytometry for Fluorescent Cargo Uptake

This protocol allows for the quantification of fluorescently labeled CPP and cargo uptake at a single-cell level.

Flow_Cytometry_Workflow A Seed cells in multi-well plates B Incubate cells with fluorescently labeled CPP-cargo complex A->B C Wash cells to remove non-internalized complex B->C D Detach cells using trypsin C->D E Resuspend cells in buffer D->E F Analyze cells by flow cytometry E->F G Quantify mean fluorescence intensity F->G

References

A Comparative Guide to TP-10 Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Transportan 10 (TP-10), a cell-penetrating peptide (CPP), with other alternatives for intracellular protein delivery. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Cell-Penetrating Peptides

The selection of a suitable CPP is critical for efficient intracellular protein delivery and depends on the cargo and cell type. Below is a summary of quantitative data comparing this compound with two other widely used CPPs, Penetratin and Tat, in terms of their protein delivery efficacy and impact on cell viability.

Table 1: Comparison of Protein Delivery Efficiency

Cell-Penetrating PeptideDelivery MethodCargo ProteinCell LineDelivery EfficiencyReference
This compound Co-incubationAvidin/StreptavidinHeLa, CHOHigh[1]
Penetratin Co-incubationAvidin/StreptavidinHeLa, CHOHigh[1]
Tat Co-incubationAvidin/StreptavidinHeLa, CHOLow[1]
This compound Fusion ProteineGFP10T1/2, HepG2, HeLa, HEKHighest among tested CPPs[2]
Penetratin Fusion ProteineGFP10T1/2, HepG2, HeLa, HEKModerate[2]
Tat Fusion ProteineGFP10T1/2, HepG2, HeLa, HEKModerate[2]

Table 2: Comparison of Cytotoxicity

Cell-Penetrating PeptideConcentration (µM)Cell LineCytotoxicity (Reduction in Cell Viability)AssayReference
This compound 20HeLa, CHOSignificantWST-1[1]
This compound 50HeLa, CHOHighWST-1[1]
Penetratin up to 50HeLa, CHONegligibleWST-1[1]
Tat up to 50HeLa, CHONegligibleWST-1[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of the findings.

Protocol 1: this compound Mediated Delivery of a Cargo Protein (e.g., GFP) via Co-incubation

This protocol describes the delivery of a protein into mammalian cells by simple co-incubation with the this compound peptide.

Materials:

  • This compound peptide (synthesized and purified)

  • Cargo protein (e.g., recombinant GFP)

  • Mammalian cells (e.g., HeLa or CHO)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a culture plate to achieve 70-80% confluency on the day of the experiment.

  • Preparation of this compound/Protein Complexes:

    • Dilute the this compound peptide and the cargo protein separately in serum-free medium to the desired concentrations. A typical starting point is a 10:1 molar ratio of this compound to protein.

    • Mix the this compound and protein solutions and incubate at room temperature for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Remove the PBS and add the serum-free medium containing the pre-formed this compound/protein complexes to the cells.

    • Incubate the cells with the complexes for 1-4 hours at 37°C in a CO2 incubator.

  • Post-incubation:

    • Remove the medium containing the complexes and wash the cells three times with PBS to remove any remaining extracellular complexes.

    • Add complete cell culture medium to the cells.

  • Analysis: Proceed with downstream analysis to quantify the intracellular delivery of the cargo protein using methods such as fluorescence microscopy, flow cytometry, or Western blotting.

Protocol 2: Quantification of Intracellular Protein Delivery by Flow Cytometry

This protocol details the use of flow cytometry to quantify the percentage of cells that have internalized a fluorescently labeled cargo protein and the mean fluorescence intensity.[3]

Materials:

  • Cells treated with this compound and a fluorescent cargo protein (from Protocol 1)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Add Trypsin-EDTA to detach the cells from the plate.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Cell Preparation for Flow Cytometry:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.

    • Gate the live cell population based on forward and side scatter properties.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity within the live cell gate.

Protocol 3: Quantification of Intracellular Protein Delivery by Western Blotting

This protocol describes the detection and relative quantification of the delivered cargo protein within the cell lysate using Western blotting.[4][5][6][7]

Materials:

  • Cells treated with this compound and cargo protein (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the cargo protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the plate.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponding to the delivered protein can be quantified using densitometry software.

Protocol 4: Cell Viability Assessment using WST-1 Assay

This protocol outlines the procedure to assess the cytotoxicity of the this compound peptide using a WST-1 assay.[1][4][8]

Materials:

  • Mammalian cells

  • 96-well cell culture plates

  • This compound peptide at various concentrations

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the medium and add fresh medium containing different concentrations of the this compound peptide.

    • Include untreated cells as a negative control.

    • Incubate the cells for 24 hours at 37°C.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Visualizations

Proposed Mechanism of this compound Mediated Protein Delivery

The following diagram illustrates the proposed mechanism by which this compound facilitates the entry of cargo proteins into the cell. The primary route is thought to be endocytosis, where the this compound/cargo complex is engulfed by the cell membrane, followed by endosomal escape to release the cargo into the cytoplasm.

TP10_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space TP10_Cargo This compound/Cargo Complex Membrane Plasma Membrane TP10_Cargo->Membrane Binding Endosome Endosome Membrane->Endosome Endocytosis Cargo_Released Released Cargo Endosome->Cargo_Released Endosomal Escape Cytoplasm Cytoplasm

Caption: Proposed mechanism of this compound mediated protein delivery.

Experimental Workflow for Validation of Protein Delivery

The flowchart below outlines the key steps in a typical experiment to validate and quantify the intracellular delivery of a protein using this compound.

Experimental_Workflow cluster_analysis Quantitative Analysis Start Start: Prepare Cells and Reagents Complex_Formation Form this compound/Cargo Protein Complex Start->Complex_Formation Cell_Treatment Incubate Cells with Complex Complex_Formation->Cell_Treatment Wash Wash Cells to Remove Extracellular Complex Cell_Treatment->Wash Cytotoxicity Cell Viability Assay (e.g., WST-1) Cell_Treatment->Cytotoxicity Flow_Cytometry Flow Cytometry Analysis (for fluorescent cargo) Wash->Flow_Cytometry Western_Blot Western Blot Analysis Wash->Western_Blot

Caption: Experimental workflow for protein delivery validation.

References

Comparative Guide to TP-10 (PBP10) Peptide Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Formyl Peptide Receptor 2 (FPR2), the peptide TP-10, more commonly known in scientific literature as PBP10, serves as a critical tool for dissecting cellular signaling pathways. This guide provides an objective comparison of PBP10's performance with an alternative antagonist, supported by experimental data and detailed protocols to ensure robust and reproducible results.

PBP10 is a selective, cell-permeable 10-amino acid peptide antagonist of FPR2, derived from a domain of the human plasma protein gelsolin.[1][2][3] It functions by inhibiting FPR2-mediated signaling, which has been shown to play a role in inflammation, immune responses, and viral infections.[1][4][5] Understanding its experimental behavior requires appropriate controls to validate its specificity and efficacy.

Performance Comparison of FPR2 Antagonists

In studies of FPR2 signaling, it is essential to compare the effects of PBP10 with other known antagonists to ascertain its relative potency and specificity. A commonly used alternative is the hexapeptide WRW4.[4][6] Both peptides are effective in blocking FPR2 activation, but they may exhibit different potencies and off-target effects depending on the experimental system.

AntagonistTargetMechanism of ActionReported IC50Key Characteristics
PBP10 FPR2Selective antagonist, inhibits NADPH oxidase activity and ERK activation downstream of FPR2.[1][2][5]Not explicitly reported as a single value, activity is dose-dependent.Cell-permeable, rhodamine-linked for visualization.[2][3][4]
WRW4 FPR2 (also referred to as FPRL1)Specific antagonist, inhibits agonist binding to FPR2.[4][6]0.23 µM for inhibiting WKYMVm binding to FPRL1.[6][7]Potent inhibitor of intracellular calcium increase, ERK activation, and chemotaxis induced by FPR2 agonists.[6]

Control Experiments: Ensuring Data Integrity

Properly controlled experiments are paramount to interpreting the effects of PBP10. This involves the use of positive, negative, and comparative controls.

  • Positive Controls: To confirm that the FPR2 signaling pathway is active in the experimental system, a selective FPR2 agonist should be used. A widely accepted positive control is the synthetic peptide WKYMVM .[8] For demonstrating the specificity of PBP10 for FPR2 over the related FPR1, the FPR1-selective agonist fMLF (N-formylmethionyl-leucyl-phenylalanine) is a suitable positive control for FPR1 activation.[8]

  • Negative Controls: A scrambled peptide with the same amino acid composition as PBP10 but in a randomized sequence is the ideal negative control. This control helps to ensure that the observed effects are due to the specific sequence of PBP10 and not to non-specific peptide effects. While a universally standard scrambled sequence for PBP10 is not defined in the literature, a common practice is to generate a random sequence of the same amino acids. For example, a scrambled version of a peptide is used as a negative control in surface plasmon resonance and ELISA-based binding assays.[9]

  • Comparative Controls: As mentioned, including another known FPR2 antagonist like WRW4 allows for a direct comparison of efficacy and helps to contextualize the results obtained with PBP10.[4]

Experimental Protocols and Data Presentation

The following are detailed methodologies for key experiments to evaluate the function of PBP10.

NADPH Oxidase Activity Assay

This assay measures the production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex, a key downstream effector of FPR2 activation in phagocytic cells.

Protocol:

  • Cell Preparation: Isolate human neutrophils or other cells endogenously expressing FPR2.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of PBP10, WRW4 (comparative control), or a scrambled peptide (negative control) for 15-30 minutes at 37°C.

  • Stimulation: Add the FPR2 agonist WKYMVM to stimulate NADPH oxidase activity. Include an unstimulated control and a positive control stimulated with WKYMVM in the absence of any inhibitor. To test for specificity, stimulate cells with the FPR1 agonist fMLF in the presence and absence of PBP10.

  • Detection: Measure ROS production using a chemiluminescence-based method, such as a lucigenin or luminol-based assay, in a plate reader.[10][11]

  • Data Analysis: Express the results as a percentage of the maximal response to the agonist alone. Plot the dose-response curve for PBP10 and WRW4 to determine their inhibitory concentrations.

Expected Quantitative Data:

TreatmentAgonist (Concentration)NADPH Oxidase Activity (Relative Luminescence Units)% Inhibition
VehicleNoneBaselineN/A
VehicleWKYMVM (e.g., 100 nM)Max Response0%
Scrambled PeptideWKYMVM (e.g., 100 nM)~ Max Response~0%
PBP10 (e.g., 1 µM)WKYMVM (e.g., 100 nM)Reduced ResponseCalculated
WRW4 (e.g., 1 µM)WKYMVM (e.g., 100 nM)Reduced ResponseCalculated
PBP10 (e.g., 1 µM)fMLF (e.g., 100 nM)~ Max fMLF Response~0% (demonstrates specificity)
ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of PBP10 on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, which is a downstream event of FPR2 signaling.[12]

Protocol:

  • Cell Culture and Serum Starvation: Culture cells (e.g., HEK-293 transfected with FPR2, or A549 cells) and serum-starve them overnight to reduce basal ERK phosphorylation.[13]

  • Inhibitor Pre-incubation: Treat the cells with PBP10, WRW4, or a scrambled peptide for 30-60 minutes.

  • Stimulation: Stimulate the cells with WKYMVM for 5-15 minutes. Include unstimulated and agonist-only controls.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[13][14][15]

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Expected Quantitative Data:

TreatmentAgonistp-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control)
VehicleNone1.0
VehicleWKYMVM> 1.0
Scrambled PeptideWKYMVM~ Value of Vehicle + WKYMVM
PBP10WKYMVM< Value of Vehicle + WKYMVM
WRW4WKYMVM< Value of Vehicle + WKYMVM

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_nadph_oxidase cluster_preparation Cell Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_detection Detection & Analysis cells Isolate FPR2-expressing cells (e.g., Neutrophils) pbp10 PBP10 cells->pbp10 Pre-incubate wrw4 WRW4 (Comparative) cells->wrw4 Pre-incubate scrambled Scrambled Peptide (Negative) cells->scrambled Pre-incubate vehicle Vehicle cells->vehicle Pre-incubate agonist Add FPR2 Agonist (WKYMVM) pbp10->agonist wrw4->agonist scrambled->agonist vehicle->agonist no_agonist No Agonist Control vehicle->no_agonist detection Measure ROS Production (Luminescence) agonist->detection no_agonist->detection analysis Calculate % Inhibition detection->analysis fpr2_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fpr2 FPR2 g_protein Gi Protein fpr2->g_protein Activates plc PLC g_protein->plc pi3k PI3K g_protein->pi3k erk ERK1/2 plc->erk akt Akt pi3k->akt nadph_oxidase NADPH Oxidase akt->nadph_oxidase p_erk p-ERK1/2 erk->p_erk transcription Gene Transcription (Inflammation, etc.) p_erk->transcription ros ROS nadph_oxidase->ros agonist WKYMVM (Agonist) agonist->fpr2 Activates pbp10 PBP10 (Antagonist) pbp10->fpr2 Inhibits

References

A Comparative Guide to TP-10 and Other PDE10A Inhibitors for Neuropsychiatric and Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor, TP-10, with other prominent inhibitors of this enzyme, including MP-10, TAK-063, MK-8189, and PQ-10. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies in neuropsychiatric and neurodegenerative disorders.

Introduction to PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.[2][3] By inhibiting PDE10A, the levels of cAMP and cGMP are elevated, leading to the modulation of downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (pCREB). This mechanism has shown promise in preclinical models for treating conditions like schizophrenia and Huntington's disease.[4][5]

In Vitro Profile: Potency and Selectivity

A critical aspect of a PDE10A inhibitor is its potency and selectivity against the target enzyme compared to other PDE families. High selectivity minimizes off-target effects and provides a more precise tool for studying the role of PDE10A. The following table summarizes the in vitro inhibitory activities of this compound and other selected PDE10A inhibitors.

CompoundPDE10A IC50/KiSelectivityReference
This compound 0.8 nM (IC50)Selective[6]
MP-10 ~0.2 nM (IC50 for N-demethylated metabolite)Selective[6]
TAK-063 0.30 nM (IC50 for hPDE10A2)>15,000-fold vs. other PDEs[6]
MK-8189 29 pM (Ki)>500,000-fold vs. other PDEs[6]
PQ-10 Potent inhibitorSelective[4]

In Vivo Neurochemical Effects

The in vivo efficacy of PDE10A inhibitors is often assessed by their ability to increase cyclic nucleotide levels and downstream signaling markers in the striatum.

Effects on Striatal Cyclic Nucleotides (cAMP and cGMP)

Systemic administration of this compound has been shown to dose- and time-dependently increase the levels of both cAMP and cGMP in the striatum of mice. A dose of 3.2 mg/kg of this compound resulted in a significant, near-maximal 2- to 4-fold increase in both cyclic nucleotides. Similarly, other PDE10A inhibitors like MP-10 and MK-8189 have also been demonstrated to elevate striatal cAMP and cGMP levels, indicating effective target engagement in vivo.

Effects on Striatal pCREB Levels

Consistent with the increase in cAMP, this compound administration also leads to a dose-dependent increase in the phosphorylation of CREB (pCREB) in the striatum. This effect is a key indicator of the functional consequence of PDE10A inhibition on downstream gene expression and neuronal plasticity.

Preclinical Efficacy in Behavioral Models

The therapeutic potential of PDE10A inhibitors is evaluated in various animal models that mimic aspects of human neuropsychiatric disorders.

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical model for assessing antipsychotic-like activity. PDE10A inhibitors, including this compound, have demonstrated efficacy in this model by reducing the avoidance response, suggesting a potential to ameliorate positive symptoms of schizophrenia.[4][7]

Prepulse Inhibition (PPI)

PPI of the startle reflex is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. While some PDE10A inhibitors have shown efficacy in reversing PPI deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, the results can be complex due to the dual activation of direct and indirect striatal pathways.[4][7][8]

Novel Object Recognition (NOR)

The NOR task is used to assess cognitive function, particularly recognition memory. Several PDE10A inhibitors have shown the ability to improve performance in this task, suggesting a potential for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PDE10A inhibitors.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by recombinant human PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the PDE10A enzyme to each well of the microplate, followed by the test compound dilutions.

  • Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

  • Incubate for a defined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution.

  • Read the fluorescence intensity on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Measurement of Striatal Cyclic Nucleotides (cAMP/cGMP)

Objective: To quantify the levels of cAMP and cGMP in the striatum of mice following administration of a PDE10A inhibitor.

Principle: This protocol involves the collection of striatal tissue, homogenization, and subsequent measurement of cAMP and cGMP levels using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Materials:

  • Male C57BL/6 mice

  • Test compound (e.g., this compound)

  • Vehicle control

  • Dissection tools

  • Homogenization buffer (e.g., 0.1 M HCl)

  • Tissue homogenizer

  • Centrifuge

  • cAMP and cGMP ELISA kits

  • Microplate reader

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • At a specified time point after administration, euthanize the mice and rapidly dissect the striatum on ice.

  • Homogenize the striatal tissue in the homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and perform the cAMP and cGMP ELISA according to the manufacturer's instructions.

  • Measure the absorbance on a microplate reader and calculate the concentrations of cAMP and cGMP based on a standard curve.

Western Blot for Striatal pCREB

Objective: To assess the effect of a PDE10A inhibitor on the phosphorylation of CREB in the striatum.

Principle: This technique separates proteins from striatal tissue lysates by size using gel electrophoresis, transfers them to a membrane, and detects the levels of total CREB and phosphorylated CREB (pCREB) using specific antibodies.

Materials:

  • Striatal tissue lysates (prepared as for cyclic nucleotide measurement, but with a lysis buffer containing phosphatase and protease inhibitors)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the striatal lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total CREB as a loading control.

  • Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used to study PDE10A inhibitors.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron Glutamate_Release Glutamate Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor AC_GC Adenylate & Guanylate Cyclase Glutamate_Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE10A PDE10A cAMP_cGMP->PDE10A PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE10A->AMP_GMP CREB CREB PKA_PKG->CREB pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression TP10 This compound TP10->PDE10A Inhibition

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation PDE_Assay PDE Enzyme Inhibition Assay Selectivity_Panel Selectivity Profiling PDE_Assay->Selectivity_Panel IC50 Determine IC50 & Selectivity Selectivity_Panel->IC50 Animal_Dosing Animal Dosing (e.g., Mice) IC50->Animal_Dosing Guide Dose Selection Striatum_Dissection Striatum Dissection Animal_Dosing->Striatum_Dissection Behavioral_Testing Behavioral Models (CAR, NOR, PPI) Animal_Dosing->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (cAMP/cGMP, pCREB) Striatum_Dissection->Biochemical_Analysis Target_Engagement Assess Target Engagement Biochemical_Analysis->Target_Engagement Functional_Efficacy Evaluate Functional Efficacy Behavioral_Testing->Functional_Efficacy

Caption: General experimental workflow for PDE10A inhibitor characterization.

Conclusion

This compound is a potent and selective PDE10A inhibitor that serves as a valuable research tool for investigating the role of this enzyme in the central nervous system. Its ability to effectively increase striatal cyclic nucleotide levels and pCREB, coupled with its efficacy in preclinical models of psychosis and cognition, makes it a strong candidate for studies aimed at understanding the therapeutic potential of PDE10A inhibition. When compared to other well-characterized PDE10A inhibitors such as MP-10, TAK-063, and MK-8189, this compound demonstrates a comparable in vitro and in vivo profile. The choice of a specific inhibitor for a particular study will depend on the specific research question, the desired pharmacokinetic properties, and the available comparative data. This guide provides a foundational overview to aid in this selection process, emphasizing the importance of considering the detailed experimental data for each compound.

References

Scarcity of Public Data on TP-10 Precludes Direct Comparison with Papaverine

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of TP-10 and papaverine is not feasible at this time due to the limited availability of public scientific literature and experimental data on a compound designated as "this compound" for indications related to vasodilation or phosphodiesterase (PDE) inhibition. Searches for "this compound" have yielded information on a drug candidate for improving postoperative outcomes in infants undergoing cardiac surgery and a different compound, TP-05, for the prevention of Lyme disease.[1][2] Consequently, this guide will focus on a comprehensive overview of papaverine, a well-documented vasodilator, to provide researchers, scientists, and drug development professionals with a thorough understanding of its properties and associated experimental methodologies.

A Comprehensive Guide to Papaverine

Papaverine is an opium alkaloid discovered in 1848 that acts as a non-specific phosphodiesterase inhibitor, leading to smooth muscle relaxation and vasodilation.[3][4][5] It is clinically used in the treatment of visceral spasms, vasospasms, and erectile dysfunction.[4][6][7]

Mechanism of Action

Papaverine's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[4][8] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The accumulation of these cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn leads to a cascade of events resulting in the relaxation of smooth muscle cells and vasodilation.[9][10] Additionally, papaverine may also exert its effects by inhibiting calcium channels.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca_channel Calcium Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Papaverine Papaverine Papaverine->Ca_channel Inhibits PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Ca_influx->Smooth_Muscle_Relaxation Inhibits Relaxation

Papaverine's Mechanism of Action.
Experimental Data

The vasodilatory efficacy of papaverine has been demonstrated in various experimental settings. The following tables summarize key quantitative data from available studies.

Table 1: Vasodilatory Effect of Papaverine on Radial Artery Rings

Papaverine ConcentrationVasodilatory EffectEndothelial DamageReference
0.5 mg/mlEffectiveLower[11]
2 mg/mlStronger than 0.5 mg/mlSignificantly higher[11]

Table 2: Pharmacological Profile of Papaverine

ParameterValueReference
Protein Binding~90%[3]
Half-life0.5-2 hours[3]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments related to papaverine's activity.

In Vitro Vasodilation Assessment in Isolated Arteries

This protocol is based on the methodology described for assessing the vasodilatory effect of papaverine on radial artery rings.[11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain distal segments of radial arteries B Prepare arterial rings (no-touch technique) A->B C Mount rings in an organ bath myograph B->C D Precontract rings with KCl and phenylephrine C->D E Incubate with different concentrations of papaverine D->E F Record isometric tension E->F H Histological examination for endothelial integrity (CD34 marker) E->H G Assess vasodilatory effect F->G

Workflow for In Vitro Vasodilation Assay.
  • Tissue Preparation: Distal segments of radial arteries are obtained using a no-touch technique to preserve the endothelium.[11] The arteries are then carefully cut into rings.

  • Experimental Setup: The arterial rings are mounted in an organ bath myograph containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The arterial rings are pre-contracted with agents such as potassium chloride (KCl) and phenylephrine to induce a stable level of smooth muscle tone.[11]

  • Papaverine Incubation: Different concentrations of papaverine (e.g., 0.5 mg/ml and 2 mg/ml) are added to the organ bath.[11]

  • Data Acquisition: Changes in isometric tension are continuously recorded to measure the degree of vasodilation.

  • Endothelial Integrity Assessment: Following the functional studies, the arterial rings are processed for histological examination. The integrity of the endothelium is assessed by measuring the percentage of the vessel's circumference that stains positive for the endothelial marker CD34.[11]

Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against PDE enzymes.

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE10A) and the fluorescently labeled substrate (e.g., cAMP or cGMP) are prepared in an appropriate assay buffer.

  • Compound Incubation: The PDE enzyme is pre-incubated with varying concentrations of the test compound (papaverine) in a microplate.

  • Reaction Initiation: The reaction is initiated by adding the fluorescently labeled substrate.

  • Signal Detection: The reaction is allowed to proceed for a specific time, and the fluorescence is measured using a plate reader. The degree of inhibition is determined by comparing the signal in the presence of the compound to the control (no compound).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Safety and Side Effects

While papaverine is an effective vasodilator, it is associated with several side effects. Common adverse reactions include nausea, abdominal discomfort, anorexia, constipation or diarrhea, skin rash, dizziness, and headache.[12][13] More serious side effects, though rare, can include an increase in heart rate, a slight rise in blood pressure, and potential liver hypersensitivity.[12][13] When administered via intracorporeal injection for erectile dysfunction, there is a risk of priapism.[6][13]

References

Validating TP-10 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vivo target engagement for the selective PDE10A inhibitor, TP-10, is crucial for advancing its development in neuroscience and oncology research. This guide provides a comparative overview of this compound and other key phosphodiesterase 10A (PDE10A) inhibitors, focusing on in vivo target engagement data and the experimental methodologies used for their validation. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies aimed at confirming the interaction of these inhibitors with their intended target in a living system.

Phosphodiesterase 10A is a critical enzyme in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. Its inhibition has shown therapeutic promise in various neurological and psychiatric disorders. This compound is a potent and selective inhibitor of PDE10A, and confirming its engagement with PDE10A in vivo is a critical step in its preclinical and clinical development.

Comparative Analysis of In Vivo PDE10A Target Engagement

The following table summarizes the available in vivo target engagement data for this compound and a selection of alternative PDE10A inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.

InhibitorAnimal ModelMethodDoseTarget OccupancyKey Findings & Biomarker Changes
This compound MouseBehavioral Assays, Biomarker Analysis0.3 - 3 mg/kgData not explicitly available in terms of percentage.Showed a signature of activity suggesting potential antipsychotic effects.[1] Increased levels of striatal cGMP and cAMP.[2]
MP-10 Non-human primatePET Imaging ([¹⁸F]TZ19106B)0.3 - 2.0 mg/kg33% - 90%Dose-dependent increase in target occupancy.[3]
CPL500036 RatPET Imaging ([¹¹C]IMA107)0.1 - 0.5 mg/kgEC50 estimated at 153 ng/mL plasma concentration.Good oral bioavailability and brain penetration.[4]
MK-8189 RatEx vivo Enzyme Occupancy ([³H]MK-8193)0.25 - 0.75 mg/kg~25% - 50%Efficacy in rodent models of psychosis and cognitive performance was observed at ~25% occupancy and above.[5]
EM-221 Rat, HumanIn vivo Enzyme Occupancy ([³H]-PDM-042), PET Imaging0.03 - 1.0 mg/kg (rat), up to 15 mg (human)Dose-dependent increase in rats. Up to 92.8% in humans.[6]Increased striatal cAMP and cGMP levels in rats.[7] Well-tolerated in humans.[6]

Signaling Pathway and Experimental Workflow

To effectively validate target engagement, a thorough understanding of the underlying biological pathways and experimental procedures is essential.

PDE10A Signaling Pathway

PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a key role in modulating dopamine signaling. By hydrolyzing cAMP and cGMP, PDE10A regulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby amplifying downstream signaling cascades.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates AMP AMP PDE10A->AMP hydrolyzes TP10 This compound TP10->PDE10A inhibits

Figure 1: Simplified PDE10A signaling pathway.
Experimental Workflow for In Vivo Target Engagement Validation

A typical workflow for validating the in vivo target engagement of a PDE10A inhibitor involves several key steps, from animal model selection to data analysis. Positron Emission Tomography (PET) imaging and ex vivo enzyme occupancy assays are two common techniques employed.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_pet PET Imaging cluster_exvivo Ex Vivo Occupancy Assay cluster_biomarker Biomarker Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat, NHP) Acclimatization Acclimatization AnimalModel->Acclimatization Dosing Administer this compound or Alternative Inhibitor (Vehicle Control) Acclimatization->Dosing Radiotracer Inject PDE10A-specific Radiotracer (e.g., [¹¹C]IMA107) Dosing->Radiotracer Sacrifice Sacrifice Animal Dosing->Sacrifice Biomarker Measure Downstream Biomarkers (e.g., cAMP, cGMP, pCREB) Dosing->Biomarker PETScan Perform PET Scan Radiotracer->PETScan PETAnalysis Analyze PET Data (Calculate Occupancy) PETScan->PETAnalysis Tissue Collect Striatum Tissue Sacrifice->Tissue Homogenize Homogenize Tissue Tissue->Homogenize Assay Perform Enzyme Occupancy Assay Homogenize->Assay ExVivoAnalysis Analyze Data (Calculate Occupancy) Assay->ExVivoAnalysis

Figure 2: General workflow for in vivo target engagement.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of PDE10A inhibitors. Specific parameters may need to be optimized for individual studies.

In Vivo Target Occupancy using PET Imaging

Objective: To quantify the binding of an inhibitor to PDE10A in the brain of a living animal.

  • Animal Preparation: Anesthetize the animal (e.g., non-human primate) and place it in a stereotaxic frame within the PET scanner.

  • Radiotracer Injection: Inject a bolus of a PDE10A-specific radiotracer (e.g., [¹¹C]IMA107 or [¹⁸F]TZ19106B) intravenously.

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Inhibitor Administration: For displacement studies, administer the unlabeled inhibitor (e.g., MP-10) intravenously at a specific time point during the scan. For blocking studies, administer the inhibitor prior to the radiotracer injection.

  • Data Analysis:

    • Reconstruct the PET images and define regions of interest (ROIs), including the striatum (high PDE10A density) and cerebellum (low PDE10A density, often used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND) of the radiotracer in the striatum.

    • Calculate target occupancy as the percentage reduction in BP_ND after inhibitor administration compared to a baseline scan.

Ex Vivo Enzyme Occupancy Assay

Objective: To determine the percentage of PDE10A bound by an inhibitor in brain tissue after in vivo administration.

  • Dosing: Administer the inhibitor (e.g., MK-8189) or vehicle to a cohort of animals (e.g., rats) at various doses and time points.

  • Radioligand Administration: At a specified time after inhibitor administration, inject a radiolabeled PDE10A ligand (e.g., [³H]MK-8193) intravenously.

  • Tissue Collection: Shortly after radioligand injection (e.g., 10 minutes), euthanize the animals and rapidly dissect the striatum.

  • Sample Preparation: Homogenize the striatal tissue in a suitable buffer.

  • Radioactivity Measurement: Measure the amount of radioactivity in the tissue homogenates using liquid scintillation counting.

  • Data Analysis:

    • Determine the specific binding of the radioligand in the vehicle-treated group.

    • Calculate the percentage of PDE10A occupancy for each dose of the inhibitor as the reduction in specific radioligand binding compared to the vehicle group.

Measurement of Striatal cAMP and cGMP Levels

Objective: To assess the functional consequence of PDE10A inhibition on downstream signaling molecules.

  • Dosing: Administer the inhibitor (e.g., this compound) or vehicle to animals.

  • Tissue Collection: At a specified time after dosing, euthanize the animals and rapidly dissect and freeze the striatum to prevent cyclic nucleotide degradation.

  • Sample Preparation: Homogenize the frozen tissue in an appropriate buffer containing phosphodiesterase inhibitors (to prevent ex vivo degradation of cAMP and cGMP).

  • Quantification: Use commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits to measure the concentrations of cAMP and cGMP in the tissue homogenates.

  • Data Analysis: Normalize the cyclic nucleotide levels to the total protein concentration in each sample and compare the levels between the inhibitor-treated and vehicle-treated groups.

By employing these methodologies and understanding the underlying signaling pathways, researchers can effectively validate the in vivo target engagement of this compound and other PDE10A inhibitors, a critical step in the development of novel therapeutics for a range of debilitating disorders.

References

A New Dawn in Schizophrenia Treatment: A Comparative Analysis of Novel Muscarinic Agonists and Standard Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the therapeutic landscape for schizophrenia has been dominated by drugs targeting the dopamine D2 receptor. While effective for many in managing positive symptoms, this approach has left significant unmet needs, particularly concerning negative and cognitive symptoms, and is often associated with a challenging side effect profile. A new frontier in treatment is emerging with novel mechanisms of action, exemplified by the M1/M4 muscarinic agonist Xanomeline-Trospium (KarXT), which offers a fundamentally different approach to neurotransmitter modulation. This guide provides a detailed, data-driven comparison of this novel agent with a widely used second-generation (atypical) antipsychotic, risperidone, to inform researchers, scientists, and drug development professionals.

Executive Summary

This guide objectively compares the novel muscarinic agonist Xanomeline-Trospium with the established atypical antipsychotic risperidone. The core of this analysis lies in their distinct mechanisms of action: Xanomeline-Trospium modulates the cholinergic system, bypassing direct dopamine D2 receptor blockade, whereas risperidone's efficacy is primarily rooted in its potent dopamine D2 and serotonin 5-HT2A receptor antagonism. This fundamental difference translates to distinct efficacy and safety profiles, which are explored in detail through a review of pivotal clinical trial data and receptor binding affinities. Quantitative data are presented in comprehensive tables, and key biological pathways and experimental workflows are visualized to provide a clear, comparative overview for research and development professionals.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of Xanomeline-Trospium and risperidone are predicated on entirely different neurochemical hypotheses of schizophrenia.

Xanomeline-Trospium: A Cholinergic Approach. Xanomeline is a dual M1 and M4 muscarinic acetylcholine receptor agonist.[1][2] Activation of M1 receptors is thought to enhance cognitive function, while M4 receptor activation helps to modulate dopamine release in brain regions associated with psychosis, thereby reducing positive symptoms without direct dopamine receptor blockade.[3] To mitigate the peripheral cholinergic side effects of xanomeline, it is co-formulated with trospium, a peripherally restricted muscarinic antagonist.[1]

Risperidone: The Dopamine-Serotonin Standard. Risperidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[4] Its antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[4] The additional 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[5]

G cluster_0 Xanomeline-Trospium (Cholinergic Modulation) cluster_1 Risperidone (Dopamine/Serotonin Blockade) Xanomeline Xanomeline M1_Receptor M1 Receptor (Cortex/Hippocampus) Xanomeline->M1_Receptor Agonist M4_Receptor M4 Receptor (Striatum) Xanomeline->M4_Receptor Agonist Cognition Improved Cognition & Negative Symptoms M1_Receptor->Cognition Dopamine_Modulation Modulated Dopamine Release M4_Receptor->Dopamine_Modulation Positive_Symptoms_XT Reduced Positive Symptoms Dopamine_Modulation->Positive_Symptoms_XT Risperidone Risperidone D2_Receptor D2 Receptor (Mesolimbic Pathway) Risperidone->D2_Receptor Antagonist S_HT2A_Receptor 5-HT2A Receptor Risperidone->S_HT2A_Receptor Antagonist Positive_Symptoms_R Reduced Positive Symptoms D2_Receptor->Positive_Symptoms_R Negative_Symptoms_R Improved Negative Symptoms S_HT2A_Receptor->Negative_Symptoms_R EPS_Mitigation Mitigated EPS S_HT2A_Receptor->EPS_Mitigation

Figure 1. Contrasting Mechanisms of Action.

Comparative Efficacy: Analysis of Clinical Trial Data

The efficacy of both treatments has been established in placebo-controlled clinical trials, with the Positive and Negative Syndrome Scale (PANSS) serving as a primary endpoint for assessing symptom severity.

Xanomeline-Trospium: The EMERGENT Program. The efficacy of Xanomeline-Trospium was demonstrated in the EMERGENT series of phase 3 trials. In the EMERGENT-2 trial, treatment resulted in a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo at week 5.[6][7] Similarly, the EMERGENT-3 trial showed an 8.4-point greater reduction in PANSS total score compared to placebo.[4]

Risperidone: Pivotal North American Trials. A combined analysis of two pivotal 8-week, double-blind trials in North America demonstrated the efficacy of risperidone across a range of doses (2-16 mg/day) compared to placebo.[2][8] Patients treated with 6-16 mg/day of risperidone showed significantly greater improvement in PANSS factor scores for positive symptoms, negative symptoms, disorganized thought, uncontrolled hostility/excitement, and anxiety/depression compared to placebo.[2]

Efficacy EndpointXanomeline-Trospium (EMERGENT-2)[6]Risperidone (North American Trials - 6mg dose)[1][2]Placebo (EMERGENT-2)[6]Placebo (Risperidone Trials)[2]
Baseline PANSS Total Score (Mean) 98.3Not explicitly reported as a single value97.9Not explicitly reported as a single value
Change from Baseline in PANSS Total Score (at endpoint) -21.2Statistically significant improvement vs. placebo-11.6-
Difference vs. Placebo (PANSS Total Score) -9.6 (p<0.0001)Statistically significant (p ≤ .05)N/AN/A
Change in PANSS Positive Subscale Score -6.8Statistically significant improvement vs. placebo-3.9-
Change in PANSS Negative Subscale Score -3.4Statistically significant improvement vs. placebo-1.6-

Table 1. Comparative Efficacy Data from Pivotal Clinical Trials.

Receptor Binding Profiles

The distinct clinical effects of these two agents can be further understood by examining their binding affinities for various neurotransmitter receptors. Receptor binding affinity is typically expressed as the Ki value (in nM), with a lower Ki indicating a higher binding affinity.

ReceptorXanomeline Ki (nM)Risperidone Ki (nM)
Muscarinic M1 Low teens[9]>10,000
Muscarinic M4 Low teens[9]>10,000
Dopamine D2 No direct activity[6]3.13 - 3.2[4]
Serotonin 5-HT2A >120[9]0.16 - 0.2[4]
Histamine H1 Not a primary target2.23 - 20[4]
Alpha-1 Adrenergic Not a primary target0.8[4]
Alpha-2 Adrenergic Not a primary target7.54[4]

Table 2. Comparative Receptor Binding Affinities (Ki, nM).

Safety and Tolerability Profiles

The differing mechanisms of action of Xanomeline-Trospium and risperidone lead to distinct side effect profiles.

Xanomeline-Trospium. The most common treatment-emergent adverse events (TEAEs) are predominantly cholinergic in nature and include nausea, dyspepsia, vomiting, and constipation.[4] Notably, in clinical trials, there was a similar incidence of extrapyramidal symptoms (EPS), weight gain, and somnolence between the Xanomeline-Trospium and placebo groups.[4]

Risperidone. Risperidone is associated with a range of side effects. Due to its D2 blockade, it carries a risk of EPS, including parkinsonism and tardive dyskinesia, particularly at higher doses. Its antagonism of H1 and alpha-1 adrenergic receptors can lead to sedation and orthostatic hypotension.[4] Furthermore, metabolic side effects such as weight gain are also a common concern.

Adverse Event CategoryXanomeline-TrospiumRisperidone
Extrapyramidal Symptoms (EPS) Incidence similar to placebo[4]Dose-dependent risk
Weight Gain Incidence similar to placebo[4]Common
Somnolence Incidence similar to placebo[4]Common
Gastrointestinal Effects Nausea, vomiting, constipation (common)[4]Less common than with Xanomeline-Trospium
Metabolic Effects Not a primary concern in short-term trialsIncreased risk of weight gain and related issues
Prolactin Elevation Not expected due to mechanismCommon due to D2 blockade in the tuberoinfundibular pathway

Table 3. Comparative Safety and Tolerability Profiles.

Experimental Protocols

Understanding the design of the clinical trials is crucial for interpreting the data presented. Below are summaries of the methodologies for the key trials discussed.

Xanomeline-Trospium: EMERGENT-2 Trial Protocol
  • Study Design: A phase 3, randomized, double-blind, placebo-controlled, 5-week inpatient trial.[6]

  • Participant Population: Adults aged 18-65 with a diagnosis of schizophrenia experiencing a recent worsening of psychosis, a PANSS score of 80 or higher, and a Clinical Global Impression-Severity (CGI-S) score of 4 or higher.[6]

  • Intervention: Participants were randomized 1:1 to receive either a flexible dose of Xanomeline-Trospium or a placebo twice daily. Dosing began at 50 mg xanomeline/20 mg trospium twice daily for two days, escalating to 100 mg xanomeline/20 mg trospium twice daily, with an option to increase to 125 mg xanomeline/30 mg trospium twice daily from day 8 based on tolerability.[7]

  • Primary Outcome Measure: Change from baseline in PANSS total score at week 5.[6]

  • Secondary Outcome Measures: Changes from baseline in PANSS positive and negative subscale scores.[6]

Risperidone: North American Pivotal Trials Protocol (Combined Analysis)
  • Study Design: Two 8-week, double-blind, placebo- and active-controlled (haloperidol) trials.[2]

  • Participant Population: 513 adult patients with chronic schizophrenia.[2]

  • Intervention: Patients were randomly assigned to receive placebo, fixed doses of risperidone (2, 6, 10, and 16 mg/day), or 20 mg/day of haloperidol.[2]

  • Primary Outcome Measure: Efficacy was assessed using the PANSS. The analysis focused on five dimensions derived from a factor analysis of the PANSS: negative symptoms, positive symptoms, disorganized thought, uncontrolled hostility/excitement, and anxiety/depression.[2]

G cluster_0 Treatment Arm A (e.g., Xanomeline-Trospium) cluster_1 Treatment Arm B (e.g., Placebo) Screening Screening (7-14 days) Randomization Randomization (1:1) Screening->Randomization ArmA_Dosing Flexible Dosing Regimen Randomization->ArmA_Dosing ArmB_Dosing Matching Placebo Randomization->ArmB_Dosing Treatment 5-8 Week Treatment Period (Double-Blind) Endpoint Primary Endpoint Assessment (e.g., Change in PANSS Total Score) Treatment->Endpoint FollowUp Safety Follow-Up Endpoint->FollowUp ArmA_Dosing->Treatment ArmB_Dosing->Treatment

References

Unraveling the Specificity of TP-10: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cross-reactivity profile of the TP-10 inhibitor is currently unavailable in the public domain. While the importance of inhibitor specificity is a well-established principle in drug development to minimize off-target effects and enhance therapeutic efficacy, specific experimental data for a compound designated "this compound inhibitor" has not been disclosed in published research or clinical trial databases.

The development of targeted therapies, such as kinase inhibitors, hinges on their ability to selectively interact with their intended molecular target.[1][2] Off-target effects, where an inhibitor binds to and affects proteins other than the intended target, can lead to unforeseen side effects and reduce the overall effectiveness of the treatment.[1][3] Therefore, rigorous cross-reactivity and selectivity profiling are critical stages in the preclinical development of any new inhibitor.

The Landscape of Kinase Inhibitor Selectivity

Kinase inhibitors are a prominent class of targeted therapies, but achieving high selectivity can be challenging due to the conserved nature of the ATP-binding pocket across the human kinome.[4] Even inhibitors designed to be highly specific can exhibit off-target activity, interacting with multiple kinases with varying potencies.[4][5] This promiscuity can sometimes be beneficial, leading to polypharmacology where a single drug can modulate multiple disease-relevant pathways.[4] However, more often, it is a source of toxicity.

Several methods are employed to assess the selectivity of kinase inhibitors:

  • Kinome-wide screening: Large panels of recombinant kinases are used to determine the inhibitory activity of a compound against a broad spectrum of kinases. These screens provide a comprehensive overview of the inhibitor's selectivity profile.[4][5]

  • Cell-based assays: These assays evaluate the effect of the inhibitor on signaling pathways in living cells, providing insights into its functional selectivity and potential off-target effects in a more biologically relevant context.

  • Proteomics and chemical proteomics: These approaches can identify the direct targets of an inhibitor in a complex biological sample, offering an unbiased view of its binding partners.

Hypothetical Comparison: What a this compound Cross-Reactivity Study Would Entail

In the absence of specific data for a this compound inhibitor, we can outline a hypothetical framework for a comparative guide based on standard practices in the field. Such a guide would typically compare the this compound inhibitor against other known inhibitors targeting the same or similar pathways.

Data Presentation

A crucial component of such a guide would be a clear and concise presentation of quantitative data. This would likely be in the form of tables summarizing key parameters such as:

  • IC50/Ki values: These values represent the concentration of the inhibitor required to inhibit the activity of a specific kinase by 50% (IC50) or the inhibitor's binding affinity (Ki). A lower value indicates higher potency.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by considering the number of off-target kinases inhibited at a certain concentration.

  • Percentage of Inhibition: Data from kinome-wide screens are often presented as the percentage of inhibition of each kinase at a fixed inhibitor concentration.

Table 1: Hypothetical Kinase Selectivity Profile of this compound Inhibitor and Comparators

Kinase TargetThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
Primary Target Data not availableValueValue
Off-Target 1Data not availableValueValue
Off-Target 2Data not availableValueValue
Off-Target 3Data not availableValueValue
............

Table 2: Hypothetical Cellular Activity of this compound Inhibitor and Comparators

Cell LineThis compound EC50 (nM)Competitor A EC50 (nM)Competitor B EC50 (nM)
Target-driven Cell Line 1Data not availableValueValue
Target-driven Cell Line 2Data not availableValueValue
Control Cell LineData not availableValueValue
Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of scientific findings. A comprehensive guide would include protocols for:

  • In vitro Kinase Assays: Descriptions of the specific assay format (e.g., radiometric, fluorescence-based), the source and concentration of the kinase and substrate, the ATP concentration, and the incubation conditions.

  • Cell Viability and Proliferation Assays: Details on the cell lines used, seeding density, treatment duration, and the specific assay employed (e.g., MTT, CellTiter-Glo).

  • Western Blotting: Information on the antibodies used to probe for the phosphorylation status of target proteins and downstream effectors, providing evidence of target engagement in a cellular context.

Visualizing Biological Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TP10_Target This compound Target Kinase Receptor->TP10_Target Downstream1 Downstream Effector 1 TP10_Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Transcription Gene Transcription Downstream2->Transcription Inhibitor This compound Inhibitor Inhibitor->TP10_Target

Caption: Hypothetical signaling pathway showing the point of intervention for the this compound inhibitor.

Experimental_Workflow Compound This compound Inhibitor Kinase_Assay In vitro Kinase Assay (Kinome-wide screen) Compound->Kinase_Assay Cell_Assay Cell-based Assays (Viability, Western Blot) Compound->Cell_Assay Data_Analysis Data Analysis (IC50, Selectivity Profile) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison

Caption: A typical experimental workflow for assessing the cross-reactivity of a novel inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling TP-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of TP-10 (CAS 898563-00-3), a selective phosphodiesterase 10A (PDE10A) inhibitor. As a quinoline derivative, this compound requires careful handling due to its potential hazards. This guide is intended to be a primary resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

GHS Hazard Classification (based on Quinoline):

  • Acute Toxicity: Toxic if swallowed. Harmful in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: May cause cancer.[1]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound's parent compound, quinoline, is crucial for safe handling and storage.

PropertyValueSource
Chemical Formula C₉H₇N (Quinoline)[3]
Appearance Colorless to pale yellow oily liquid (Quinoline)[4]
Boiling Point ~237°C (Quinoline)[4][5]
Solubility Slightly soluble in water; soluble in most organic solvents.[4]
Odor Strong, unpleasant odor (Quinoline)[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Hands Nitrile glovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Laboratory coatMust be appropriately sized and fully buttoned. Sleeves should be of sufficient length to cover the wrists.
Respiratory Chemical fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Feet Closed-toe shoesShoes should fully cover the feet.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify chemical fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_experiment Perform experimental procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of solid or dissolved this compound within the chemical fume hood.

    • When weighing the solid compound, use a disposable weigh boat and handle with care to avoid generating dust.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_waste_disposal Final Disposal waste_solid Solid this compound waste collect_solid Collect in a labeled, sealed container for solid hazardous waste waste_solid->collect_solid waste_liquid Liquid waste containing this compound collect_liquid Collect in a labeled, sealed container for liquid hazardous waste waste_liquid->collect_liquid waste_contaminated Contaminated consumables (e.g., gloves, pipette tips) collect_contaminated Collect in a labeled hazardous waste bag waste_contaminated->collect_contaminated disposal_pickup Arrange for pickup by institutional EHS collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_contaminated->disposal_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, contaminated absorbent) in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid hazardous waste. Do not dispose of this compound solutions down the drain.

  • Contaminated PPE: Dispose of all used gloves, lab coats (if disposable), and other contaminated PPE as hazardous waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Carcinogen").

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area. Contact your institution's EHS department for pickup and final disposal.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.